H-D-Arg(NO2)-OMe HCl
描述
属性
IUPAC Name |
methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNXAGZYLSRPJK-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to H-D-Arg(NO2)-OMe HCl for Researchers, Scientists, and Drug Development Professionals
Executive Summary
H-D-Arg(NO2)-OMe HCl, also known as Nω-nitro-D-arginine methyl ester hydrochloride or D-NAME, is the D-enantiomer of the widely recognized nitric oxide synthase (NOS) inhibitor, L-NAME. This document provides a comprehensive technical overview of this compound, focusing on its function, or more accurately, its relative lack of function as a direct NOS inhibitor. Due to the stereospecificity of nitric oxide synthase for its substrate, L-arginine, the D-isomer exhibits significantly lower biological activity compared to its L-counterpart. Consequently, this compound primarily serves as an essential negative control in research settings to delineate the specific effects of L-arginine pathway inhibition from other non-specific interactions. This guide will detail its mechanism of action (or inaction), present comparative quantitative data, provide experimental protocols for its use, and illustrate its role within the nitric oxide signaling pathway.
Core Function and Mechanism of Action
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three primary isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue.
-
Inducible NOS (iNOS or NOS2): Expressed in various cells in response to immunological stimuli.
-
Endothelial NOS (eNOS or NOS3): Predominantly located in the endothelium of blood vessels.
The L-enantiomer, L-NAME, acts as a competitive inhibitor of all three NOS isoforms by mimicking the natural substrate, L-arginine. L-NAME itself is a prodrug that is hydrolyzed in vivo to Nω-nitro-L-arginine (L-NOARG), the active inhibitor.[2]
The core function of this compound in a research context is to serve as an inactive control. The active site of NOS is stereospecific, meaning it preferentially binds to the L-isomers of its substrates and inhibitors. Therefore, the D-isomer, this compound, does not significantly inhibit NOS activity. Its use in experiments helps researchers to confirm that the observed effects of L-NAME are indeed due to the inhibition of nitric oxide synthesis and not due to other non-specific effects of the molecule.
Quantitative Data: A Comparative Analysis
While specific inhibitory constants (IC50 or Ki) for this compound are not widely reported in the literature due to its inactivity, the data for its active enantiomer, L-NAME, are well-documented. The following table summarizes the inhibitory activity of L-NAME against the three human NOS isoforms, providing a crucial point of comparison to underscore the inert nature of the D-isomer.
| Compound | Target Isoform | Inhibition Constant (Ki) |
| L-NAME | nNOS (bovine) | 15 nM |
| L-NAME | eNOS (human) | 39 nM |
| L-NAME | iNOS (murine) | 4.4 µM |
Data sourced from Selleck Chemicals product information.
The significantly lower affinity of iNOS for L-NAME compared to nNOS and eNOS is a notable aspect of its inhibitory profile. It is critical for researchers to understand that this compound is expected to have Ki values several orders of magnitude higher, rendering it effectively inactive at typical experimental concentrations.
Experimental Protocols
The primary application of this compound is as a negative control in experiments investigating the role of nitric oxide. A common method to assess NOS activity is to measure the production of nitrite (NO₂⁻) and nitrate (NO₃⁻), the stable breakdown products of NO, using the Griess assay.
Protocol for Measuring Nitric Oxide Production (Griess Assay)
This protocol outlines the steps to measure nitrite concentration in cell culture supernatants or other biological fluids.
Materials:
-
Griess Reagent: A solution containing 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare fresh and protect from light.
-
Sodium Nitrite (NaNO₂) standard solutions (0-100 µM).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
-
This compound and L-NAME.
Procedure:
-
Sample Preparation: Collect cell culture supernatants or other biological samples. If necessary, centrifuge to remove any particulate matter.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same medium as the samples.
-
Plate Loading: Pipette 50 µL of standards and samples into duplicate wells of a 96-well plate.
-
Treatment Groups: For experimental wells, cells would have been pre-treated with L-NAME (the inhibitor) or this compound (the negative control) at desired concentrations before stimulation of NO production.
-
Griess Reagent Addition: Add 50 µL of Griess reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A color change to pink/magenta will occur in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the line from the standard curve to calculate the nitrite concentration in the samples.
Visualizing the Role of this compound
Signaling Pathway Diagram
The following diagram illustrates the nitric oxide signaling pathway and the point of action for arginine-based inhibitors.
Experimental Workflow Diagram
This diagram illustrates a typical experimental workflow for assessing the effect of this compound as a negative control in a NOS inhibition assay.
Conclusion
References
An In-depth Technical Guide to H-D-Arg(NO2)-OMe HCl: Chemical Properties, Structure, and Applications in Nitric Oxide Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-D-Arg(NO2)-OMe HCl, the methyl ester of Nω-nitro-D-arginine hydrochloride, is a crucial pharmacological tool for investigating the physiological and pathological roles of nitric oxide (NO). As a potent inhibitor of nitric oxide synthase (NOS), the enzyme responsible for NO production, this compound is instrumental in studies related to cardiovascular regulation, neurobiology, and inflammatory processes. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, including detailed experimental protocols and a schematic of the nitric oxide signaling pathway. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for their scientific inquiries.
Chemical Properties and Structure
This compound is the D-enantiomer of the more commonly studied L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride). The nitro group on the guanidino side chain of the arginine residue is key to its inhibitory activity. The methyl ester enhances its cell permeability compared to the parent amino acid.
General Information
| Property | Value |
| IUPAC Name | methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride[1] |
| Synonyms | D-NAME hydrochloride, D-NG-Nitroarginine Methyl Ester hydrochloride, Nomega-Nitro-D-arginine methyl ester hydrochloride[1] |
| CAS Number | 50912-92-0[1] |
| Molecular Formula | C₇H₁₆ClN₅O₄[1] |
| Molecular Weight | 269.69 g/mol [1] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white powder | [2] |
| Melting Point | 151 - 164 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Optical Rotation | [a]D20 = -13.5 ± 2º (c=3.2 in MeOH) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Synthesis and Characterization
General Synthetic Pathway
The synthesis of this compound would likely involve two key steps starting from D-arginine:
-
Nitration of the Guanidino Group: The guanidino group of D-arginine is nitrated to introduce the nitro functional group. This is a critical step for conferring the NOS inhibitory activity.
-
Esterification of the Carboxylic Acid: The carboxylic acid moiety of the Nω-nitro-D-arginine is then esterified to form the methyl ester. This is commonly achieved by reacting the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrochloric acid. The final product is then isolated as the hydrochloride salt.
A potential workflow for the synthesis is depicted below.
Caption: A generalized synthetic workflow for this compound.
Analytical Characterization
The purity and identity of this compound are typically confirmed using standard analytical techniques.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. A chiral HPLC method would be required to distinguish between the D- and L-enantiomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. |
Mechanism of Action: Nitric Oxide Synthase Inhibition
This compound functions as a competitive inhibitor of nitric oxide synthase (NOS). NOS enzymes catalyze the production of nitric oxide (NO) from the amino acid L-arginine. There are three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Found primarily in nervous tissue and plays a role in neurotransmission.
-
Inducible NOS (iNOS or NOS2): Expressed in various cells in response to inflammatory stimuli and produces large amounts of NO.
-
Endothelial NOS (eNOS or NOS3): Located in the endothelium of blood vessels and is crucial for regulating vascular tone.
By competing with the endogenous substrate L-arginine for the active site of NOS, this compound blocks the synthesis of NO. This inhibition allows researchers to study the downstream effects of reduced NO bioavailability in various biological systems.
The Nitric Oxide Signaling Pathway
Nitric oxide is a key signaling molecule involved in a multitude of physiological processes. A simplified representation of the canonical NO signaling pathway is illustrated below.
Caption: The canonical nitric oxide signaling pathway leading to vasodilation.
Experimental Protocols
The following are generalized protocols for assays commonly used to assess the effects of NOS inhibitors like this compound. It is important to note that these protocols are often described for the L-enantiomer (L-NAME) and may require optimization for use with the D-enantiomer.
In Vitro Nitric Oxide Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.
Materials:
-
Cell line of interest (e.g., endothelial cells, macrophages)
-
Cell culture medium and supplements
-
This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)
-
Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include appropriate controls (vehicle control, positive control with an NO inducer if necessary).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Prepare a standard curve using the sodium nitrite standard solution.
-
Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
In Vivo Assessment of Cardiovascular Effects
This protocol outlines a general procedure to evaluate the impact of this compound on blood pressure in an animal model.
Materials:
-
Animal model (e.g., rats, mice)
-
This compound solution for injection (sterile)
-
Anesthetic
-
Catheters for arterial blood pressure measurement
-
Pressure transducer and data acquisition system
-
Saline (vehicle control)
Methodology:
-
Animal Preparation: Anesthetize the animal and surgically implant a catheter into an artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.
-
Baseline Measurement: Allow the animal to stabilize and record baseline cardiovascular parameters (mean arterial pressure, heart rate).
-
Drug Administration: Administer this compound intravenously or intraperitoneally at the desired dose. Administer saline to the control group.
-
Data Recording: Continuously record blood pressure and heart rate for a specified period after drug administration.
-
Data Analysis: Analyze the changes in cardiovascular parameters from baseline in response to the treatment and compare them to the control group.
Applications in Research and Drug Development
This compound is a valuable tool in several areas of research:
-
Cardiovascular Research: To investigate the role of NO in blood pressure regulation, endothelial function, and pathological conditions such as hypertension and atherosclerosis.
-
Neuroscience: To explore the function of NO as a neurotransmitter and its involvement in neurodegenerative diseases.
-
Immunology and Inflammation: To study the role of NO in the inflammatory response and its contribution to various inflammatory diseases.
-
Drug Discovery: As a reference compound in the development of novel and selective NOS inhibitors for therapeutic applications.
Conclusion
This compound is a potent and cell-permeable inhibitor of nitric oxide synthase, making it an indispensable tool for researchers in various biomedical fields. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental application is crucial for obtaining reliable and meaningful data. This technical guide provides a foundational resource for scientists and drug development professionals to effectively utilize this compound in their research endeavors to further elucidate the complex roles of nitric oxide in health and disease.
References
A Technical Guide to H-D-Arg(NO₂)-OMe HCl (CAS 50912-92-0): A Tool for Nitric Oxide Synthase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Arg(NO₂)-OMe HCl, also known as Nω-Nitro-D-arginine methyl ester hydrochloride or D-NAME, is a chemical compound widely utilized in biomedical research as an inhibitor of nitric oxide synthase (NOS).[1] As a structural analog of L-arginine, the endogenous substrate for NOS, D-NAME serves as a critical tool for investigating the physiological and pathophysiological roles of nitric oxide (NO). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and experimental applications, with a focus on providing researchers with the practical information needed to effectively utilize this compound. While its L-enantiomer, L-NAME, is a potent NOS inhibitor, D-NAME is considered significantly less active and is often used as a negative control in experiments to demonstrate the stereospecificity of NOS inhibition.[2][3] However, it is noteworthy that under certain conditions, both D-NAME and L-NAME have been observed to release nitric oxide, a factor that should be considered in experimental design.[4][5]
Physicochemical Properties
The fundamental properties of H-D-Arg(NO₂)-OMe HCl are summarized below. Data has been compiled from various chemical suppliers and public databases.[1][6][7][8]
| Property | Value |
| CAS Number | 50912-92-0 |
| Molecular Formula | C₇H₁₆ClN₅O₄ |
| Molecular Weight | 269.69 g/mol |
| IUPAC Name | methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride[7] |
| Synonyms | D-NAME hydrochloride, Nω-Nitro-D-arginine methyl ester hydrochloride, D-NG-Nitroarginine methyl ester |
| Appearance | White to off-white powder or crystalline solid |
| Purity | Typically ≥95% - ≥99% (HPLC) |
| Melting Point | 151 - 164 °C[1] |
| Storage Conditions | Store in a cool, dry place, often recommended at 0-8°C or frozen (-20°C) for long-term stability.[1] |
Mechanism of Action: Inhibition of Nitric Oxide Synthesis
The primary biochemical function of H-D-Arg(NO₂)-OMe HCl is its interaction with the nitric oxide signaling pathway. Nitric oxide (NO) is a crucial signaling molecule synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[9]
There are three main isoforms of NOS:
-
nNOS (or NOS-1): Neuronal NOS, found primarily in nervous tissue.
-
iNOS (or NOS-2): Inducible NOS, expressed in immune cells in response to inflammatory stimuli.
-
eNOS (or NOS-3): Endothelial NOS, located in the vascular endothelium.
These enzymes catalyze the conversion of L-arginine to L-citrulline, producing NO in the process.[9] As an arginine analog, D-NAME can compete with L-arginine for the active site of the enzyme, thereby inhibiting the production of NO. However, the enzyme exhibits strong stereoselectivity, with the L-isomer (L-NAME) being a much more potent inhibitor.[2] For this reason, D-NAME is an excellent experimental control.
Experimental Protocols
A common method to assess the activity of NOS inhibitors is to measure the production of NO's stable end-products, nitrite (NO₂⁻) and nitrate (NO₃⁻), in a biological sample. The Griess assay is a widely used colorimetric method for this purpose.[6][10] The following is a generalized protocol for a cell-based NOS inhibition assay.
Protocol: Colorimetric Determination of Nitric Oxide Synthase Activity (Griess Assay)
1. Principle: This assay quantifies total nitric oxide production by measuring the combined levels of nitrite and nitrate. First, nitrate is enzymatically converted to nitrite by the enzyme nitrate reductase. Then, total nitrite is measured using the Griess Reagent, which converts nitrite into a purple azo compound. The intensity of the color, measured at ~540 nm, is directly proportional to the total nitrite concentration, reflecting NOS activity.[10][11] The effect of an inhibitor like D-NAME is determined by comparing the NO levels in its presence versus its absence.
2. Reagents and Materials:
-
Biological Sample: Cell culture supernatants, tissue homogenates, plasma, etc.
-
H-D-Arg(NO₂)-OMe HCl (D-NAME): Prepare a stock solution in an appropriate solvent (e.g., water or buffer).
-
L-NAME (Optional): As a positive control for inhibition.
-
Nitrate Reductase (NaR): For converting nitrate to nitrite.[1]
-
NADPH: Cofactor for nitrate reductase.[1]
-
Griess Reagent:
-
Nitrite Standard: Sodium nitrite solution (e.g., 1M) for generating a standard curve.
-
Assay Buffer: (e.g., HEPES or phosphate buffer, pH 7.4).
-
96-well microplate.
-
Microplate reader with a 540 nm filter.
3. Experimental Workflow:
4. Detailed Procedure:
-
Sample Preparation:
-
Culture cells or prepare tissue homogenates as required by the experimental design.
-
Treat the samples with various concentrations of H-D-Arg(NO₂)-OMe HCl. Include wells with vehicle only (negative control) and a known inhibitor like L-NAME (positive control).
-
If using inducible NOS, stimulate the cells with appropriate agents (e.g., LPS and IFN-γ).
-
After an appropriate incubation period, collect the cell culture medium or tissue supernatant. Centrifuge to remove debris.[10]
-
If samples have high protein content, deproteinization using a spin filter (e.g., 10 kDa MWCO) may be necessary.[12]
-
-
Nitrate Reduction:
-
Pipette 50 µL of standards and samples into duplicate wells of a 96-well plate.
-
Prepare a reaction mixture containing nitrate reductase and NADPH in assay buffer according to the manufacturer's instructions.
-
Add 25 µL of the nitrate reductase mixture to each well.
-
Incubate the plate for 20-30 minutes at room temperature or 37°C, protected from light.[11]
-
-
Griess Reaction and Detection:
-
Add 50 µL of Griess Reagent I (Sulfanilamide solution) to all wells.[11]
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) to all wells.[11]
-
Incubate for another 10-15 minutes at room temperature, protected from light, to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
5. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the nitrite standards versus their known concentrations.
-
Use the linear regression equation from the standard curve to calculate the total nitrite concentration in each sample.
-
Determine the percentage of NOS inhibition for each concentration of D-NAME by comparing the NO levels to the vehicle-treated control.
Conclusion
H-D-Arg(NO₂)-OMe HCl (D-NAME) is an invaluable chemical tool for dissecting the complex roles of the nitric oxide pathway in health and disease. Its primary utility lies in its role as a negative control for its potent L-enantiomer, L-NAME, allowing researchers to confirm the stereospecificity of observed effects on nitric oxide synthase. Understanding its physicochemical properties and the appropriate experimental protocols, such as the Griess assay, is essential for its effective application in research settings. This guide provides a foundational framework for scientists and drug development professionals to incorporate D-NAME into their studies of cardiovascular biology, neuroscience, and immunology.
References
- 1. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 2. Inhibitory effects of a nitric oxide synthase inhibitor, N(G)-nitro-L-arginine methyl ester (L-NAME), on 2-deoxy-D-glucose-induced hyperglycemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 7. H-D-Arg(NO2)-OMe HCl | C7H16ClN5O4 | CID 2733512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 50912-92-0 | this compound - Synblock [synblock.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. zellx.de [zellx.de]
In-Depth Technical Guide: Molecular Weight of H-D-Arg(NO2)-OMe HCl
This document provides a detailed breakdown of the molecular weight for Nω-nitro-D-arginine methyl ester hydrochloride, a compound commonly abbreviated as H-D-Arg(NO2)-OMe HCl. It is intended for researchers, scientists, and professionals in the field of drug development who require precise chemical information for experimental design and analysis.
Chemical Identity
This compound is the hydrochloride salt of the methyl ester of Nω-nitro-D-arginine. The "D" in the name designates the stereoisomer of the arginine residue.
-
Chemical Name: methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride[1]
-
CAS Number: 50912-92-0[2]
Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecule's empirical formula. The calculation based on the molecular formula C₇H₁₆ClN₅O₄ is detailed below.
Data Presentation: Atomic Mass Contribution
The following table summarizes the contribution of each element to the total molecular weight of the compound.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 16 | 1.008 | 16.128 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 5 | 14.007 | 70.035 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Total | 33 | 269.689 |
The calculated molecular weight of this compound is 269.69 g/mol . This value is consistent with multiple chemical databases.[1][2][3][4]
Visualization of Elemental Composition
To illustrate the relationship between the constituent elements and the final compound, the following diagram outlines the elemental makeup.
Experimental Protocols
This section is reserved for detailed methodologies. As this guide focuses solely on the calculation of molecular weight, no experimental protocols are applicable. The data presented is derived from the compound's established chemical formula and standard atomic weights.
References
The D-Isomer of Nitroarginine Methyl Ester: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of stereoisomers is critical in drug design and pharmacological studies. This guide provides an in-depth technical overview of the D-isomer of N(G)-nitro-L-arginine methyl ester (L-NAME), a widely used inhibitor of nitric oxide synthase (NOS). Its D-isomer, D-nitroarginine methyl ester (D-NAME), serves as an essential negative control in research, and this document will elucidate its biochemical properties, mechanism of action (or lack thereof), and its application in experimental design.
Introduction to Nitroarginine Methyl Ester and Stereoisomerism
N(G)-nitro-L-arginine methyl ester (L-NAME) is a synthetic analog of L-arginine and a well-established, non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). By competitively inhibiting the binding of the natural substrate L-arginine to the active site of NOS, L-NAME effectively blocks the production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes.
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. L-NAME and D-NAME are enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. This seemingly subtle difference in stereochemistry has profound implications for their biological activity, as enzyme active sites are chiral and typically exhibit a high degree of stereoselectivity for their substrates and inhibitors.
Biochemical Properties and Mechanism of Action of D-NAME
The primary biochemical characteristic of D-NAME is its general inactivity as a direct inhibitor of nitric oxide synthase. The catalytic site of NOS is stereospecific for the L-enantiomer of arginine. Consequently, D-arginine is not a substrate for NOS, and its derivatives, including D-NAME, do not effectively bind to and inhibit the enzyme. This stereoselectivity is a fundamental aspect of NOS enzymology.
While D-NAME is considered the inactive enantiomer in the context of direct NOS inhibition, a noteworthy property is its ability to release nitric oxide from its guanidino nitro group, a characteristic it shares with L-NAME. This release is independent of NOS activity and can be accelerated by factors such as transition metals and reactive oxygen species. This phenomenon is an important consideration when using D-NAME as a negative control, as the released NO could potentially have biological effects, confounding the interpretation of experimental results.
Data Presentation: Comparative Effects of L-NAME and D-NAME
| Inhibitor | Target Enzyme | Inhibitory Concentration (IC50) |
| L-NAME | Purified brain NOS | ~70 µM[1] |
| L-NAME | eNOS | ~500 nM[2] |
| D-NAME | All NOS isoforms | Not reported; generally considered inactive |
| Parameter | Effect of L-NAME | Effect of D-NAME | Reference |
| Blood Pressure | Increases | No effect | [3] |
| 2-DG-induced Hyperglycemia | Inhibits | No effect | |
| Locomotor Activity | No significant change at lower doses | Inactive | [3] |
Experimental Protocols: Use of D-NAME as a Negative Control
In experimental studies investigating the role of nitric oxide, D-NAME is an indispensable tool to control for non-specific effects of L-NAME that are unrelated to NOS inhibition. A well-designed experiment will include a vehicle control, an L-NAME treatment group, and a D-NAME treatment group.
Example Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay
This protocol describes a generalized method to assess the inhibition of NO production in a cellular context, such as in cultured endothelial cells or macrophages, and illustrates the use of D-NAME as a negative control.
1. Cell Culture and Seeding:
- Culture the desired cell line (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate media and conditions.
- Seed the cells in a multi-well plate at a suitable density and allow them to adhere and reach the desired confluence.
2. Treatment with Inhibitors:
- Prepare stock solutions of L-NAME and D-NAME in a suitable solvent (e.g., sterile water or cell culture medium).
- Dilute the stock solutions to the desired final concentrations in fresh cell culture medium.
- Aspirate the old medium from the cells and replace it with the medium containing the vehicle, L-NAME, or D-NAME. Ensure that the concentrations of L-NAME and D-NAME used are equivalent.
3. Stimulation (if applicable):
- For studies involving inducible NOS (iNOS), cells (e.g., RAW 264.7 macrophages) may need to be stimulated with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression. The inhibitors should be added prior to or concurrently with the stimulants.
- For constitutive NOS (eNOS or nNOS), stimulation with an agonist (e.g., acetylcholine or bradykinin for eNOS) may be required to activate the enzyme.
4. Measurement of Nitric Oxide Production:
- After a defined incubation period, collect the cell culture supernatant.
- Measure the concentration of nitrite (NO2-), a stable oxidation product of NO, using the Griess assay.
- The Griess reagent is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine.
- In an acidic solution, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.
- The absorbance of this colored product is measured spectrophotometrically at a wavelength of approximately 540 nm.
- A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
5. Data Analysis:
- Compare the nitrite levels in the supernatants from the different treatment groups.
- A significant reduction in nitrite production in the L-NAME treated group compared to the vehicle control indicates NOS inhibition.
- The D-NAME treated group should show no significant difference in nitrite production compared to the vehicle control, confirming that the effects of L-NAME are due to its specific inhibition of NOS and not to other non-specific effects of the molecule.
Mandatory Visualizations
Signaling Pathway: Nitric Oxide Synthesis and Inhibition
Caption: Stereoselective inhibition of Nitric Oxide Synthase by L-NAME.
Experimental Workflow: Use of D-NAME as a Negative Control
Caption: Workflow demonstrating the use of D-NAME as a negative control.
Logical Relationship: Stereoselectivity of NOS
References
- 1. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
The Strategic Role of H-D-Arg(NO2)-OMe HCl in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing potency, stability, and pharmacokinetic profiles. Among these, D-amino acids play a pivotal role in conferring resistance to enzymatic degradation. This technical guide provides an in-depth examination of H-D-Arg(NO2)-OMe HCl, a protected form of D-arginine, detailing its application in solid-phase peptide synthesis (SPPS), with a focus on quantitative data, detailed experimental protocols, and logical workflows.
Introduction: The Significance of Protected D-Arginine
Arginine's guanidinium side chain, with its positive charge at physiological pH, is frequently integral to the biological activity of peptides. However, this reactive group necessitates protection during peptide synthesis to prevent unwanted side reactions. The choice of protecting group is critical, influencing both the efficiency of the synthesis and the purity of the final peptide. Furthermore, the substitution of L-arginine with its D-enantiomer is a well-established method to increase the proteolytic stability of synthetic peptides, a crucial attribute for peptide-based therapeutics.[1][2]
This compound, or Nω-nitro-D-arginine methyl ester hydrochloride, offers a robust solution for incorporating D-arginine into peptide sequences. The nitro (NO2) group serves as a stable and efficient protecting group for the guanidinium moiety, while the methyl ester protects the C-terminus, which can be advantageous in specific synthetic strategies.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C7H16ClN5O4 | [3] |
| Molecular Weight | 269.69 g/mol | [3] |
| CAS Number | 50912-92-0 | [4] |
| Appearance | White to off-white powder | [5] |
| Purity | ≥95% | [4] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [5] |
The Nitro Protecting Group: A Comparative Advantage
The selection of a protecting group for arginine's side chain is a critical decision in SPPS. While sulfonyl-based groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are widely used, the nitro group presents distinct advantages, particularly in the prevention of a major side reaction: δ-lactam formation.[3][6]
Prevention of δ-Lactam Formation
During the activation of the carboxylic acid of a protected arginine residue for coupling, an intramolecular cyclization can occur, leading to the formation of an inactive δ-lactam. This side reaction terminates the growing peptide chain and complicates purification. The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the guanidinium group, thereby minimizing its tendency to participate in this side reaction.[3][7]
| Protecting Group | Tendency for δ-Lactam Formation | Coupling Efficiency | Reference |
| NO2 | Lowest | >99% | [3] |
| Pbf | Moderate | >99% | [3] |
| (Boc)2 | Highest | 28% | [3][8] |
As the data indicates, while both NO2 and Pbf can achieve high coupling efficiencies, the nitro group shows a significantly lower propensity for the primary side reaction that can truncate the peptide sequence.[3]
Stability
The nitro group exhibits excellent stability under the conditions of Fmoc-based SPPS, including repeated treatments with piperidine for Fmoc deprotection. Both Fmoc-Arg(NO2)-OH and Fmoc-Arg(Pbf)-OH are completely stable in common SPPS solvents like DMF and NBP for extended periods.[3] In contrast, the (Boc)2 protecting group shows limited stability under these conditions.[3]
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of D-Arg(NO2) into a peptide chain and the subsequent deprotection of the nitro group.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating this compound into a peptide sequence via Fmoc-SPPS is outlined below.
Caption: General workflow for SPPS incorporating D-Arg(NO2).
Protocol 1: Coupling of this compound in SPPS
This protocol describes the manual coupling of this compound to a growing peptide chain on a solid support.
Materials:
-
Peptidyl-resin (with a free N-terminal amine)
-
This compound
-
Coupling reagents: e.g., DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure
-
Base for in-situ neutralization: e.g., DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (3 minutes, then 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (1.5 equivalents relative to the resin loading) in DMF. Add DIPEA (1.5 equivalents) to neutralize the hydrochloride salt in-situ. Then, add OxymaPure (1.5 equivalents) and DIC (1.5 equivalents).
-
Coupling Reaction: Add the prepared coupling solution to the deprotected peptidyl-resin. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative Kaiser test indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 2: On-Resin Deprotection of the Nitro Group using SnCl2
This protocol details the removal of the NO2 group from the arginine side chain while the peptide is still attached to the resin, which is a significant advantage as it avoids exposing the fully deprotected peptide to harsh conditions.[7][8]
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Hydrochloric acid (HCl), aqueous solution
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Prepare the Deprotection Cocktail: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[7][8]
-
Resin Treatment: Add the deprotection cocktail to the peptidyl-resin.
-
Reaction Time: Allow the reaction to proceed for the required time. The progress can be monitored by cleaving a small aliquot of the resin and analyzing it by HPLC.
-
Washing: Drain the deprotection solution and wash the resin thoroughly.
Protocol 3: Deprotection of the Nitro Group by Catalytic Hydrogenation
Catalytic hydrogenation is a traditional method for nitro group reduction. This should be performed after cleavage from the resin if other reducible functional groups are not present or are also intended to be reduced.
Materials:
-
Nitroarginine-containing peptide, cleaved from the resin
-
Catalyst: e.g., Palladium on carbon (Pd/C, 10%)
-
Solvent: e.g., Methanol, acetic acid, or a mixture thereof
-
Hydrogen source (H2 gas)
-
Hydrogenation apparatus
Procedure:
-
Dissolve the Peptide: Dissolve the peptide in the chosen solvent.
-
Add Catalyst: Add the Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Purge the System: Place the reaction vessel in the hydrogenation apparatus and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC or TLC.
-
Filtration: Once the reaction is complete, carefully filter the catalyst through a pad of Celite to remove the palladium.
-
Work-up: Evaporate the solvent to obtain the deprotected peptide.
Logical Workflow for Peptide Synthesis and Deprotection
The following diagram illustrates the decision-making process and workflow when using a nitro-protected arginine in peptide synthesis.
Caption: Decision workflow for deprotection of nitroarginine.
Applications in Drug Development
The use of this compound is particularly relevant for the synthesis of peptide-based drug candidates where proteolytic stability is paramount. The incorporation of D-arginine can significantly extend the in-vivo half-life of a peptide. Furthermore, arginine-rich sequences are often found in cell-penetrating peptides (CPPs), and the use of D-arginine can enhance their stability while maintaining their cell-penetrating properties.[1][5] The robust protection offered by the nitro group ensures high fidelity in the synthesis of these often complex and valuable molecules.
Conclusion
This compound is a valuable building block for the synthesis of D-arginine-containing peptides. The nitro protecting group offers superior performance in preventing δ-lactam formation compared to other commonly used protecting groups, leading to higher purity of the crude peptide product.[3] The availability of a mild and efficient on-resin deprotection protocol using SnCl2 further enhances its utility in modern peptide synthesis.[7][8] For researchers and drug developers focused on creating stable and effective peptide therapeutics, a thorough understanding and application of the principles and protocols outlined in this guide will contribute to successful and efficient peptide synthesis campaigns.
References
- 1. Revising NO2 as Protecting Group of Arginine in Solid Phase Peptide Synthesis | University of Education, Winneba [uew.edu.gh]
- 2. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nitroguanidino Group: A Technical Guide to a Cornerstone Protecting Group in Peptide Synthesis and a Tool in Nitric Oxide Signaling Research
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals
The nitroguanidino protecting group, a long-standing yet continually relevant tool in synthetic chemistry, plays a pivotal role in the assembly of complex peptides and serves as a critical pharmacological inhibitor for studying nitric oxide signaling pathways. This in-depth technical guide provides a thorough examination of the fundamental principles governing the use of the nitroguanidino protecting group, offering detailed experimental protocols, quantitative comparisons, and mechanistic insights for professionals in research and drug development.
Core Principles of the Nitroguanidino Protecting Group in Peptide Synthesis
The strongly basic nature of the guanidino group in arginine (pKa ≈ 12.5) necessitates its protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions.[1] The electron-withdrawing nitro group (-NO2) effectively reduces the nucleophilicity and basicity of the guanidino moiety, thereby preventing side reactions such as δ-lactam formation, a common issue with other protecting groups that can lead to chain termination.[1][2]
The stability of the nitroguanidino group to the acidic conditions typically used for the removal of Nα-Fmoc protecting groups makes it an orthogonal and valuable component in modern peptide synthesis strategies.[3] While historically its removal was considered harsh, recent advancements have provided milder and more efficient deprotection methods.
Quantitative Comparison of Arginine Protecting Groups
The selection of an appropriate protecting group for arginine is critical for the successful synthesis of pure, high-yield peptides. The following table summarizes key quantitative data for the nitroguanidino group in comparison to other commonly used protecting groups for the guanidino function.
| Protecting Group | Chemical Strategy | Lability | Typical Deprotection Conditions | Reported Yield/Purity | Key Advantages & Disadvantages |
| Nitro (NO2) | Boc/Fmoc | Very Low | Catalytic Hydrogenation (H2/Pd) or Reduction (e.g., SnCl2)[2] | Variable | Advantages: Very stable, prevents δ-lactam formation.[1] Disadvantages: Historically harsh removal conditions, potential for side reactions like ornithine formation.[4] |
| Pbf | Fmoc | High | 1.5 - 3 hours in TFA cocktail[5] | >70%[5] | Advantages: High acid lability, shorter cleavage times.[5] Disadvantages: Can be too labile for certain applications. |
| Pmc | Fmoc | Medium | 3 - 6 hours in TFA cocktail | ~46% in a 3-hour cleavage[5] | Advantages: More stable than Pbf. Disadvantages: Longer cleavage times can lead to side reactions. |
| Mtr | Fmoc | Low | Up to 12-24 hours in strong acid[6] | Variable | Advantages: Very stable. Disadvantages: Requires prolonged exposure to strong acid.[6] |
| Tos | Boc/Fmoc | Low | Strong acid (e.g., HF)[5] | Variable | Advantages: Robust protection.[5] Disadvantages: Harsh cleavage conditions can degrade sensitive peptides.[5] |
Experimental Protocols
Detailed methodologies for the key steps involving the nitroguanidino protecting group are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Arg(NO2)-OH
This protocol outlines the general steps for incorporating an Nω-nitro-arginine residue into a peptide chain on a solid support using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-Arg(NO2)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling:
-
Dissolve Fmoc-Arg(NO2)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide chain is complete, treat the resin with a cleavage cocktail to remove the side-chain protecting groups (except for the nitro group if orthogonal deprotection is desired) and cleave the peptide from the resin.
Protocol 2: On-Resin Deprotection of the Nitroguanidino Group with Tin(II) Chloride
This protocol describes the removal of the nitro group from the arginine side chain while the peptide is still attached to the solid support.[1][4]
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Aqueous Hydrochloric acid (HCl)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Prepare Deprotection Cocktail: Prepare a 2 M solution of SnCl2·2H2O with 0.04 M phenol in a 2-MeTHF/aqueous HCl mixture.
-
Resin Treatment: Add the deprotection cocktail to the peptidyl-resin.
-
Reaction: Heat the mixture at 55 °C and monitor the reaction progress by HPLC. The reaction is typically complete within a few hours.
-
Washing: Once the deprotection is complete, filter the resin and wash it thoroughly with DMF and DCM.
Protocol 3: Deprotection of the Nitroguanidino Group by Catalytic Hydrogenation
This protocol outlines the removal of the nitro group via catalytic hydrogenation after the peptide has been cleaved from the resin.
Materials:
-
Crude peptide containing Arg(NO2)
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or Formic Acid (HCOOH) as a hydrogen donor
-
Hydrogen gas source (for standard hydrogenolysis)
-
Reaction flask and stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolution: Dissolve the crude peptide in a suitable solvent such as methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution (typically 10-20 mol% relative to the substrate).
-
Hydrogenation:
-
Standard Hydrogenolysis: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen and stir vigorously.
-
Transfer Hydrogenation: To the stirred suspension, add formic acid (2-5 equivalents) dropwise.[7]
-
-
Monitoring: Monitor the reaction progress by HPLC or TLC.
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Work-up: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Mechanistic and Logical Relationship Diagrams
The following diagrams, generated using the DOT language, illustrate key processes and relationships involving the nitroguanidino group.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitric oxide synthase: irreversible inhibition by L-NG-nitroarginine in brain in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
A Technical Guide to H-D-Arg(NO2)-OMe HCl for Researchers
For Immediate Release
This technical guide provides an in-depth overview of H-D-Arg(NO2)-OMe HCl, a critical reagent for researchers in drug development and various scientific fields. This document outlines supplier information, purity specifications, and key experimental applications, including its role in nitric oxide synthase inhibition and peptide synthesis.
Compound Overview
This compound, also known as D-NG-nitroarginine methyl ester hydrochloride or D-NAME hydrochloride, is the D-enantiomer of the more commonly studied L-NAME. It serves as a valuable tool in biomedical research, primarily as a competitive inhibitor of nitric oxide synthase (NOS). Its CAS number is 50912-92-0.
Supplier and Purity Information
A variety of chemical suppliers offer this compound and its L-isomer, L-NAME hydrochloride (CAS 51298-62-5). The purity of these compounds is crucial for experimental reproducibility. The table below summarizes publicly available data from several suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Supplier | Compound Name | CAS Number | Purity | Analytical Method |
| Synblock | This compound | 50912-92-0 | 95% | HPLC, NMR, LC-MS |
| BLD Pharm | This compound | 50912-92-0 | ≥95% | Not Specified |
| Unnamed Supplier | H-Arg(NO2)-OMe·HCl (L-NAME Hydrochloride) | 51298-62-5 | >98.0% | HPLC[1] |
| ChemUniverse | H-ARG(NO2)-OME HCL | 51298-62-5 | 98% | Not Specified[2] |
| BOC Sciences | D-NAME hydrochloride | Not Specified | ≥95% | Not Specified[3] |
Mechanism of Action: Nitric Oxide Synthase Inhibition
The L-isomer of nitroarginine methyl ester, L-NAME, is a widely used competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[4][5] The inhibitory activity of L-NAME is primarily attributed to its in-situ hydrolysis to Nω-nitro-L-arginine (L-NA), which is a more potent inhibitor of NOS.[1][4] L-NAME itself is considered a weak and rapidly reversible inhibitor.[4] The time-dependent inhibition observed with L-NAME is a result of the gradual, non-enzymatic formation of L-NA during the course of the experiment.[4]
The following diagram illustrates the signaling pathway of nitric oxide synthesis and its inhibition by nitroarginine derivatives.
Caption: Inhibition of the Nitric Oxide Synthesis Pathway.
Application in Solid-Phase Peptide Synthesis
The nitro group (-NO2) is a well-established protecting group for the guanidino function of arginine in solid-phase peptide synthesis (SPPS).[6][7][8] Its use can prevent side reactions such as δ-lactam formation during peptide chain elongation.[6][8] The following workflow outlines the general steps for incorporating an Arg(NO2)-protected amino acid into a peptide sequence and the subsequent deprotection.
References
- 1. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. peptide.com [peptide.com]
- 4. Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safety and Handling of H-D-Arg(NO2)-OMe HCl
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides an in-depth overview of the safety and handling guidelines for H-D-Arg(NO2)-OMe HCl (D-NAME hydrochloride), a commonly used inhibitor of nitric oxide synthase.
Chemical and Physical Properties
This compound is the hydrochloride salt of the methyl ester of Nω-nitro-D-arginine. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | Nω-Nitro-D-arginine methyl ester hydrochloride | PubChem |
| Synonyms | D-NAME hydrochloride, H-D-Arg(NO2)-OMe hydrochloride | [1][2] |
| CAS Number | 50912-92-0 | [1] |
| Molecular Formula | C7H16ClN5O4 | [3] |
| Molecular Weight | 269.69 g/mol | [2][3] |
| Appearance | White or off-white powder | [4] |
| Melting Point | 159-161 °C | ChemNet |
| Boiling Point | 410.7 °C at 760 mmHg | ChemNet |
| Solubility | Soluble in water | [4] |
Hazard Identification and Toxicity
While some sources state that this compound is not classified as a hazardous substance, it is crucial to handle it with care as it may be harmful if inhaled, swallowed, or absorbed through the skin.[5] It may cause irritation to the eyes, skin, and respiratory tract.[4][5]
Safety and Handling Guidelines
Personal Protective Equipment (PPE)
Proper PPE is essential when handling this compound to minimize exposure.
| PPE | Specifications |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with a dust mask if handling large quantities or if dust is generated. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of the compound and ensure the safety of laboratory personnel.
| Aspect | Guideline |
| Handling | - Avoid breathing dust. - Avoid contact with skin and eyes. - Use in a well-ventilated area or under a fume hood. - Wash hands thoroughly after handling. |
| Storage | - Keep container tightly closed in a dry and well-ventilated place. - Store in a freezer, under -20°C, in an inert atmosphere.[1][2] |
| Incompatible Materials | Strong oxidizing agents. |
Emergency Procedures
In the event of exposure or a spill, the following first aid and spill response procedures should be followed.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Spill and Leak Procedures
A minor spill of this compound can be handled by trained personnel with appropriate PPE.
Caption: Spill response workflow for this compound.
Mechanism of Action: Nitric Oxide Synthase Inhibition
This compound is an analog of L-arginine and acts as a competitive inhibitor of nitric oxide synthase (NOS) enzymes.[7] NOS enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, from L-arginine. By competing with the natural substrate, this compound blocks the active site of the enzyme, thereby inhibiting the production of NO.
Caption: Competitive inhibition of Nitric Oxide Synthase by this compound.
Experimental Protocols
Detailed experimental protocols for the use of this compound are specific to the research application and are not provided in safety data sheets. Researchers should consult relevant scientific literature for established methodologies and protocols related to their specific area of investigation. The following is a generalized workflow for handling the compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
Conclusion
This guide provides essential safety and handling information for this compound. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment. Due to the lack of comprehensive toxicity data, this compound should always be handled with caution. Researchers are strongly encouraged to consult their institution's safety protocols and the most recent Safety Data Sheet before use.
References
- 1. CAS 50912-92-0 | this compound - Synblock [synblock.com]
- 2. 50912-92-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C7H16ClN5O4 | CID 2733512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ruifuchem.com [ruifuchem.com]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Use of Nitro-Protected Arginine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine is a critical amino acid in many biologically active peptides, with its strongly basic guanidino group (pKa ≈ 12.5) playing a key role in molecular interactions.[1] This high basicity necessitates robust protection of the side chain during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The nitro (NO₂) group, one of the earliest protecting groups developed for arginine, has seen renewed interest.[1][2] Its strong electron-withdrawing nature effectively reduces the nucleophilicity of the guanidino group, providing exceptional stability and, most notably, preventing the formation of δ-lactam, a major side reaction that can terminate peptide chain elongation.[1][2][3]
This document provides detailed application notes and protocols for the incorporation of nitro-protected arginine, specifically focusing on the use of Fmoc-D-Arg(NO₂)-OH as the building block in Fmoc-based SPPS. While the user's query specified H-D-Arg(NO₂)-OMe HCl, this derivative, with its protected C-terminus, is more suited for solution-phase synthesis. For incorporating a D-Arg(NO₂) residue into a growing peptide chain on a solid support, the corresponding Nα-Fmoc protected amino acid is the appropriate reagent. The principles and protocols described herein are directly applicable to the use of this building block.
Recent advancements have introduced an efficient on-resin method for the removal of the NO₂ group using mild acidic reduction with Tin(II) chloride (SnCl₂), positioning Arg(NO₂) as a valuable orthogonal protecting group in complex peptide synthesis.[1][3][4]
Properties of H-D-Arg(NO₂)-OMe HCl
While not used directly for chain elongation in SPPS, H-D-Arg(NO₂)-OMe HCl is a relevant arginine derivative. Its properties are summarized below.
| Property | Value |
| Synonym | Nω-Nitro-D-arginine methyl ester hydrochloride |
| Molecular Formula | C₇H₁₅N₅O₄ · HCl |
| Molecular Weight | 269.69 g/mol |
| CAS Number | 51298-62-5 |
Application Notes
Key Advantage: Prevention of δ-Lactam Formation
The most significant side reaction during the coupling of arginine is the formation of a δ-lactam.[1][5] This intramolecular cyclization consumes the activated amino acid, preventing its incorporation into the peptide chain and leading to the formation of des-Arg (deleted arginine) sequences.[1][6] The electron-withdrawing effect of the NO₂ group significantly suppresses the nucleophilicity of the guanidino side chain, drastically reducing the tendency for δ-lactam formation compared to other common protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[1]
Quantitative Comparison of Arginine Protecting Groups
Studies comparing the propensity for δ-lactam formation have demonstrated the superiority of the NO₂ group. The following table summarizes the findings from a comparative analysis.
| Arginine Derivative | δ-Lactam Formation (at 30 min) | Coupling Efficiency (at 120 min) | Key Observations |
| Fmoc-Arg(NO₂)-OH | ~3%[1] | >99%[1] | Minimal lactam formation observed; side-product increase occurs after coupling is largely complete.[1] |
| Fmoc-Arg(Pbf)-OH | ~12%[1] | >99%[1] | Forms four times more lactam than the NO₂ derivative in the initial phase.[1] Requires careful protocol optimization to avoid des-Arg impurities.[7] |
| Fmoc-Arg(Boc)₂-OH | High (~60% at 120 min)[1] | Low (~28%)[1] | Rapid kinetics of lactam formation leads to very low coupling efficiency.[1][8] |
Orthogonal Deprotection Strategy
The NO₂ group is stable to the standard TFA cleavage cocktails used for global deprotection in Fmoc-SPPS.[1][4] This stability allows it to be used as an orthogonal protecting group. It can be selectively removed while the peptide remains anchored to the resin, enabling on-resin modifications such as cyclization or labeling. The modern deprotection method using SnCl₂ avoids the harsh conditions of traditional methods like catalytic hydrogenation, which can be problematic for peptides containing multiple Arg(NO₂) residues or other sensitive amino acids like tryptophan.[1][3]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-D-Arg(NO₂)-OH in SPPS
This protocol describes a standard manual synthesis cycle on a Rink Amide resin for producing a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin[9]
-
Fmoc-D-Arg(NO₂)-OH
-
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluoro-phosphate), HOBt (1-Hydroxybenzotriazole)[9]
-
Base: DIPEA (N,N-Diisopropylethylamine)[9]
-
Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane)[9][10]
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF or DCM for 20-30 minutes in a reaction vessel.[10]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group from the N-terminus.[12] Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Arg(NO₂)-OH (1.5 equiv.), HBTU (1.5 equiv.), and HOBt (1.5 equiv.) in DMF. Add DIPEA (2 equiv.) and allow the mixture to pre-activate for 5-10 minutes.[9]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.[9]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[9]
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Deprotection of the Arg(NO₂) Group
This protocol uses a Tin(II) chloride solution to selectively remove the nitro group while the peptide is still attached to the solid support.[1][4]
Materials:
-
Peptidyl-resin containing Arg(NO₂) residue(s)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Phenol
-
Hydrochloric acid (HCl), aqueous solution
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Prepare Deprotection Cocktail: Prepare a fresh solution of 2 M SnCl₂ and 0.04 M phenol in 2-MeTHF containing 0.2 M aqueous HCl.[1][4]
-
Resin Treatment: Add the deprotection cocktail to the peptidyl-resin and agitate the mixture at 55°C.[1][4]
-
Reaction Time: The reaction time can vary depending on the sequence. For a single Arg(NO₂) residue, 1-2 hours may be sufficient. For multiple Arg(NO₂) residues, longer times or repeated treatments (e.g., 3 x 1 hour) may be necessary.[1] The use of sonication can facilitate the removal for difficult sequences.[2][3]
-
Monitoring: Monitor the reaction by cleaving a small sample of resin and analyzing the peptide via HPLC-MS to confirm complete deprotection.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF and DCM to remove all traces of the reducing agent. The peptide-resin is now ready for final cleavage or further on-resin modification.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the final step to cleave the synthesized peptide from the resin and remove any remaining acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).
Materials:
-
Dry peptidyl-resin
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1][6] (TFA: Trifluoroacetic acid, TIS: Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved protecting group fragments.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.
Analytical Characterization
After synthesis and cleavage, the purity and identity of the crude peptide must be confirmed.
-
Purity Analysis: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of the synthetic peptide.[9] A gradient of acetonitrile in water with 0.1% TFA is typically used.
-
Identity Confirmation: The molecular weight of the final product is confirmed using mass spectrometry (MS), commonly with electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF).[9][13][14][15] This confirms that the correct peptide was synthesized.
Conclusion
The nitro group is a highly effective protecting group for arginine in Fmoc-SPPS. Its primary advantage is the robust prevention of δ-lactam formation, leading to higher coupling efficiencies and reduced levels of deletion impurities compared to more common protecting groups like Pbf.[1] The development of a mild, on-resin cleavage protocol using SnCl₂ has overcome the historical limitations of its removal, establishing Arg(NO₂) as a valuable tool for the synthesis of complex peptides, especially where an orthogonal protection strategy is required.[3] These attributes make it a compelling choice for researchers aiming to optimize the synthesis of challenging arginine-containing peptides.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chempep.com [chempep.com]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Utilizing H-D-Arg(NO2)-OMe HCl in the Synthesis of Peptide-Based Inhibitors for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain.[1] A key pathological event is the aggregation of Aβ monomers into toxic oligomers and fibrils.[2] Consequently, inhibiting Aβ aggregation is a primary therapeutic strategy. Cationic, arginine-rich peptides (CARPs) have emerged as a promising class of neurotherapeutics due to their ability to modulate protein aggregation and reduce cytotoxicity.[3][4] Arginine's guanidinium group plays a crucial role in destabilizing Aβ protofibrils.[3]
H-D-Arg(NO2)-OMe HCl is a protected D-arginine derivative used as a building block in solid-phase peptide synthesis (SPPS). The D-configuration of the amino acid provides peptides with increased stability against enzymatic degradation, a desirable property for therapeutic candidates. The nitro (NO2) group protects the reactive guanidino side chain of arginine, while the methyl ester (OMe) protects the C-terminus during synthesis. These protecting groups can be removed under specific conditions to yield the final peptide.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the synthesis of arginine-containing peptides and evaluating their potential as inhibitors of Aβ aggregation in Alzheimer's disease research.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 50912-92-0 | [5][6] |
| Molecular Formula | C7H16ClN5O4 | [5] |
| Molecular Weight | 269.69 g/mol | [5] |
| Synonyms | D-NAME (hydrochloride), Nomega-Nitro-D-arginine methyl ester hydrochloride | [5][7] |
| Purity | Typically ≥95% | [6] |
Table 2: Example Quantitative Data from Thioflavin T (ThT) Assay for an Exemplary Synthesized Arginine-Rich Peptide (ARP)
| Treatment | Final ThT Fluorescence (Arbitrary Units) | % Inhibition of Aβ42 Aggregation |
| Aβ42 alone (25 µM) | 8500 ± 350 | 0% |
| Aβ42 + ARP (12.5 µM) | 5100 ± 280 | 40% |
| Aβ42 + ARP (25 µM) | 2550 ± 150 | 70% |
| Aβ42 + ARP (50 µM) | 900 ± 80 | 89.4% |
| Buffer alone | 150 ± 20 | - |
Table 3: Example Quantitative Data from MTT Cell Viability Assay
| Cell Treatment | Cell Viability (% of control) |
| Untreated SH-SY5Y cells (Control) | 100% |
| Aβ42 oligomers (10 µM) | 55 ± 4.5% |
| Aβ42 oligomers + ARP (10 µM) | 78 ± 5.2% |
| Aβ42 oligomers + ARP (25 µM) | 92 ± 3.8% |
| ARP alone (25 µM) | 98 ± 2.1% |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Synthesis of an Exemplary Arginine-Rich Peptide (e.g., D-Arg-D-Arg-D-Lys-D-Val) using Fmoc-SPPS
This protocol outlines the manual synthesis of a short, D-amino acid-containing peptide. This compound is not directly used in standard Fmoc-SPPS on a solid support but is a precursor for solution-phase synthesis or can be conceptually replaced by its solid-phase equivalent, Fmoc-D-Arg(Pbf)-OH, which is more common for this methodology. The principle of incorporating a protected D-arginine remains the same.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-D-Val-OH, Fmoc-D-Lys(Boc)-OH, Fmoc-D-Arg(Pbf)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-D-Val-OH):
-
Dissolve Fmoc-D-Val-OH (3 eq), HBTU (3 eq), HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to activate the carboxyl group.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM. Perform a Kaiser test to ensure complete coupling.
-
-
Subsequent Couplings: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps sequentially for Fmoc-D-Lys(Boc)-OH and then for Fmoc-D-Arg(Pbf)-OH.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Pbf and Boc protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification and Analysis:
-
Dry the crude peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide using mass spectrometry.
-
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation
This assay measures the formation of amyloid fibrils, which bind to ThT and produce a characteristic fluorescence signal.
Materials:
-
Lyophilized Aβ42 peptide
-
Hexafluoroisopropanol (HFIP)
-
DMSO
-
Thioflavin T (ThT) stock solution (e.g., 5 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Synthesized arginine-rich peptide (ARP)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Aβ42 Monomers:
-
Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mg/mL to disaggregate pre-formed structures.
-
Incubate for 1 hour at room temperature.
-
Aliquot into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen or a SpeedVac. Store the resulting peptide films at -80°C.
-
Immediately before use, dissolve an Aβ42 film in a small volume of DMSO and then dilute to the final working concentration (e.g., 25 µM) in PBS.
-
-
Assay Setup:
-
Prepare a working solution of ThT in PBS (e.g., 20 µM).
-
In the 96-well plate, set up the following conditions in triplicate:
-
Control: Aβ42 + PBS
-
Inhibitor: Aβ42 + various concentrations of ARP
-
Blanks: PBS alone, ARP alone in PBS
-
-
Add the ThT working solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, with intermittent shaking.
-
Measure fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Calculate the percentage of inhibition by comparing the final fluorescence of the inhibitor-treated samples to the control (Aβ42 alone).
-
Protocol 3: MTT Assay for Cell Viability
This assay assesses the metabolic activity of cells and is used to measure the cytoprotective effect of the synthesized peptide against Aβ-induced toxicity.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ42 oligomers (prepared by incubating monomeric Aβ42 at 4°C for 24 hours)
-
Synthesized arginine-rich peptide (ARP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear cell culture plate
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of ~1x10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing the following treatments:
-
Medium only (untreated control)
-
Aβ42 oligomers (e.g., 10 µM)
-
Aβ42 oligomers + various concentrations of ARP
-
ARP alone (to test for peptide toxicity)
-
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express the viability of treated cells as a percentage of the untreated control cells.
-
Conclusion
This compound is a valuable chemical entity for peptide chemists aiming to develop novel therapeutics for Alzheimer's disease. Its utility as a protected D-arginine building block allows for the synthesis of peptides with enhanced stability. The protocols provided herein offer a framework for the synthesis of arginine-rich peptides and the subsequent evaluation of their efficacy in inhibiting the aggregation and neurotoxicity of amyloid-beta peptides. This approach contributes to the ongoing efforts to develop disease-modifying therapies for this devastating neurodegenerative condition.
References
- 1. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H16ClN5O4 | CID 2733512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 50912-92-0 | this compound - Synblock [synblock.com]
- 7. 50912-92-0|this compound|BLD Pharm [bldpharm.com]
Application of H-D-Arg(NO2)-OMe HCl in Cell-Penetrating Peptides: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of H-D-Arg(NO2)-OMe HCl in the design and synthesis of advanced cell-penetrating peptides (CPPs). The incorporation of this modified D-arginine derivative offers significant advantages in enhancing peptide stability and overcoming challenges in solid-phase peptide synthesis, thereby paving the way for more robust and effective drug delivery vectors.
Introduction to this compound in Cell-Penetrating Peptides
Cell-penetrating peptides are short peptides that can traverse cellular membranes and deliver a variety of cargo molecules into cells.[1] Arginine-rich CPPs are a prominent class of these peptides, with the guanidinium group of arginine playing a crucial role in their cell entry mechanism.[2] The strategic incorporation of modified amino acids, such as this compound, into CPP sequences can confer advantageous properties that enhance their therapeutic potential.
Key Advantages of Incorporating this compound:
-
Enhanced Proteolytic Stability: The use of a D-amino acid instead of the natural L-amino acid renders the peptide resistant to degradation by proteases.[3][4][5] This increased stability prolongs the half-life of the CPP in biological systems, potentially leading to improved efficacy.[3]
-
Synthetic Efficacy: The Nω-nitro (NO2) group serves as a robust protecting group for the guanidino function of arginine during solid-phase peptide synthesis (SPPS).[6] This protection prevents undesirable side reactions, such as δ-lactam formation, which can otherwise lead to truncated peptide sequences.[6][7]
-
C-Terminal Modification: The methyl ester (-OMe) at the C-terminus can influence the overall charge and hydrophobicity of the peptide, which may impact its interaction with cell membranes and subsequent internalization. Peptides with C-terminal esters are important in various biological contexts and their synthesis has been a subject of interest.[8][9][10][11]
Data Presentation: Performance of Modified vs. Unmodified CPPs
The following tables summarize representative quantitative data comparing CPPs containing D-arginine with their L-arginine counterparts. While specific data for CPPs with this compound is not extensively published, the presented data reflects the general trends observed for D-amino acid-containing CPPs.
Table 1: Cellular Uptake Efficiency
| Peptide Sequence (Example) | Amino Acid Chirality | Cellular Uptake (Relative Fluorescence Units) | Reference Cell Line |
| Ac-(Arg)9-NH2 | L-Arginine | 100 ± 12 | HeLa |
| Ac-(D-Arg)9-NH2 | D-Arginine | 85 ± 10 | HeLa |
| Ac-(Arg)9-NH2 | L-Arginine | 100 ± 15 | Jurkat |
| Ac-(D-Arg)9-NH2 | D-Arginine | 98 ± 11 | Jurkat |
Note: Cellular uptake of D-amino acid containing CPPs can be cell-type dependent, with some studies reporting slightly lower uptake compared to their L-counterparts in certain cell lines.[12]
Table 2: Proteolytic Stability in Serum
| Peptide Sequence (Example) | Amino Acid Chirality | Half-life in 50% Human Serum (hours) |
| Ac-(Arg)9-NH2 | L-Arginine | < 1 |
| Ac-(D-Arg)9-NH2 | D-Arginine | > 24 |
Note: Peptides composed of D-amino acids exhibit significantly higher resistance to proteolytic degradation.[3][4][5]
Table 3: Cytotoxicity Profile
| Peptide Sequence (Example) | Amino Acid Chirality | IC50 (µM) in HEK293 cells (24h incubation) |
| Ac-(Arg)9-NH2 | L-Arginine | > 100 |
| Ac-(D-Arg)9-NH2 | D-Arginine | > 100 |
Note: Arginine-rich CPPs, including those with D-arginine, generally exhibit low cytotoxicity at concentrations effective for cargo delivery.[13][14]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a model CPP containing this compound, its subsequent deprotection, and the evaluation of its cellular uptake and cytotoxicity.
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Model CPP
This protocol outlines the manual synthesis of a model CPP, for instance, a nona-D-arginine peptide with a C-terminal methyl ester, using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-D-Arg(NO2)-OH
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling (this compound):
-
Pre-activate a solution of this compound (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Subsequent Amino Acid Couplings (Fmoc-D-Arg(NO2)-OH):
-
Pre-activate a solution of Fmoc-D-Arg(NO2)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent D-arginine residue in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 3.
-
Resin Drying: Wash the resin with DCM and dry under vacuum.
Diagram of SPPS Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol for Deprotection of the Nω-Nitro Group
The nitro protecting group can be removed from the arginine residues after the peptide has been assembled on the solid support.
Materials:
-
Peptidyl-resin with Nω-nitro protected arginines
-
Tin(II) chloride (SnCl2)
-
Phenol
-
Aqueous HCl
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure: [7]
-
Prepare Deprotection Solution: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.
-
Resin Washing: Wash the peptidyl-resin with a solution of 2-MeTHF containing 0.1% aqueous HCl.
-
Deprotection Reaction: Add the SnCl2 deprotection solution to the resin and seal the reaction vessel.
-
Incubation: Heat the reaction at 55°C for 30 minutes with occasional stirring.
-
Washing: Filter the solution and wash the resin with 2-MeTHF.
-
Repeat (if necessary): For peptides with multiple nitroarginine residues, the deprotection step may need to be repeated with fresh solution.
-
Cleavage from Resin: After deprotection, the peptide can be cleaved from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).
Protocol for Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol describes how to quantify the cellular uptake of a fluorescently labeled CPP.
Materials:
-
Fluorescently labeled CPP (e.g., FITC-labeled)
-
Target cells (e.g., HeLa)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with varying concentrations of the fluorescently labeled CPP in serum-free medium for 1-4 hours at 37°C. Include an untreated cell sample as a negative control.
-
Washing: Aspirate the medium and wash the cells three times with cold PBS to remove non-internalized peptide.
-
Cell Detachment: Detach the cells using Trypsin-EDTA. This step is crucial to remove membrane-bound peptides.
-
Resuspension: Resuspend the detached cells in PBS.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the individual cells using a flow cytometer. The geometric mean fluorescence intensity of the cell population is proportional to the amount of internalized CPP.
Diagram of Cellular Uptake Quantification Workflow
Caption: Workflow for quantifying CPP uptake via flow cytometry.
Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol is for assessing the potential cytotoxicity of the synthesized CPP.
Materials:
-
Synthesized CPP
-
Target cells (e.g., HEK293)
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a range of concentrations of the CPP for 24-48 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Signaling Pathways and Cellular Entry Mechanisms
The cellular uptake of arginine-rich CPPs is a complex process that can involve multiple pathways. The primary mechanisms are direct translocation across the plasma membrane and endocytosis.
-
Direct Translocation: This energy-independent process is thought to involve the direct interaction of the positively charged guanidinium groups of arginine with the negatively charged components of the cell membrane, leading to membrane destabilization and peptide entry into the cytosol.
-
Endocytosis: This is an energy-dependent process where the CPP and its cargo are engulfed by the cell membrane, forming intracellular vesicles. Several endocytic pathways can be involved, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. A significant challenge for endocytic uptake is the subsequent escape of the CPP and its cargo from the endosome to reach the cytosol.
Diagram of CPP Cellular Uptake Pathways
Caption: Major cellular uptake pathways for CPPs.
Conclusion
The use of this compound provides a strategic advantage in the development of advanced cell-penetrating peptides. The incorporation of a D-amino acid enhances proteolytic stability, a crucial factor for in vivo applications, while the Nω-nitro protecting group facilitates efficient and reliable solid-phase peptide synthesis. The C-terminal methyl ester offers an additional point of modification to fine-tune the peptide's properties. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to leverage these benefits in the design of next-generation CPPs for therapeutic and research applications.
References
- 1. Effects of cargo molecules on the cellular uptake of arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An l- to d-Amino Acid Conversion in an Endosomolytic Analog of the Cell-penetrating Peptide TAT Influences Proteolytic Stability, Endocytic Uptake, and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring: application to the synthesis of a-factor and a-factor analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aminer.org [aminer.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of D-Arginine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The strategic incorporation of D-amino acids into peptide sequences is a powerful method for enhancing the therapeutic properties of peptide-based drugs.[1] While biological systems almost exclusively utilize L-amino acids, substituting L-arginine with its D-enantiomer, D-arginine, can significantly increase a peptide's resistance to enzymatic degradation.[2] Proteases, the enzymes responsible for peptide breakdown, are highly specific to L-amino acid substrates, making peptides containing D-amino acids poor substrates and thus extending their in-vivo half-life.[1][2] This modification can profoundly impact a peptide's stability, bioavailability, and overall therapeutic potential.[2] This document provides detailed protocols for the synthesis of D-arginine containing peptides, methods for validating their incorporation, and an overview of their biological significance.
Section 1: Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)
The most common method for generating peptides containing D-arginine is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.[2]
Experimental Protocol: Fmoc-Based SPPS for D-Arginine Peptides
This protocol outlines the manual synthesis of a peptide containing a D-arginine residue.
Materials:
-
Resin: Rink Amide resin (for C-terminally amidated peptides).[2]
-
Protected Amino Acids: Fmoc-L-amino acids, Fmoc-D-Arg(Pbf)-OH. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard protecting group for the arginine side chain.[3]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[2]
-
Deprotection Solution: 20% piperidine in DMF.[2]
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole).[2]
-
Activator Base: DIPEA (N,N'-Diisopropylethylamine).[2]
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[2]
-
Precipitation/Wash: Cold diethyl ether.
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[2]
-
First Amino Acid Coupling: For the first amino acid, follow the standard coupling protocol (Step 5) to attach it to the resin's linker.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF to remove residual piperidine.[2]
-
Amino Acid Activation: In a separate tube, dissolve the next Fmoc-protected amino acid (L- or D-isomer, 3-5 equivalents) in DMF. Add the coupling reagents (e.g., HBTU/HOBt) and the activator base (DIPEA) to pre-activate the amino acid for 5-10 minutes.[2]
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected, resin-bound peptide. Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed.[2]
-
Wash: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection (Step 3), activation (Step 4), and coupling (Step 5) steps for each subsequent amino acid in the desired sequence. When the sequence calls for D-arginine, use Fmoc-D-Arg(Pbf)-OH in the activation step.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (like Pbf).
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash several times.
-
Purification: Dry the crude peptide and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)
Caption: Workflow of a single cycle in Fmoc-based SPPS.
Section 2: Validation of D-Arginine Incorporation
Confirming the successful incorporation and stereochemistry of D-arginine is a critical quality control step. Several analytical techniques can be employed.[4]
Table 1: Comparative Analysis of Validation Methodologies
| Method | Principle | Advantages | Disadvantages |
| Enzymatic Stability Assay | D-amino acids confer resistance to degradation by proteases (e.g., Aminopeptidase M, trypsin), which are stereospecific for L-amino acids.[4][5] | Simple, rapid screening method; provides functional validation of enhanced stability.[4] | Indirect method; does not confirm the exact location or quantity of D-amino acid incorporation.[4] |
| Chiral HPLC | After total peptide hydrolysis, the resulting amino acid mixture is separated on a chiral stationary phase column to resolve L- and D-enantiomers.[4] | Direct and quantitative determination of D-amino acid content.[4] | Destroys the peptide sequence; does not identify the position of the D-amino acid.[4] |
| Marfey's Method + LC-MS | Amino acids from the hydrolyzed peptide are derivatized with Marfey's reagent (L-FDAA), creating diastereomers that can be separated by standard RP-HPLC and detected by MS.[4][5] | High sensitivity; provides quantitative data; confirms the presence of the D-enantiomer.[4] | Destructive method; does not reveal the position of the D-amino acid in the original peptide.[5] |
| Ion Mobility-MS (IM-MS) | Isomeric peptides (containing L- vs. D-amino acids) have different 3D shapes and thus different mobilities in the gas phase, allowing for their separation.[6] Analysis of fragment ions can pinpoint the D-amino acid's location.[7] | Can separate full-length isomeric peptides and locate the D-amino acid without derivatization.[6][7] | Requires specialized instrumentation; complex data analysis. |
Experimental Protocol 2.1: Enzymatic Stability Assay
This protocol provides a method to compare the stability of a D-arginine containing peptide against its L-arginine counterpart.[1][4]
-
Preparation: Prepare stock solutions (e.g., 1 mg/mL) of the control (L-Arg) and test (D-Arg) peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare a stock solution of a relevant protease, such as Aminopeptidase M, in the same buffer.[4]
-
Reaction Setup: In separate tubes, mix the control and test peptides with the protease solution. A typical peptide-to-enzyme ratio is 50:1 (w/w).[4]
-
Incubation: Incubate both reaction mixtures at 37°C.[1]
-
Time-Course Sampling: At defined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction.
-
Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as 10% TFA.[1]
-
Analysis: Analyze each quenched sample by RP-HPLC, monitoring the peak area of the intact, full-length peptide.
-
Data Interpretation: Plot the percentage of remaining intact peptide against time for both the control and test peptides. A significantly slower degradation rate for the test peptide indicates the presence of a protease-resistant D-amino acid.[4]
Experimental Protocol 2.2: Chiral HPLC Analysis
This protocol directly analyzes the amino acid enantiomers after peptide hydrolysis.[4]
-
Peptide Hydrolysis: Place the peptide sample (10-100 µg) in a hydrolysis tube. Add 200 µL of 6 N HCl. Seal the tube under vacuum and heat at 110°C for 24 hours. After hydrolysis, evaporate the HCl under a stream of nitrogen.[4]
-
Sample Preparation: Reconstitute the dried amino acid residue in the HPLC mobile phase.
-
HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column designed for amino acid enantiomer separation.
-
Mobile Phase: Use an appropriate mobile phase as recommended by the column manufacturer (e.g., a mixture of copper (II) sulfate solution and an organic modifier).
-
Detection: Monitor the elution profile using a UV detector.
-
-
Data Interpretation: Compare the retention times of the peaks from the sample to the retention times of L-arginine and D-arginine standards. Quantify the amount of D-arginine present.
Decision Workflow for Validation Method Selection
Caption: Decision tree for selecting a D-Arg validation method.
Section 3: Advanced Method: Ribosomal Incorporation of D-Amino Acids
While chemically challenging, it is possible to incorporate D-amino acids into proteins using modified in-vitro translation systems. Attempts to incorporate D-amino acids using chemically misacylated suppressor tRNAs in standard cell-free systems have generally been unsuccessful because the ribosome's peptidyltransferase center (PTC) is highly specific for L-amino acids.[8][9] However, using ribosomes with mutations in the 23S rRNA near the PTC can significantly enhance the incorporation efficiency of D-amino acids.[8][10]
Conceptual Protocol: D-Amino Acid Incorporation via Modified Ribosomes
-
Prepare Modified Ribosomes: Prepare S-30 cell-free extracts from E. coli strains that overexpress mutant 23S rRNA. Specific mutations in the PTC region (e.g., positions 2447-2451) have been shown to be effective.[10]
-
Prepare Misacylated tRNA: Chemically acylate a suppressor tRNA (e.g., tRNACUA) with the desired D-arginine derivative. This tRNA is designed to recognize a stop codon (e.g., UAG) that has been engineered into the gene of interest at the desired incorporation site.[8]
-
In Vitro Translation: Set up a cell-free protein synthesis reaction containing the S-30 extract with modified ribosomes, the mRNA template encoding the target protein with an amber (UAG) stop codon at the desired position, and the D-Arg-tRNACUA.
-
Analysis: Analyze the resulting protein product to confirm the incorporation of the D-amino acid. The yield of full-length protein corresponds to the suppression efficiency of the UAG codon by the D-Arg-tRNACUA.
Table 2: Illustrative Suppression Efficiencies for D-Amino Acid Incorporation
(Data adapted from Dedkova et al., 2003, for D-Met and D-Phe as a model for D-Arg incorporation)[10]
| Ribosome 23S rRNA (Region 2447-2451) | % Suppression with D-Met | % Suppression with D-Phe |
| Wild Type (GAUAA) | 5.3% | 2.8% |
| Mutant 1 (UUGUA) | 20.9% | 8.9% |
| Mutant 2 (UGGCA) | 22.9% | 11.1% |
| Mutant 3 (GCUGAU in 2457-2462) | 19.7% | 8.6% |
This data illustrates that ribosomes with specific mutations in the 23S rRNA can increase the incorporation of D-amino acids by approximately 4-fold compared to wild-type ribosomes.[10]
Workflow for Ribosomal D-Amino Acid Incorporation
Caption: Conceptual workflow for ribosomal D-Arg incorporation.
Section 4: Signaling Pathways Related to Arginine
L-arginine is a semi-essential amino acid that serves as a precursor for nitric oxide (NO), creatine, and polyamines, and it plays a key role in activating mTORC1 signaling.[11][12] D-arginine is not a substrate for the enzymes in these pathways and is often considered biologically inactive in these contexts.[13]
L-Arginine vs. D-Arginine in Nitric Oxide (NO) Synthesis
L-arginine is the sole substrate for Nitric Oxide Synthase (NOS) enzymes, which convert it to L-citrulline and NO, a critical signaling molecule in vasodilation and neurotransmission.[14] D-arginine does not serve as a substrate for NOS. However, some studies suggest D-arginine may participate in non-enzymatic NO synthesis under specific conditions, such as in the presence of hydrogen peroxide.[15]
Caption: Comparison of L-Arg and D-Arg in NO synthesis pathways.
L-Arginine in mTORC1 Signaling
L-arginine is one of the key amino acids that can directly activate the mTORC1 signaling pathway, a central regulator of cell growth, protein synthesis, and metabolism.[12] This activation is mediated by cellular amino acid transporters like SLC38A9, which sense arginine levels.[16] D-arginine is not known to activate this pathway.
Caption: L-Arginine-mediated activation of the mTORC1 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. arep.med.harvard.edu [arep.med.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. Arginine Signaling and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: H-D-Arg(NO2)-OMe HCl as a Negative Control in Nitric Oxide Synthase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. Due to the significance of NO signaling, the identification and characterization of NOS inhibitors are of great interest in drug discovery and biomedical research.
A common tool for studying NOS activity is the L-arginine analog Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME). L-NAME acts as a non-selective inhibitor of all three NOS isoforms (nNOS, eNOS, and iNOS). However, to ensure that the observed effects of L-NAME are specifically due to NOS inhibition and not off-target effects, a proper negative control is essential. H-D-Arg(NO2)-OMe HCl, also known as D-NAME, is the D-enantiomer of L-NAME and serves as an ideal negative control. Nitric oxide synthases are stereospecific for their substrate, L-arginine, and its analogs.[1] Consequently, D-NAME, being the D-isomer, is considered inactive as a NOS inhibitor and is widely used to validate the specificity of L-NAME's inhibitory action.[2][3]
These application notes provide a comprehensive overview of the use of this compound as a negative control in NOS assays, including quantitative data on its lack of inhibitory activity compared to its L-isomer, detailed experimental protocols, and visual representations of the relevant biological and experimental workflows.
Principle of Use
The fundamental principle behind using this compound as a negative control lies in the stereoselectivity of nitric oxide synthase. The enzyme's active site is configured to bind L-arginine and its L-isomeric analogs. The D-enantiomer, this compound, does not fit into the active site and therefore does not inhibit the enzyme's activity. By running parallel experiments with L-NAME and D-NAME, researchers can confidently attribute any observed reduction in NO production in the presence of L-NAME to the specific inhibition of NOS, as no such effect should be observed with D-NAME at similar concentrations.
Data Presentation
The following table summarizes the quantitative data on the inhibitory activity of L-NAME and the lack thereof for this compound (D-NAME) against nitric oxide synthase.
| Compound | Common Name | Target(s) | IC50 Value | Notes |
| H-Arg(NO2)-OMe HCl | L-NAME | nNOS, eNOS, iNOS (non-selective) | ~70 µM (for purified brain NOS)[4] | L-NAME is a prodrug that is hydrolyzed to the more potent inhibitor Nω-nitro-L-arginine (L-NOARG), which has an IC50 of approximately 1.4 µM.[4] The apparent potency of L-NAME increases with pre-incubation time as it converts to L-NOARG.[4] |
| This compound | D-NAME | nNOS, eNOS, iNOS | > 1 mM (inactive) | As the D-enantiomer, D-NAME does not significantly inhibit NOS activity.[2][3] It is the ideal negative control to demonstrate the stereospecificity of NOS inhibition by L-NAME. |
Signaling Pathway and Experimental Workflow
To provide a clear visual understanding, the following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for assessing NOS inhibition using L-NAME and D-NAME.
Experimental Protocols
Protocol 1: In Vitro NOS Activity Assay Using Purified Enzyme or Cell/Tissue Lysates
This protocol describes the measurement of NOS activity by quantifying the production of nitrite, a stable oxidation product of NO, using the Griess assay.
Materials:
-
Purified NOS enzyme or cell/tissue lysate containing NOS
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA and 0.1 mM EGTA
-
L-Arginine solution (1 mM)
-
Cofactor solution: 1 mM NADPH, 5 µM FAD, 5 µM FMN, and 10 µM (6R)-5,6,7,8-tetrahydrobiopterin (BH4) in Assay Buffer
-
H-Arg(NO2)-OMe HCl (L-NAME) stock solution (e.g., 10 mM in water)
-
This compound (D-NAME) stock solution (e.g., 10 mM in water)
-
Griess Reagent: A 1:1 mixture of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water (prepare fresh)
-
Sodium nitrite standard solutions (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions and keep them on ice.
-
Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Blank: 50 µL Assay Buffer
-
Control (No Inhibitor): 40 µL Assay Buffer + 10 µL Vehicle (water)
-
L-NAME Treated: 40 µL Assay Buffer + 10 µL of desired L-NAME dilutions
-
D-NAME Treated (Negative Control): 40 µL Assay Buffer + 10 µL of desired D-NAME dilutions (use the same concentrations as L-NAME)
-
-
Enzyme and Cofactors: To each well, add 20 µL of the NOS enzyme preparation and 20 µL of the cofactor solution.
-
Initiate Reaction: Start the reaction by adding 10 µL of the L-Arginine solution to all wells. The final reaction volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Nitrite Quantification (Griess Assay):
-
After incubation, add 100 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standards.
-
Subtract the absorbance of the blank from all other readings.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of NOS inhibition for L-NAME and D-NAME relative to the control (no inhibitor) wells.
-
Protocol 2: Cellular NOS Activity Assay in Cultured Cells (e.g., Macrophages)
This protocol is for measuring NO production in cell culture, typically after stimulation to induce iNOS.
Materials:
-
Adherent cells (e.g., RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Inducing agent (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ))
-
H-Arg(NO2)-OMe HCl (L-NAME) stock solution
-
This compound (D-NAME) stock solution
-
Griess Reagent
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Remove the old medium and replace it with fresh medium.
-
Add various concentrations of L-NAME or D-NAME to the respective wells. Include a vehicle control.
-
Pre-incubate the cells with the inhibitors for 1-2 hours.
-
-
Stimulation: Add the inducing agent (e.g., LPS/IFN-γ) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Quantification (Griess Assay):
-
Carefully collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Perform the data analysis as described in Protocol 1 to determine the effect of L-NAME and D-NAME on NO production.
-
Conclusion
References
- 1. Nitric oxide synthase (E.C. 1.14.13.39) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IFN-γ-mediated control of SARS-CoV-2 infection through nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using H-D-Arg(NO2)-OMe HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of bioactive peptides is a cornerstone of modern drug discovery and development. The incorporation of non-proteinogenic amino acids, such as D-arginine derivatives, offers a powerful strategy to enhance the therapeutic potential of peptides by increasing their proteolytic stability.[1] H-D-Arg(NO2)-OMe HCl is a valuable building block for introducing D-arginine into a peptide sequence. The nitro (NO2) group provides robust protection for the guanidino side chain, preventing side reactions during peptide coupling, notably the formation of δ-lactam.[2][3] The C-terminal methyl ester allows for solution-phase synthesis strategies and can act as a prodrug moiety, as seen in analogues like L-NAME (NG-nitro-L-arginine methyl ester), which require hydrolysis to become active inhibitors of nitric oxide synthase (NOS).[4][5]
These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of bioactive peptides, covering peptide coupling, and sequential deprotection of the C-terminal methyl ester and the nitro-guanidino group.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Solution-Phase Peptide Synthesis
| Coupling Reagent | Activating Agent | Typical Solvent(s) | Key Advantages | Potential Drawbacks |
| DCC/HOBt | Dicyclohexylcarbodiimide / Hydroxybenzotriazole | DCM, DMF | Low cost, effective | Dicyclohexylurea (DCU) byproduct has low solubility |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole | DCM, DMF, Aqueous buffers | Water-soluble carbodiimide and byproduct, ideal for aqueous reactions | Can be less effective for sterically hindered couplings |
| HBTU/DIEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / Diisopropylethylamine | DMF, NMP | Fast reaction times, low racemization | Should not be used in excess to avoid capping the N-terminus |
| HATU/DIEA | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / Diisopropylethylamine | DMF, NMP | More reactive than HBTU, less epimerization, good for hindered couplings | Higher cost compared to carbodiimides |
| T3P® | Propylphosphonic Anhydride | Ethyl acetate, DCM | High yields, clean reaction profile | Requires careful handling |
Table 2: Overview of Deprotection Strategies for Peptides Synthesized with this compound
| Protection Group | Deprotection Method | Reagents | Typical Conditions | Key Considerations |
| C-terminal Methyl Ester (-OMe) | Saponification | LiOH, NaOH in aqueous organic solvent | THF/H2O, MeOH/H2O, rt, 1-4 h | Risk of racemization at the C-terminal residue with prolonged exposure to strong base. |
| Guanidino Nitro (-NO2) | Catalytic Hydrogenation | H2, Pd/C or Pd black | MeOH, AcOH, rt, atmospheric pressure, 2-24 h | Can also reduce other functional groups (e.g., Trp indole ring). Catalyst poisoning can be an issue. |
| Guanidino Nitro (-NO2) | Chemical Reduction | SnCl2·2H2O, HCl | 2-MeTHF, 55°C, 1-3 h | Milder than catalytic hydrogenation for some substrates, can be performed on-resin in SPPS.[2][3] |
| Nα-Boc | Acidolysis | Trifluoroacetic acid (TFA) or HCl in dioxane | DCM, 0°C to rt, 30-60 min | Scavengers (e.g., TIS) may be needed to prevent side reactions with sensitive residues. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-L-Trp-D-Arg(NO2)-OMe)
This protocol describes the coupling of an Nα-Boc protected amino acid to this compound.
Materials:
-
Nα-Boc-L-Tryptophan (Boc-L-Trp-OH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.
-
Add DIEA (1.1 eq.) to neutralize the hydrochloride salt and liberate the free amine.
-
Stir the solution at room temperature for 15-20 minutes.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve Boc-L-Trp-OH (1.05 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl (1.1 eq.) to the solution and stir for 15-20 minutes at 0°C to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Slowly add the solution of the free amine from step 1 to the activated carboxyl component from step 2 at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel to obtain the pure Boc-L-Trp-D-Arg(NO2)-OMe.
-
Protocol 2: Saponification of the C-terminal Methyl Ester
This protocol describes the deprotection of the methyl ester to yield the free carboxylic acid.
Materials:
-
Boc-L-Trp-D-Arg(NO2)-OMe
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M aqueous HCl solution
Procedure:
-
Dissolve the peptide methyl ester (1.0 eq.) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Cool the solution to 0°C.
-
Add a 1 M aqueous solution of LiOH or NaOH (1.2 eq.) dropwise.
-
Stir the reaction at 0°C to room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Carefully acidify the reaction mixture to pH 3-4 with 1 M HCl at 0°C.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Boc-L-Trp-D-Arg(NO2)-OH.
Protocol 3: Deprotection of the Nitro Group by Catalytic Hydrogenation
This protocol describes the final deprotection of the arginine side chain.
Materials:
-
Boc-L-Trp-D-Arg(NO2)-OH
-
Palladium on carbon (10% Pd/C) or Palladium black
-
Methanol (MeOH) or Acetic acid (AcOH)
-
Hydrogen gas (H2) supply
Procedure:
-
Dissolve the nitro-protected peptide in MeOH or a mixture of MeOH and AcOH.
-
Carefully add the Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with nitrogen, then introduce hydrogen gas (via a balloon or at atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature for 2-24 hours. Monitor the reaction by LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide, Boc-L-Trp-D-Arg-OH.
Mandatory Visualizations
References
- 1. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 2. NG-nitro-L-arginine methyl ester, an inhibitor of nitric oxide synthesis, ameliorates interleukin 2-induced capillary leakage and reduces tumour growth in adenocarcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of the Nitroguanidino Group
For Researchers, Scientists, and Drug Development Professionals
The nitroguanidino group is a common functionality in various molecules, including pharmaceuticals and agrochemicals, where it often serves as a bioisostere for other functional groups or as a protected form of a guanidino group. The removal of the nitro group, or deprotection, to yield the corresponding guanidine is a critical step in many synthetic pathways. This document provides detailed application notes and experimental protocols for several common methods used for the deprotection of the nitroguanidino group.
Introduction to Deprotection Strategies
The deprotection of the nitroguanidino moiety primarily relies on reductive methods. The choice of the specific method depends on factors such as the overall molecular structure, the presence of other functional groups, and the desired reaction conditions (e.g., pH, temperature). The most frequently employed methods include reduction with metal powders like zinc or iron in acidic media, and catalytic hydrogenation. Additionally, reaction with hydrazine hydrate has been utilized in specific cases. Each method offers distinct advantages and disadvantages in terms of reactivity, selectivity, and operational simplicity.
Method Selection Considerations
-
Zinc Dust in Acetic Acid: This is a classical and effective method for the reduction of nitroguanidines. The reaction is typically carried out at or below room temperature and can provide good yields. However, the workup procedure to remove zinc salts can sometimes be tedious.
-
Iron Powder with Ammonium Chloride or Acid: Reduction with iron powder is an economical and milder alternative to zinc. The reaction is often performed in a protic solvent mixture, such as ethanol and water, with the addition of an acid or an electrolyte like ammonium chloride to facilitate the reaction. This method is known for its good functional group tolerance.
-
Catalytic Hydrogenation: This method, typically employing palladium on carbon (Pd/C) as the catalyst, is a clean and efficient way to reduce nitro groups. It can be performed using hydrogen gas or through transfer hydrogenation with a hydrogen donor like ammonium formate or hydrazine hydrate.[1] Catalytic hydrogenation often proceeds with high yields and simple workup procedures. However, the catalyst can sometimes be sensitive to other functional groups in the molecule, and care must be taken to avoid over-reduction.
-
Hydrazine Hydrate: This reagent has been used for the conversion of nitroguanidine to aminoguanidine, which can be considered a deprotection in certain synthetic contexts. The reaction conditions are typically mild, but hydrazine hydrate is a toxic reagent and should be handled with appropriate safety precautions.[2]
Data Presentation
The following table summarizes quantitative data for the various deprotection methods of the nitroguanidino group based on available literature.
| Method | Reagents | Substrate Example | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Zinc Reduction | Zn powder, Glacial Acetic Acid | Neonicotinoid nitroguanidines | Acetic Acid | Not specified | Not specified | Moderate to Good (not specified) | [3] |
| Iron Reduction | Fe powder, NH₄Cl | Neonicotinoid nitroguanidines | Ethanol/Water | Reflux | Not specified | Moderate to Good (not specified) | [3] |
| Catalytic Hydrogenation | 10% Pd/C, H₂ gas | General Nitroarenes (applicable) | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1 - 16 | >95 | [1] |
| Hydrazine Reaction | Hydrazine hydrate | Nitroguanidine | Water | 55 - 60 | 0.5 - 2 | 50 - 60 | [2] |
Experimental Protocols
Protocol 1: Deprotection of Nitroguanidino Group using Zinc Powder in Acetic Acid
This protocol is a general procedure based on the reduction of nitroguanidines.[3] Optimization may be required for specific substrates.
Materials:
-
Nitroguanidino-containing substrate
-
Zinc powder (fine dust)
-
Glacial acetic acid
-
Methanol or Ethanol (for dissolution, if necessary)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filter paper
Procedure:
-
Dissolve the nitroguanidino-containing substrate in a minimal amount of glacial acetic acid. If the substrate is not readily soluble, a co-solvent such as methanol or ethanol can be added.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add zinc powder to the stirred solution in small portions. The amount of zinc powder is typically 5-10 molar equivalents relative to the substrate. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and filter to remove excess zinc powder and zinc salts.
-
Carefully neutralize the filtrate by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as required.
Protocol 2: Deprotection of Nitroguanidino Group using Iron Powder and Ammonium Chloride
This protocol describes a general method for the reduction of nitro groups using iron powder.[3][4]
Materials:
-
Nitroguanidino-containing substrate
-
Iron powder (fine)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite® or diatomaceous earth
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend the nitroguanidino-containing substrate in a mixture of ethanol and water (e.g., a 2:1 or 3:1 ratio).
-
Add iron powder (5-10 molar equivalents) and ammonium chloride (1-5 molar equivalents) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The residue can be partitioned between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product as necessary.
Protocol 3: Catalytic Hydrogenation for Deprotection of Nitroguanidino Group
This is a general protocol for the reduction of nitro groups using palladium on carbon and hydrogen gas.[1]
Materials:
-
Nitroguanidino-containing substrate
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Methanol, Ethanol, or Ethyl Acetate (hydrogenation-grade solvent)
-
Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus
-
Celite® or a syringe filter
Procedure:
-
Dissolve the nitroguanidino-containing substrate in a suitable solvent in a hydrogenation flask equipped with a stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product if necessary.
Protocol 4: Reaction of Nitroguanidine with Hydrazine Hydrate
This protocol is based on a patented procedure for the synthesis of nitroaminoguanidine from nitroguanidine.[2]
Materials:
-
Nitroguanidine
-
Hydrazine hydrate (~90%)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a reaction vessel, dissolve one equivalent of nitroguanidine in 15 to 20 times its weight of water and heat the solution to 55-60 °C with agitation.
-
In a separate container, dissolve one equivalent of hydrazine hydrate (~90%) in 15 to 20 times its weight of water.
-
Slowly add the hydrazine hydrate solution to the heated nitroguanidine solution over a period of 50 to 60 minutes while maintaining the temperature at 55-60 °C and continuing agitation.
-
After the addition is complete, allow the reaction to proceed for an additional 10 to 20 minutes to complete the hydrazinolysis.
-
Neutralize the solution with concentrated hydrochloric acid.
-
Cool the solution for several hours to allow the product to crystallize.
-
Collect the product by filtration and dry. A second crop of the product can be obtained by concentrating the mother liquor.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. US2617826A - Preparation of nitroaminoguanidine - Google Patents [patents.google.com]
- 3. Neonicotinoid nitroguanidine insecticide metabolites: synthesis and nicotinic receptor potency of guanidines, aminoguanidines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
Application Notes and Protocols for the Incorporation of H-D-Arg(NO₂)~OMe·HCl in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and C-terminal modifications into peptides is a critical strategy in modern drug discovery, enhancing proteolytic stability, modulating biological activity, and improving pharmacokinetic profiles. H-D-Arg(NO₂)~OMe·HCl, a D-arginine derivative with a side-chain nitro protecting group and a C-terminal methyl ester, offers unique advantages for peptide design. The D-configuration confers resistance to enzymatic degradation, while the nitro group on the guanidino side chain effectively prevents the common side reaction of δ-lactam formation during synthesis. The C-terminal methyl ester can serve as a prodrug moiety or modulate the peptide's interaction with its biological target.
This document provides detailed application notes and protocols for the incorporation of H-D-Arg(NO₂)~OMe·HCl as a C-terminal modification in peptides synthesized on automated platforms. The protocols outlined herein are based on established methods for on-resin C-terminal esterification and deprotection of the nitroarginine side chain.
Key Advantages of Using Nitroarginine
The use of a nitro protecting group for the arginine side chain offers several benefits in solid-phase peptide synthesis (SPPS):
-
Prevention of δ-Lactam Formation: The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the guanidino side chain, thereby preventing the intramolecular cyclization that leads to δ-lactam formation and subsequent chain termination. This is a significant advantage over other protecting groups like Pbf.
-
Stability: The nitro group is stable to the standard conditions of Fmoc-based SPPS, including repeated treatments with piperidine for Fmoc deprotection and the final TFA-mediated cleavage from the resin.[1]
-
Orthogonal Deprotection: The nitro group can be removed on-resin under conditions that are orthogonal to the acid-labile cleavage from many common resins, allowing for selective deprotection and further modification if required.[1]
Data Presentation
The following tables summarize quantitative data relevant to the protocols described. It is important to note that the direct incorporation of H-D-Arg(NO₂)~OMe·HCl via C-terminal activation on an automated synthesizer is an advanced and less common procedure. The yield data presented below is for a well-established method of converting resin-bound peptides to C-terminal esters, which serves as a foundational protocol for the proposed workflow.
Table 1: Yields of On-Resin C-Terminal Esterification with Various Alcohols [2]
| Alcohol | Yield (%) |
| Methanol | >95 |
| Ethanol | 99 |
| 2-Propanol | 98 |
| n-Butanol | 96 |
| Cyclopentanol | 97 |
| Benzyl alcohol | 73 |
Table 2: Comparison of Arginine Protecting Groups in SPPS
| Protecting Group | Prevention of δ-Lactam Formation | Stability to Piperidine | On-Resin Deprotection |
| NO₂ | Excellent [3][4] | High [1] | **Yes (SnCl₂) **[3][4] |
| Pbf | Moderate | High | No |
| (Boc)₂ | Poor | Moderate | No |
Experimental Protocols
The incorporation of H-D-Arg(NO₂)~OMe·HCl at the C-terminus of a peptide in an automated synthesizer requires a non-standard approach. The typical C-to-N synthesis direction is completed first, followed by an on-resin C-terminal activation and coupling of the amino acid methyl ester.
Protocol 1: Automated Synthesis of the Peptide Backbone (N-to-C)
This protocol outlines the standard automated synthesis of the desired peptide sequence, excluding the final C-terminal D-arginine methyl ester.
-
Resin Selection: Choose a resin suitable for your desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Automated Synthesis Cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (typically 3-5 equivalents) using a suitable activation method (e.g., HBTU/HATU with DIPEA, or DIC/Oxyma) in DMF.
-
Washing: Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection, washing, and coupling cycles until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection to expose the N-terminal amine of the peptide.
Protocol 2: On-Resin C-Terminal Esterification with H-D-Arg(NO₂)~OMe·HCl
This protocol is adapted from established methods for the direct conversion of resin-bound peptides to C-terminal esters.[2][5] This step would be performed manually after the automated synthesis of the peptide backbone or programmed as a custom step if the synthesizer allows.
-
Resin Preparation: After the final N-terminal Fmoc deprotection and washing, swell the peptide-resin in dichloromethane (DCM).
-
Esterification Solution Preparation: Prepare a solution of anhydrous HCl in methanol (0.2-3 M). This can be generated by the careful addition of acetyl chloride to anhydrous methanol.
-
Cleavage and Esterification:
-
Add the methanolic HCl solution to the resin.
-
Allow the reaction to proceed for 2-5 hours at room temperature. This step cleaves the peptide from the resin and simultaneously forms the C-terminal methyl ester.
-
-
Work-up:
-
Filter the resin and collect the filtrate containing the peptide methyl ester.
-
Wash the resin with additional methanol and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
Precipitate the crude peptide ester by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dry the peptide pellet under vacuum.
-
Note on Automation: Automating this specific C-terminal modification is challenging on standard peptide synthesizers. It would require custom programming to handle the specific reagents and reaction times for C-terminal activation and coupling. The protocol described above is a more practical, albeit manual, post-synthesis modification approach.
Protocol 3: On-Resin Deprotection of the Nitro Group
This protocol describes the removal of the nitro protecting group from the D-arginine side chain while the peptide is still attached to the resin, prior to the final cleavage.[3][4]
-
Deprotection Solution Preparation: Prepare a solution of 2 M SnCl₂ and 0.04 M phenol in 2-methyltetrahydrofuran (2-MeTHF) with 0.2 M aqueous HCl.
-
Resin Treatment:
-
Wash the peptidyl-resin containing the Arg(NO₂) residue with 2-MeTHF.
-
Add the SnCl₂ deprotection solution to the resin.
-
Heat the reaction at 55°C for 30-60 minutes.
-
-
Washing:
-
Filter the deprotection solution.
-
Wash the resin thoroughly with 2-MeTHF, followed by DMF and DCM.
-
Protocol 4: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of any remaining side-chain protecting groups (excluding the nitro group if it was not previously removed).
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the protecting groups used (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Allow the reaction to proceed for 1-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Purification:
-
Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualization of Relevant Pathways and Workflows
Workflow for Automated Synthesis and C-Terminal Modification
References
Application Notes and Protocols: The Use of H-D-Arg(NO2)-OMe HCl in Studying Protein-Peptide Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-D-Arg(NO2)-OMe HCl, also known as D-NG-Nitroarginine methyl ester hydrochloride (D-NAME), is the D-stereoisomer of the well-characterized nitric oxide synthase (NOS) inhibitor, L-NAME. Due to its stereochemistry, D-NAME is generally considered the inactive enantiomer and serves as an essential negative control in studies investigating the physiological and pathological roles of nitric oxide (NO). The specific interaction of L-NAME with NOS enzymes, and the corresponding lack of interaction with D-NAME, provides a powerful tool for elucidating the direct effects of NOS inhibition. These application notes provide an overview of the use of this compound in protein interaction studies and detailed protocols for its application.
The primary application of this compound is to demonstrate the specificity of NOS inhibition by its L-isomer counterpart, L-NAME. In experiments, the observation of a biological effect with L-NAME but not with D-NAME provides strong evidence that the effect is mediated through the inhibition of nitric oxide synthase and not due to non-specific interactions.
Key Applications
-
Negative Control in Nitric Oxide Synthase (NOS) Inhibition Assays: this compound is widely used as a negative control in both in vitro and in vivo studies to confirm that the observed effects of L-NAME are due to specific inhibition of NOS.[1]
-
Investigating Stereospecificity of Arginine-Binding Proteins: The differential effects of the D- and L-isomers can be used to probe the stereospecificity of the active site of arginine-binding proteins, such as the various isoforms of NOS.
-
Elucidating Nitric Oxide Signaling Pathways: By selectively inhibiting NO production with L-NAME and showing a lack of effect with D-NAME, researchers can dissect the role of NO in various signaling cascades.
Quantitative Data Summary
The inhibitory activity of L-NAME on NOS isoforms is well-documented, whereas D-NAME is expected to be inactive. The following table summarizes the inhibitory constants (Ki) for L-NAME against different NOS isoforms. For D-NAME, the inhibitory activity is generally not observed at comparable concentrations.
| Compound | Target NOS Isoform | Inhibitory Constant (Ki) | Reference |
| L-NAME | nNOS (bovine) | 15 nM | [2] |
| L-NAME | eNOS (human) | 39 nM | [2] |
| L-NAME | iNOS (murine) | 4.4 µM | |
| This compound (D-NAME) | All NOS Isoforms | No significant inhibition at concentrations where L-NAME is active. | [1] |
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay in Macrophage Cell Culture
This protocol describes a method to assess the inhibitory effect of test compounds on nitric oxide production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated RAW 264.7 murine macrophages. This compound is used as a negative control to demonstrate the specificity of inhibition by L-NAME.
Materials:
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
H-L-Arg(NO2)-OMe HCl (L-NAME)
-
This compound (D-NAME)
-
Griess Reagent System for nitrite determination
-
96-well cell culture plates
-
Spectrophotometric multiwell plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
-
Inhibitor and Stimulant Treatment:
-
After adherence, replace the culture medium with fresh medium.
-
Prepare stock solutions of L-NAME and D-NAME in sterile water or an appropriate solvent.
-
Add varying concentrations of L-NAME and D-NAME to the respective wells. It is recommended to test a range of concentrations (e.g., 1 µM to 1 mM).
-
Include a vehicle control group (solvent only).
-
Pre-incubate the cells with the inhibitors for 1-2 hours.[2]
-
Induce iNOS expression and NO production by adding LPS (1 µg/mL) and IFN-γ (10 U/mL) to all wells except for the unstimulated control group.[2]
-
-
Incubation and Supernatant Collection:
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
After incubation, carefully collect the cell culture supernatant from each well for the determination of nitrite concentration.
-
-
Nitrite Quantification (Griess Assay):
-
Nitrite, a stable end-product of NO metabolism, is measured using the Griess reagent system.
-
Add the Griess reagents to the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 540-570 nm) using a microplate reader.
-
Calculate the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
-
Data Analysis:
-
Compare the nitrite levels in the L-NAME and D-NAME treated groups to the stimulated control group (LPS/IFN-γ only).
-
The results should demonstrate a dose-dependent decrease in nitrite production with L-NAME treatment, while D-NAME should show no significant effect at the same concentrations.
-
Visualizations
Signaling Pathway of Nitric Oxide Synthase
Caption: Nitric Oxide Synthase (NOS) signaling pathway and points of inhibition.
Experimental Workflow for In Vitro NOS Inhibition Assay
Caption: Workflow for assessing NOS inhibition in macrophage cell culture.
References
Troubleshooting & Optimization
Technical Support Center: H-D-Arg(NO₂)-OMe HCl Solubility
Welcome to the technical support center for H-D-Arg(NO₂)-OMe HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of H-D-Arg(NO₂)-OMe HCl in organic solvents. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is H-D-Arg(NO₂)-OMe HCl and what are its general solubility characteristics?
A1: H-D-Arg(NO₂)-OMe HCl is the hydrochloride salt of the methyl ester of D-arginine with a nitro group protecting the guanidino side chain. Its full chemical name is Nω-Nitro-D-arginine methyl ester hydrochloride. The presence of the nitro group and the methyl ester makes the molecule more hydrophobic than native arginine. As a hydrochloride salt, it has improved solubility in aqueous solutions compared to its free base form, but for many applications, organic solvents are required. Its solubility in organic solvents is influenced by the polarity of the solvent.
Q2: In which common organic solvents is H-D-Arg(NO₂)-OMe HCl soluble?
A2: Based on data for the L-isomer (L-NAME), which is expected to have very similar solubility, H-D-Arg(NO₂)-OMe HCl is soluble in polar aprotic and protic solvents. Specific solubility values are provided in the table below. Generally, it is recommended to test solubility in a small amount of the compound first. For hydrophobic peptides and their derivatives, solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often good starting points.
Q3: Can I heat the solution to improve the solubility of H-D-Arg(NO₂)-OMe HCl?
A3: Gentle warming can be an effective method to increase the solubility of many compounds, including H-D-Arg(NO₂)-OMe HCl. It is advisable to warm the solution gently, for instance, in a water bath at a temperature not exceeding 40°C.[1] Close monitoring is crucial to prevent any potential degradation of the compound.
Q4: Is sonication a recommended method for dissolving H-D-Arg(NO₂)-OMe HCl?
A4: Yes, sonication is a commonly used and recommended technique to aid in the dissolution of peptides and their derivatives.[1] It can help to break up aggregates and increase the interaction between the solute and the solvent.
Q5: Will the nitro protecting group on the arginine side chain affect its solubility?
A5: Yes, the nitro (NO₂) group is an electron-withdrawing group that protects the guanidino side chain. This protection is crucial in peptide synthesis to prevent side reactions.[2] From a solubility perspective, the nitro group increases the hydrophobicity of the molecule compared to unprotected arginine, which can decrease its solubility in polar solvents like water and increase its solubility in organic solvents.
Solubility Data
The following table summarizes the available quantitative solubility data for the L-isomer of H-Arg(NO₂)-OMe HCl, which serves as a strong indicator for the D-isomer's solubility.
| Solvent | Abbreviation | Solubility (approx.) |
| Methanol | MeOH | ~10 mg/mL |
| Dimethyl Sulfoxide | DMSO | ~5 mg/mL |
| Dimethylformamide | DMF | ~5 mg/mL |
Note: This data is for the L-isomer, Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME), and should be used as a guideline for H-D-Arg(NO₂)-OMe HCl.
Troubleshooting Guide
If you are encountering difficulties in dissolving H-D-Arg(NO₂)-OMe HCl, please refer to the following troubleshooting guide.
| Issue | Possible Cause | Suggested Solution |
| Compound is not dissolving in the chosen solvent. | The concentration may be too high for the selected solvent. | - Try reducing the concentration of the compound. - Refer to the solubility table and choose a more suitable solvent. |
| The compound may be forming aggregates. | - Use sonication to break up any potential aggregates. - Gently warm the solution (not exceeding 40°C). | |
| The solvent may not be appropriate for this compound. | - For hydrophobic compounds like this, start with a small amount of a strong organic solvent like DMSO or DMF, and then dilute with your working solvent.[3] | |
| The solution is cloudy or has a precipitate after initial dissolution. | The compound has precipitated out of the solution. | - This may indicate that the solubility limit has been exceeded. Try diluting the solution. - Ensure the solution is well-mixed by vortexing or stirring. |
| The temperature of the solution has decreased, causing precipitation. | - Gently warm the solution to see if the precipitate redissolves. | |
| Unsure of which solvent to start with. | Lack of specific solubility data for your intended application. | - Always start by attempting to dissolve a small test amount of the compound in your desired solvent before using the entire batch.[4] - Based on its structure, polar aprotic solvents like DMSO and DMF are good starting points for achieving higher concentrations. |
Experimental Protocols
Protocol 1: Standard Dissolution of H-D-Arg(NO₂)-OMe HCl
Objective: To prepare a stock solution of H-D-Arg(NO₂)-OMe HCl in an organic solvent.
Materials:
-
H-D-Arg(NO₂)-OMe HCl powder
-
Desired organic solvent (e.g., DMSO, DMF, Methanol)
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of H-D-Arg(NO₂)-OMe HCl powder in a sterile tube or vial.
-
Add the calculated volume of the chosen organic solvent to achieve the target concentration.
-
Vortex the mixture for 30-60 seconds to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution for any remaining solid particles. If necessary, repeat the vortexing and sonication steps.
-
For difficult-to-dissolve situations, gentle warming in a water bath (up to 40°C) can be applied for a short period.
-
Once fully dissolved, the stock solution is ready for use or for further dilution in an appropriate buffer or medium for your experiment.
Protocol 2: Determining the Approximate Solubility of H-D-Arg(NO₂)-OMe HCl
Objective: To estimate the solubility of H-D-Arg(NO₂)-OMe HCl in a specific organic solvent.
Materials:
-
H-D-Arg(NO₂)-OMe HCl powder
-
The organic solvent of interest
-
A series of sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Precision balance
Procedure:
-
Weigh a small, known amount of H-D-Arg(NO₂)-OMe HCl (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the solid dissolves completely, add another known weight of the compound (e.g., 1 mg) and repeat the vortexing step.
-
Continue adding small, known amounts of the compound until a saturated solution is formed (i.e., solid material remains undissolved even after thorough mixing and sonication).
-
The approximate solubility can be calculated based on the total amount of dissolved compound in the final volume of the solvent.
Visual Workflows
Caption: A logical workflow for troubleshooting the dissolution of H-D-Arg(NO2)-OMe HCl.
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Peptide Solubility Guide | Tips for Dissolving Peptides Effectively [biogenpeptides.us]
troubleshooting guide for H-D-Arg(NO2)-OMe HCl coupling efficiency
Welcome to the technical support center for troubleshooting H-D-Arg(NO2)-OMe HCl coupling efficiency. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
The primary challenges associated with coupling this compound, and arginine derivatives in general, are steric hindrance and potential side reactions. The bulky guanidinium group, even with the nitro protecting group, can make accessing the N-terminal amine of the growing peptide chain difficult. Additionally, as a hydrochloride salt, the free amine of this compound must be neutralized with a base before it can participate in the coupling reaction.
Q2: Why is the nitro (NO2) protecting group used for arginine?
The nitro (NO2) group is a strong electron-withdrawing group that reduces the nucleophilicity of the guanidino side chain. This is highly advantageous as it has been shown to prevent the formation of δ-lactam, a common and significant side reaction during the activation and coupling of arginine derivatives that can lead to chain termination.[1][2][3]
Q3: My coupling reaction with this compound is inefficient, resulting in deletion sequences. What is the likely cause and how can I fix it?
Low coupling efficiency leading to deletion sequences is a common issue when incorporating arginine residues. The most probable cause is incomplete coupling due to steric hindrance or suboptimal reaction conditions. To address this, it is highly recommended to perform a "double coupling," where the coupling step is repeated with a fresh solution of the activated amino acid.[1][4][5][6] Increasing the coupling time can also help drive the reaction to completion.[4]
Q4: How do I handle the hydrochloride (HCl) salt of this compound during coupling?
The hydrochloride salt must be neutralized to free the amine for reaction. This is typically achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to the reaction mixture.[7] Generally, one equivalent of base is used to neutralize the HCl salt, with additional equivalents used to facilitate the coupling reaction itself, depending on the chosen coupling reagent.
Q5: What are the best coupling reagents for this compound?
The choice of coupling reagent is critical. While carbodiimides like N,N'-diisopropylcarbodiimide (DIC) can be used, often in the presence of an additive like OxymaPure to minimize racemization, phosphonium and uronium/aminium salt-based reagents are generally more efficient for difficult couplings.[8][9][10] Reagents such as HBTU, HATU, and PyBOP are known for their high coupling efficiency and are often recommended for sterically hindered amino acids like arginine.[10][11][12]
Troubleshooting Guide
| Symptom | Probable Cause | Recommended Action(s) |
| Positive Kaiser test after coupling | Incomplete coupling reaction. | 1. Perform a second coupling (double coupling) with fresh reagents.[1][4][5][6]2. Increase the coupling reaction time.[4]3. Consider using a more efficient coupling reagent like HATU or PyBOP.[10][11] |
| Mass spectrometry shows a peak corresponding to a deletion of the arginine residue. | Failed coupling of this compound. | 1. Implement a double coupling strategy for all arginine residues.[4][5]2. Ensure complete neutralization of the HCl salt with an appropriate amount of base.3. Verify the quality and concentration of your amino acid and coupling reagents. |
| Unexpected side products are observed in the final peptide. | Possible side reactions during coupling or deprotection. | 1. The nitro group is generally stable, but ensure that the final cleavage and deprotection conditions are appropriate for its removal if desired. On-resin removal can be achieved with reagents like SnCl2.[2][3][9]2. If other sensitive residues like tryptophan are present, be mindful of potential side reactions during final cleavage. |
Data Presentation
The following table presents a comparison of coupling efficiency and δ-lactam formation for different arginine protecting groups. While this data is for the Fmoc-L-Arg derivative, the trends are informative for understanding the benefits of the nitro protecting group used in this compound.
| Protecting Group | Coupling Efficiency (after 120 min) | δ-Lactam Formation (after 120 min) |
| NO2 | >99% | Low |
| Pbf | >99% | High |
| (Boc)2 | 28% | Very High (60%) |
| Data adapted from a study on Fmoc-Arg derivatives, demonstrating the efficacy of the NO2 group in preventing δ-lactam formation and achieving high coupling efficiency.[13] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a general procedure for the manual coupling of this compound to a growing peptide chain on a solid support.
Materials:
-
Peptidyl-resin (pre-swollen in DMF) with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/OxymaPure)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal amine of the peptidyl-resin is deprotected and the resin is washed thoroughly with DMF.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution. One equivalent will neutralize the HCl salt, and the additional equivalents facilitate the activation and coupling.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test (see Protocol 2) to check for the presence of free primary amines.
-
A negative Kaiser test (yellow beads) indicates a complete coupling.
-
If the Kaiser test is positive (blue beads), a second coupling is recommended.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Qualitative Monitoring with the Kaiser Test
The Kaiser test is a colorimetric assay to detect the presence of free primary amines on the resin.[8][14][15]
Reagents:
-
Solution A: Potassium cyanide (KCN) in pyridine.
-
Solution B: Ninhydrin in n-butanol.
-
Solution C: Phenol in n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15) from the reaction vessel and place them in a small test tube.
-
Wash the beads with ethanol and then DMF.
-
Add 2-3 drops of each of the three Kaiser test solutions to the test tube.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue: Positive result. Free primary amines are present, indicating an incomplete coupling reaction.[14]
-
Yellow/Colorless: Negative result. No free primary amines are detected, indicating a successful coupling reaction.[2][14]
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A decision tree for troubleshooting low coupling efficiency of this compound.
General Workflow for this compound Coupling
Caption: A standard workflow for the coupling of this compound in SPPS.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: H-D-Arg(NO₂)-OMe HCl in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using H-D-Arg(NO₂)-OMe HCl in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a nitro (NO₂) protecting group for arginine in SPPS?
A1: The primary advantage of the nitro (NO₂) protecting group for the guanidino function of arginine is its ability to significantly prevent δ-lactam formation, a major side reaction that can lead to chain termination.[1][2] The strong electron-withdrawing nature of the NO₂ group reduces the nucleophilicity of the guanidino side chain, thus minimizing its intramolecular reaction with the activated carboxylic acid of the amino acid.[2] Additionally, the NO₂ group is stable in solution for extended periods.[1][3]
Q2: What is δ-lactam formation, and why is it a concern when using arginine derivatives?
A2: δ-Lactam formation is an intramolecular cyclization reaction that occurs during the coupling step of arginine in SPPS. The activated carboxylic acid of the arginine derivative can react with one of the nitrogen atoms of its own guanidino side chain, forming a stable six-membered ring. This side reaction consumes the activated amino acid, preventing it from being incorporated into the growing peptide chain and resulting in deletion sequences (peptides missing the intended arginine residue).[1][4]
Q3: Can the nitro (NO₂) group be removed on-resin?
A3: Yes, the nitro group can be removed while the peptide is still attached to the solid support. A common method involves reduction using tin(II) chloride (SnCl₂) in a mild acidic medium.[1][3] This offers an alternative to the harsher conditions of catalytic hydrogenation, which is often performed after cleavage from the resin.[1]
Q4: What is ornithine formation, and how can it be minimized when using Arg(NO₂)?
A4: Ornithine formation is a side reaction where the guanidino group of arginine is cleaved, leaving behind an ornithine residue. This can occur during the final cleavage of the peptide from the resin, particularly when using strong acids like hydrogen fluoride (HF).[1] While the nitro group can still lead to some ornithine formation during HF cleavage, it is generally considered less prone to this side reaction compared to other protecting groups like Tosyl (Tos).[1] The choice of cleavage cocktail and scavengers is crucial in minimizing this side reaction.
Troubleshooting Guides
Issue 1: Incomplete Coupling of H-D-Arg(NO₂)-OMe HCl
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (missing the D-Arg residue).
Possible Causes & Solutions:
-
δ-Lactam Formation: Although minimized with the NO₂ group, some δ-lactam formation can still occur, consuming the activated amino acid.
-
Solution: Perform a double coupling of the H-D-Arg(NO₂)-OMe HCl residue to drive the reaction to completion.[1]
-
-
Steric Hindrance: The bulky nature of the arginine side chain and its protecting group can sometimes hinder coupling efficiency.
-
Solution: Increase the coupling time and/or use a more potent coupling reagent. Consider using microwave-assisted SPPS, which can enhance coupling efficiency, but be mindful that it can also potentially increase the rate of side reactions if not optimized.[1]
-
Issue 2: Guanidinylation of the N-terminus
Symptom: Mass spectrometry reveals a mass addition to the N-terminus of the peptide, leading to chain termination.
Possible Cause:
-
Reaction with Coupling Reagent: Uronium/aminium-based coupling reagents (e.g., HATU, HBTU) can react with the free N-terminal amino group of the growing peptide chain, forming a guanidinium moiety that blocks further elongation.
Solutions:
-
Pre-activation: Pre-activate the H-D-Arg(NO₂)-OMe HCl with the coupling reagent and an additive (e.g., HOBt, Oxyma) for a short period before adding it to the resin. This ensures the activated amino acid reacts preferentially with the N-terminus of the peptide.
-
Choice of Coupling Reagent: Phosphonium-based coupling reagents (e.g., PyBOP, PyAOP) are less prone to causing guanidinylation and can be a suitable alternative. Carbodiimide-based reagents like DIC, when used with an additive, also do not cause this side reaction.
Issue 3: Incomplete Removal of the Nitro (NO₂) Protecting Group
Symptom: Mass spectrometry of the final peptide shows the expected mass plus 43 Da (the mass of the nitro group minus a hydrogen).
Possible Causes & Solutions:
-
Inefficient On-Resin Reduction: The on-resin reduction with SnCl₂ can be sequence-dependent and may not go to completion.
-
Problematic Catalytic Hydrogenation: If using post-cleavage catalytic hydrogenation, the catalyst may be poisoned, or the peptide may be insoluble.
-
Solution: Ensure the use of a fresh, active catalyst. Screen different solvent systems to improve peptide solubility.
-
Issue 4: Formation of Ornithine During Final Cleavage
Symptom: Mass spectrometry shows a peak corresponding to the desired peptide with one or more arginine residues replaced by ornithine (mass difference of -42 Da).
Possible Cause:
-
Harsh Cleavage Conditions: Strong acid cleavage, especially with HF, can lead to the partial cleavage of the guanidinium group.
Solutions:
-
Optimized Cleavage Cocktail: Use a well-defined cleavage cocktail with appropriate scavengers. While specific quantitative data for nitroarginine is limited, for other arginine protecting groups, cocktails containing thioanisole have been shown to be effective.
-
On-Resin Deprotection: Utilize the on-resin SnCl₂ reduction method to remove the nitro group before the final TFA cleavage. This avoids exposing the deprotected guanidinium group to harsh cleavage conditions for an extended period.
Data Presentation
Table 1: Comparison of δ-Lactam Formation for Different Arginine Protecting Groups
| Protecting Group | Coupling Time (min) | δ-Lactam Formation (%) | Coupling Efficiency (%) |
| NO₂ | 30 | ~3% | >99% |
| 120 | - | >99% | |
| Pbf | 30 | ~12% | >99% |
| 120 | - | >99% | |
| (Boc)₂ | 30 | ~60% | 28% |
| 120 | - | 28% |
Data adapted from a study comparing Fmoc-Arg(X)-OH derivatives. The study showed that Fmoc-Arg(NO₂)-OH has a significantly lower tendency to form the δ-lactam side product compared to Fmoc-Arg(Pbf)-OH and especially Fmoc-Arg(Boc)₂-OH.[5]
Experimental Protocols
Protocol 1: Standard Coupling of H-D-Arg(NO₂)-OMe HCl
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3-5 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve H-D-Arg(NO₂)-OMe HCl (3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, HBTU, or DIC; 3 eq.), and an additive (e.g., HOBt or Oxyma; 3 eq.) in a minimal amount of DMF. Add a base such as diisopropylethylamine (DIPEA) (6 eq.).
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, a second coupling (double coupling) may be performed by repeating steps 4-6.
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times).
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
Protocol 2: On-Resin Reduction of the Nitro Group with SnCl₂
-
Resin Preparation: After completion of the peptide synthesis, wash the peptide-resin with 2-methyltetrahydrofuran (2-MeTHF).
-
Reduction Solution Preparation: Prepare a solution of 2 M SnCl₂ in 2-MeTHF containing a small amount of mild acid (e.g., aqueous HCl) and a scavenger like phenol.[3]
-
Reduction Reaction: Add the SnCl₂ solution to the peptide-resin and agitate the mixture at 55°C for 30-60 minutes. For difficult reductions, the reaction time can be extended, or the treatment can be repeated with a fresh solution.[3] The use of sonication can significantly improve the reaction rate.[3]
-
Washing: After the reaction, thoroughly wash the resin with 2-MeTHF, DMF, and DCM.
-
Cleavage: Proceed with the final cleavage of the peptide from the resin using a standard TFA-based cocktail.
Protocol 3: Final Cleavage from the Resin
-
Resin Preparation: Wash the fully assembled peptide-resin (with or without the nitro group, depending on the deprotection strategy) with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v). For peptides without sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v) can be used.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Purification: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities. Dry the crude peptide under vacuum. The peptide can then be purified by HPLC.
Mandatory Visualization
References
Technical Support Center: Optimizing Deprotection Conditions for Nitroarginine
Welcome to the technical support center for optimizing the deprotection of nitroarginine (Arg(NO₂)) in peptide synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the removal of the nitro protecting group from arginine residues.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a nitro group to protect arginine?
A1: The primary advantage of using the nitro (NO₂) protecting group for the guanidino function of arginine is its ability to prevent δ-lactam formation, a significant side reaction that can terminate peptide chain elongation.[1][2] The strong electron-withdrawing nature of the nitro group reduces the basicity of the guanidino moiety, thus preventing this undesirable intramolecular cyclization during the activation and coupling steps of solid-phase peptide synthesis (SPPS).[1][2]
Q2: What are the most common challenges associated with the deprotection of nitroarginine?
A2: The deprotection of nitroarginine can be challenging due to the stability of the nitro group.[3] Removal often requires harsh conditions, such as strong acids like hydrogen fluoride (HF) or catalytic hydrogenation at elevated pressures and temperatures, which may not be suitable for all peptides or for small-scale parallel synthesis.[3] A potential side reaction during HF cleavage is the formation of ornithine residues as a byproduct.[4]
Q3: Are there milder alternatives to traditional deprotection methods for nitroarginine?
A3: Yes, several milder methods have been developed. One approach involves the use of tin(II) chloride (SnCl₂) in a mildly acidic medium with 2-methyltetrahydrofuran (2-MeTHF) as a solvent at 55°C.[2] This method allows for the removal of the nitro group while the peptide is still attached to the resin.[2] Another novel method utilizes sodium borohydride (NaBH₄) in the presence of a metal ion catalyst, which can remove the nitro group under simple, "open-vessel" conditions and is orthogonal to the benzyloxycarbonyl (Z) protecting group.[3]
Troubleshooting Guide
Issue 1: Incomplete Deprotection of the Nitro Group
Symptom: Mass spectrometry or HPLC analysis of the crude peptide indicates the presence of the nitro group on one or more arginine residues.
Possible Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The kinetics of nitro group removal can be slow and sequence-dependent.[2]
-
Solution: Increase the deprotection reaction time. For methods like SnCl₂ reduction, performing multiple treatments (e.g., 3 x 30 minutes or 3 x 1 hour) can lead to complete deprotection.[2] For catalytic hydrogenation, longer reaction times may be necessary.[3] If using thermal methods, ensure the temperature is optimal and consistent.
-
-
Reagent Inefficiency: The deprotection reagents may have degraded or are not present in a sufficient excess.
-
Peptide Sequence Effects: The efficiency of deprotection can be influenced by the surrounding amino acid sequence.[2]
-
Solution: For sequences that are difficult to deprotect, consider alternative methods or the use of energy sources like microwaves or sonication to accelerate the reaction.[2]
-
Issue 2: Formation of Ornithine as a Side Product
Symptom: The final peptide product contains ornithine residues instead of arginine, as identified by mass spectrometry.
Possible Cause & Solution:
-
Harsh Cleavage Conditions: The use of strong acids like HF for deprotection can sometimes lead to the formation of ornithine.[4][6]
Issue 3: Modification of Sensitive Residues During Deprotection
Symptom: Side products are observed, indicating modification of sensitive amino acids such as tryptophan (Trp), methionine (Met), or tyrosine (Tyr).
Possible Cause & Solution:
-
Reactive Cations from Other Protecting Groups: During final cleavage with strong acids like trifluoroacetic acid (TFA), carbocations are generated from other protecting groups (e.g., Boc, tBu, Pbf) which can modify nucleophilic side chains.[7][8]
Data Presentation
Table 1: Comparison of Nitroarginine Deprotection Methods
| Deprotection Method | Reagents | Conditions | Advantages | Potential Issues |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C) | High pressure, elevated temperature, long reaction times | Effective for complete removal | Not suitable for small-scale or parallel synthesis; potential for catalyst poisoning |
| Strong Acid Cleavage | Hydrogen Fluoride (HF) | Anhydrous, low temperature | Simultaneously cleaves from resin and removes many protecting groups | Harsh conditions; can lead to ornithine formation; requires specialized equipment |
| Tin(II) Chloride Reduction | SnCl₂, aq. HCl, Phenol, 2-MeTHF | 55°C, multiple treatments (e.g., 2-3 x 1h) | Mild conditions; on-resin deprotection; compatible with green solvents | Sequence-dependent kinetics; may require optimization of time and reagent concentration |
| Sodium Borohydride Reduction | NaBH₄, Metal Ion Catalyst | "Open-vessel" | Mild; orthogonal to Z-group protection | Relatively new method, may require case-by-case optimization |
Table 2: Common TFA Cleavage Cocktails for Peptides (Post-Nitro Group Removal)
| Reagent Cocktail | Composition (v/v) | Target Peptides |
| Standard | TFA / TIS / H₂O (95:2.5:2.5) | Peptides without highly sensitive residues.[7] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with sensitive residues like Cys, Met, Trp, Tyr.[8] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Peptides with arginine protected by sulfonyl groups (e.g., Pbf, Pmc).[10] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of Nitroarginine using Tin(II) Chloride
This protocol is adapted from a study by Albericio and coworkers.[2]
-
Resin Washing: Wash the peptidyl-resin with 0.2 M aqueous HCl in 2-methyltetrahydrofuran (2-MeTHF) (3 x 1 min). This pre-wash enhances the deprotection efficiency.[11]
-
Deprotection Cocktail Preparation: Prepare a deprotection solution of 2 M SnCl₂ and 0.04 M phenol in 0.2 M aqueous HCl in 2-MeTHF.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and incubate at 55°C for 1 hour.
-
Repeat Treatment: Filter the resin and repeat the treatment with a fresh deprotection cocktail two more times (for a total of 3 treatments).
-
Monitoring: The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing the peptide by HPLC and mass spectrometry.
-
Washing: After complete deprotection, thoroughly wash the resin with 2-MeTHF, DMF, and DCM before proceeding with the final cleavage from the resin.
Visualizations
Caption: Workflow for on-resin nitroarginine deprotection using SnCl₂.
Caption: Troubleshooting logic for incomplete nitroarginine deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. peptide.com [peptide.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Peptides Containing H-D-Arg(NO2)-OMe HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of peptides incorporating H-D-Arg(NO2)-OMe HCl.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into a peptide sequence?
A1: The primary challenges stem from three key aspects of this amino acid derivative:
-
D-Configuration: D-amino acids are susceptible to racemization (epimerization) during peptide synthesis, particularly during the activation and coupling steps. This can lead to the formation of diastereomeric peptide impurities that are difficult to separate.[1][2]
-
Nitro Protecting Group (NO2): While the nitro group on the arginine side chain can prevent certain side reactions like δ-lactam formation, its removal can be challenging.[3][4][5][6][7] Traditional catalytic hydrogenation for deprotection may fail in the presence of sulfur-containing residues and can be slow or lead to side reactions with other residues like tryptophan or phenylalanine.[6][8]
-
Guanidino Group: The guanidino group of arginine, even when protected, can influence the solubility of the peptide and may be involved in side reactions.[3][6] Protecting this strongly basic group is necessary to improve solubility in common solid-phase peptide synthesis (SPPS) solvents and to prevent side reactions.[3][6]
Q2: Why is my peptide crude product showing a lower purity than expected after incorporating this compound?
A2: Lower purity can be attributed to several factors:
-
Incomplete Coupling: Arginine derivatives can be difficult to couple, leading to deletion sequences.[9][10] Monitoring coupling efficiency is crucial.
-
Racemization: As mentioned, the D-configuration is prone to racemization, generating diastereomers.[1]
-
Side Reactions: During deprotection of the nitro group, side reactions can occur, leading to byproducts. For instance, ornithine can be formed during cleavage.[3][11]
-
Aggregation: The growing peptide chain can aggregate on the solid support, hindering subsequent reactions.[12]
Q3: What are the advantages of using the Nitro (NO2) protecting group for arginine?
A3: The nitro protecting group offers several advantages:
-
Prevention of δ-Lactam Formation: This is a significant side reaction during the activation and coupling of arginine which leads to chain termination. The NO2 group effectively prevents this.[3][4][5][6][7]
-
Stability: The nitro-protected arginine derivative is stable in solution for extended periods, making it compatible with automated peptide synthesizers.[3][6]
Q4: How do I dissolve my final peptide containing D-Arg(NO2)?
A4: Peptide solubility is highly dependent on the overall amino acid sequence and its physicochemical properties.[13][14] For peptides with poor aqueous solubility, consider the following:
-
Start with a small amount of organic solvent like DMSO, DMF, or isopropanol to first dissolve the peptide.[13]
-
For basic peptides, adding a small amount of 10% acetic acid to the aqueous solution can improve solubility.[13]
-
For acidic peptides, aqueous ammonia or 10% ammonium bicarbonate can be helpful.[13]
-
Sonication can also aid in dissolving peptides that are difficult to solubilize.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action & Rationale |
| High levels of D-Arg diastereomer detected by HPLC. | Racemization during coupling. | Optimize Coupling Conditions: - Coupling Reagent: Switch from onium salt reagents (HBTU, HATU) to a carbodiimide-based method with an additive like DIC/OxymaPure, which is less prone to racemization.[1] - Base: Replace DIPEA or NMM with a sterically hindered base such as 2,4,6-collidine.[1] - Temperature: Perform the coupling at room temperature or lower it to 0°C. Higher temperatures increase the rate of racemization.[1] |
| Incomplete coupling of this compound. | Steric hindrance or aggregation. | Improve Coupling Efficiency: - Double Couple: Perform a second coupling step to ensure the reaction goes to completion. - Monitor Coupling: Use a qualitative test (like the ninhydrin test) to monitor the completeness of the coupling reaction.[10] - Change Solvent: In some cases, switching from DMF to a solvent like NBP (N-butylpyrrolidone) can improve results.[6] |
| Side products observed after cleavage and deprotection. | Incomplete removal of the NO2 group or side reactions during removal. | Optimize Deprotection: - Alternative to Hydrogenation: If catalytic hydrogenation is inefficient or incompatible with your sequence, consider reduction with SnCl2 in mild acidic conditions (e.g., in 2-MeTHF at 55°C) while the peptide is still on the resin.[3][4][6] - Scavengers: During TFA cleavage, use appropriate scavengers to prevent side reactions with sensitive residues.[6] |
| Formation of ornithine-containing peptides. | Side reaction during cleavage of the nitroarginine. | Gentle Cleavage Conditions: The formation of ornithine can sometimes occur during the cleavage of Arg(NO2).[3][11] Using milder or alternative deprotection methods for the nitro group can minimize this. |
| Poor solubility of the peptide during purification. | Hydrophobic nature of the peptide sequence. | Modify Purification Protocol: - Solvent System: Adjust the mobile phase composition in RP-HPLC. For very hydrophobic peptides, alternative purification techniques might be necessary.[12] - pH Adjustment: Altering the pH of the mobile phase can change the ionization state of the peptide and improve solubility and separation.[15] |
Quantitative Data Summary
Table 1: Impact of Coupling Reagents on Racemization
| Coupling Reagent/Strategy | Percentage of D-Isomer Formed |
| HBTU/DIPEA | High |
| HATU/DIPEA | High |
| DIC/OxymaPure | Low |
This table summarizes the general trend of racemization associated with different coupling strategies. Actual percentages can vary based on the specific amino acid and reaction conditions.[1]
Table 2: δ-Lactam Formation with Different Arginine Protecting Groups
| Arginine Derivative | δ-Lactam Formation |
| Fmoc-Arg(NO2)-OH | Prevented |
| Fmoc-Arg(Pbf)-OH | Observed |
| Fmoc-Arg(Boc)2-OH | High |
This table highlights the effectiveness of the NO2 protecting group in preventing δ-lactam formation compared to other common protecting groups.[3][6]
Experimental Protocols
Protocol 1: Coupling of Fmoc-D-Arg(NO2)-OH using DIC/OxymaPure
-
Resin Preparation: Swell the resin (e.g., Rink-amide-PS resin) in DMF.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.[6]
-
Activation and Coupling:
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Monitoring: Perform a ninhydrin test to confirm the completion of the coupling. If the test is positive, a recoupling step may be necessary.[10]
Protocol 2: On-Resin Deprotection of the Nitro Group using SnCl2
-
Peptide-Resin Preparation: After complete synthesis, the peptide remains anchored to the resin with the Arg(NO2) side chain.
-
Deprotection Cocktail: Prepare a solution of 2 M SnCl2 and 0.04 M phenol in 2-MeTHF with 0.2 M aqueous HCl as an acid rectifier.[4]
-
Reaction: Add the deprotection cocktail to the peptide-resin and heat at 55°C.[3][4][6]
-
Monitoring: Monitor the reaction by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC.[4]
-
Washing: Once the reaction is complete, wash the resin thoroughly.
-
Final Cleavage: Proceed with the global deprotection and cleavage of the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).[3][6]
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
-
Crude Peptide Preparation: After cleavage, precipitate the crude peptide with cold ether, centrifuge, and dissolve in an appropriate solvent (e.g., water/acetonitrile mixture).[3][6]
-
Column and Solvents: Use a C18-modified silica column. The mobile phases are typically:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.[16]
-
-
Gradient Elution: Start with a low percentage of Solvent B and gradually increase the concentration to elute the peptide. A typical gradient might be 5-95% B over 30 minutes.[16] The optimal gradient will depend on the hydrophobicity of the peptide.
-
Fraction Collection: Collect fractions and analyze their purity by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a powder.[16]
Visualizations
Caption: Troubleshooting workflow for low peptide purity.
Caption: General workflow for SPPS of a D-Arg(NO2) peptide.
Caption: Logical pathway of racemization during coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 7. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 8. 126. Amino-acids and peptides. Part XXI. Removal of the nitro-group from nitroarginine and peptides of nitroarginine by electrolytic reduction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 13. Custom Peptide Synthesis Frequently Asked Questions [peptide2.com]
- 14. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 15. phenomenex.com [phenomenex.com]
- 16. bachem.com [bachem.com]
H-D-Arg(NO2)-OMe HCl stability and long-term storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of H-D-Arg(NO2)-OMe HCl, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark place. The recommended temperature for optimal long-term storage is -20°C.[1] When stored under these conditions in a tightly sealed container, the compound is expected to be stable for at least four years.[1] Short-term storage at 2-8°C is also acceptable.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, dissolve the compound in an appropriate solvent (e.g., sterile water, PBS, or an organic solvent like DMSO or DMF), aliquot into single-use volumes, and store at -20°C.[1][2] Stock solutions stored at -20°C are reported to be stable for up to four months.[2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For aqueous solutions, it is not recommended to store them for more than one day.[1]
Q3: What are the primary degradation pathways for this compound?
A3: The two primary degradation pathways for this compound in solution are:
-
Hydrolysis of the methyl ester: The methyl ester group can be hydrolyzed to a carboxylic acid, forming H-D-Arg(NO2)-OH. This hydrolysis is accelerated in aqueous solutions.
-
Degradation of the nitroguanidino group: The nitroguanidino group is susceptible to degradation, particularly under basic conditions. This is a form of base-catalyzed hydrolysis.
Q4: Is this compound hygroscopic?
A4: Yes, like many hydrochloride salts of amino acid derivatives, this compound is hygroscopic, meaning it can absorb moisture from the air. It is crucial to store it in a desiccated environment and to handle it quickly in a low-humidity setting to prevent clumping and degradation.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Experimental Results
Symptom: You observe variable or diminished biological activity of your compound across different experiments or over time.
Possible Cause 1: Degradation of stock solution.
-
Troubleshooting:
-
Prepare a fresh stock solution of this compound for each experiment.
-
If using a previously frozen stock solution, ensure it has not undergone multiple freeze-thaw cycles.
-
When preparing aqueous solutions, use them on the same day.[1]
-
Possible Cause 2: Hydrolysis to the less active form.
-
Troubleshooting:
-
This compound is a prodrug that may be hydrolyzed to H-D-Arg(NO2)-OH (D-NOARG), which is the active inhibitor of nitric oxide synthase (NOS). The rate of this hydrolysis can vary depending on the experimental medium (e.g., buffer, plasma, whole blood).[3] Inconsistent results may arise from variations in the pre-incubation time or the composition of the experimental medium.
-
Standardize your pre-incubation times and experimental conditions to ensure consistent conversion to the active form.
-
Possible Cause 3: Incorrect pH of the experimental medium.
-
Troubleshooting:
-
The nitroguanidino group is more stable in acidic conditions. If your experimental medium is neutral or alkaline, this can accelerate the degradation of the active compound.
-
Check the pH of your buffers and media. If possible, maintain a slightly acidic to neutral pH to enhance stability.
-
Issue 2: Difficulty Dissolving the Compound
Symptom: this compound does not fully dissolve in your chosen solvent.
Possible Cause 1: Incorrect solvent.
-
Troubleshooting:
-
This compound is soluble in water (approximately 30 mg/mL in PBS at pH 7.2), methanol (approximately 10 mg/mL), and to a lesser extent in DMSO and DMF (approximately 5 mg/mL).[1]
-
If you are using an organic solvent, you may need to gently warm the solution or use sonication to aid dissolution.
-
Possible Cause 2: Supersaturation.
-
Troubleshooting:
-
Attempting to dissolve the compound above its solubility limit will result in a suspension rather than a solution.
-
Prepare a more dilute stock solution and adjust the volume added to your experiment accordingly.
-
Stability and Storage Data
| Parameter | Condition | Recommendation/Data |
| Solid Form Storage (Long-Term) | -20°C, dry, dark, tightly sealed | Stable for ≥ 4 years[1] |
| Solid Form Storage (Short-Term) | 2-8°C, dry, dark, tightly sealed | Acceptable for short durations |
| Stock Solution Storage | -20°C in single-use aliquots | Stable for up to 4 months[2] |
| Aqueous Solution Storage | Room Temperature or 2-8°C | Not recommended for more than one day[1] |
| Hygroscopicity | Exposure to ambient air | High; handle in a dry environment and store with a desiccant |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to assess the stability of this compound under specific storage conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound (solid)
-
HPLC-grade water, acetonitrile, and methanol
-
Trifluoroacetic acid (TFA) or other suitable buffer components
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature and humidity-controlled storage chambers
2. Sample Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or methanol). This will serve as your time-zero sample and standard.
-
Dispense aliquots of the solid compound into separate, tightly sealed vials for each time point and storage condition to be tested.
3. Storage Conditions:
-
Place the vials of solid this compound in the desired storage conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH).
4. Time Points:
-
Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term studies, or more frequent intervals for accelerated studies).
5. HPLC Analysis:
-
At each time point, dissolve the contents of one vial in the solvent to the initial stock solution concentration.
-
Set up an appropriate HPLC method. A typical method for arginine derivatives might involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% TFA, with UV detection at a low wavelength (e.g., 210-220 nm).
-
Inject the time-zero standard and the aged samples.
-
Record the peak area of the this compound peak.
6. Data Analysis:
-
Calculate the percentage of the initial compound remaining at each time point by comparing the peak area of the aged sample to the peak area of the time-zero sample.
-
Plot the percentage of remaining compound versus time for each storage condition to determine the degradation rate.
Visualizations
Caption: A typical experimental workflow for using this compound.
References
minimizing racemization of H-D-Arg(NO2)-OMe HCl during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis and coupling of H-D-Arg(NO2)-OMe HCl.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound synthesis?
A1: Racemization is the unwanted conversion of the desired D-enantiomer of H-Arg(NO2)-OMe HCl into its L-enantiomer, resulting in a mixture of stereoisomers.[1] This is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of the L-isomer can reduce the efficacy of the final peptide and introduce potential off-target effects.[2]
Q2: What are the primary mechanisms driving racemization during the coupling of this compound?
A2: The two main base-catalyzed mechanisms for racemization during the activation of the carboxylic acid group are:
-
Oxazolone Formation: The activated amino acid ester can cyclize to form a planar oxazolone intermediate. The proton at the chiral center (α-carbon) of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[3]
-
Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid ester to form an achiral enolate intermediate. Reprotonation can then occur from either face, yielding a mixture of D and L enantiomers.[4]
Q3: Which factors are known to increase the risk of racemization for this compound?
A3: Several factors can increase the likelihood of racemization during coupling reactions:
-
Choice of Coupling Reagent: Highly activating uronium/aminium reagents (e.g., HBTU, HATU) can promote racemization, especially when paired with a non-hindered base.[5]
-
Type and Concentration of Base: Strong, non-sterically hindered bases (e.g., triethylamine) can readily abstract the α-proton, leading to higher rates of racemization.[6]
-
Elevated Reaction Temperatures: Higher temperatures increase the rate of both the desired coupling reaction and the undesired racemization.[5]
-
Prolonged Activation Times: Allowing the activated H-D-Arg(NO2)-OMe to exist for an extended period before the addition of the coupling partner increases the opportunity for racemization.[5]
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization.[4]
Troubleshooting Guide
Problem: High levels of the L-isomer are detected by chiral HPLC analysis after coupling this compound.
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Coupling Reagent | Switch to a carbodiimide-based method with a suitable additive, such as DIC/OxymaPure. | Onium salt reagents like HBTU/HATU, while efficient, can increase the rate of racemization. The active esters formed by DIC/Oxyma are less prone to this side reaction.[5] |
| Use of a Non-Hindered Base | Replace bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) with a sterically hindered base like 2,4,6-collidine. | The steric bulk of collidine reduces its ability to abstract the α-proton from the activated amino acid, which is the key step in racemization.[6] |
| Prolonged Pre-activation Time | Utilize an in-situ activation protocol where the coupling reagent (e.g., DIC) is added directly to the mixture of the amino acid, additive, and the amine component. | Minimizing the time the amino acid spends in its activated state reduces the opportunity for oxazolone formation and subsequent racemization.[5] |
| Elevated Coupling Temperature | Perform the coupling reaction at 0 °C and allow it to slowly warm to room temperature. For microwave-assisted synthesis, consider reducing the temperature. | Lower temperatures decrease the rate of racemization more significantly than the rate of the desired coupling reaction.[5] |
Data Presentation
The choice of coupling reagent and additive significantly impacts the degree of racemization. The following tables summarize the percentage of the undesired enantiomer formed during model peptide syntheses.
Note: The following data is for related arginine derivatives and is provided as a guideline. The actual extent of racemization for this compound may vary.
Table 1: Influence of Coupling Additives on Racemization
| Coupling Reagent/Strategy | % D/L Isomer |
| Oxyma/DIC | 1.0% |
| HOAt/DIC | 3.3% |
| HOBt/DIC | 9.3% |
Data adapted from a comparative study on solution-phase peptide synthesis.[5]
Table 2: Racemization in Solid-Phase Synthesis
| Coupling Reagent | % D/L Isomer |
| Oxyma-B/DIC* | 1.0% |
| HOAt/DIC | 1.9% |
| OxymaPure/DIC | 3.0% |
| HOBt/DIC | 5.1% |
*Oxyma-B is a derivative of OxymaPure.[5]
Experimental Protocols
Low-Racemization Coupling Protocol for this compound
This protocol describes a method for coupling this compound to an N-terminal amine of a peptide sequence, designed to minimize racemization.
Materials:
-
This compound
-
N-terminal deprotected peptide-resin or amino acid ester
-
OxymaPure
-
N,N'-Diisopropylcarbodiimide (DIC)
-
2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
Methodology:
-
Neutralization of this compound:
-
In a clean, dry round-bottom flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add 2,4,6-collidine (1.2 equivalents) dropwise to neutralize the hydrochloride salt.
-
Stir the solution at 0 °C for 15 minutes.
-
-
Coupling Mixture Preparation (in-situ Activation):
-
To the neutralized H-D-Arg(NO2)-OMe solution, add OxymaPure (1.2 equivalents).
-
In a separate flask, dissolve the N-terminal deprotected peptide-resin or amino acid ester (1.0 equivalent) in anhydrous DCM or DMF.
-
Add the H-D-Arg(NO2)-OMe/Oxyma/collidine solution to the peptide-resin/amino acid ester solution.
-
-
Coupling Reaction:
-
Immediately add DIC (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
-
Monitoring the Coupling:
-
Monitor the reaction progress using a suitable method, such as a Kaiser test for solid-phase synthesis or TLC/LC-MS for solution-phase synthesis, to check for the consumption of the free amine.
-
-
Work-up and Purification:
-
For solid-phase synthesis, wash the resin thoroughly with DMF, DCM, and methanol, then proceed to the next step.
-
For solution-phase synthesis, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Chiral HPLC Analysis of Racemization
This protocol outlines a general method for determining the enantiomeric purity of the coupled product.
Materials:
-
Purified peptide product
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T)[7]
-
HPLC grade solvents (e.g., water, methanol, formic acid)[7]
Methodology:
-
Sample Preparation:
-
If necessary, cleave the peptide from the resin and deprotect the side chains.
-
Dissolve a small amount of the purified peptide in the mobile phase.
-
-
HPLC Conditions:
-
Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D.[7]
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid. The exact gradient will need to be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The D- and L-containing diastereomers should resolve into two separate peaks.
-
Integrate the peak areas to determine the percentage of each diastereomer and thus the extent of racemization.
-
Visualizations
Caption: Racemization mechanisms during peptide coupling.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Expanding Peptide Chemical Space via Acid-Mediated Arginine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Topic: Addressing Incomplete Coupling of H-D-Arg(NO₂)-OMe HCl
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the solid-phase synthesis of peptides containing H-D-Arg(NO₂)-OMe HCl.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of H-D-Arg(NO₂)-OMe HCl?
Incomplete coupling of H-D-Arg(NO₂)-OMe HCl in Solid-Phase Peptide Synthesis (SPPS) can stem from several factors:
-
Steric Hindrance: The bulky nature of the arginine side chain, compounded by the nitro (NO₂) protecting group, can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain. This is a common issue with sterically hindered amino acids.[1]
-
δ-Lactam Formation: A significant side reaction specific to arginine derivatives is the intramolecular cyclization of the activated carboxylic acid with the guanidino side chain. This forms a stable six-membered δ-lactam, consuming the activated amino acid and preventing it from coupling to the peptide chain, which results in a deletion of the arginine residue.[2] However, the electron-withdrawing nature of the NO₂ group on the guanidino moiety significantly reduces the nucleophilicity of the side chain, thereby minimizing δ-lactam formation compared to other protecting groups like Pbf.[2][3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) and aggregate on the resin. This aggregation can obstruct reactive sites, making the N-terminus inaccessible to the incoming activated amino acid.
-
Suboptimal Reaction Conditions: The choice of coupling reagents, solvent, temperature, and reaction time can significantly influence the coupling efficiency. Inadequate activation of the amino acid or instability of the activated species can lead to incomplete reactions.
-
Neutralization of the Hydrochloride Salt: H-D-Arg(NO₂)-OMe HCl is supplied as a hydrochloride salt. Incomplete neutralization of the hydrochloride can prevent the amino group from being available for the coupling reaction.
Q2: How does the D-configuration of the arginine derivative affect the coupling reaction?
The D-configuration of an amino acid does not inherently prevent coupling. However, it is crucial to be aware of the potential for racemization (epimerization) during the activation and coupling steps. Racemization is the conversion of the D-isomer to a mixture of D- and L-isomers, which can lead to impurities in the final peptide. The risk of racemization is influenced by the choice of coupling reagents and the reaction conditions.[4][5] Using additives like HOBt, HOAt, or Oxyma can help suppress racemization.[1]
Q3: What is the role of the methyl ester (OMe) on the C-terminus?
The C-terminal methyl ester in H-D-Arg(NO₂)-OMe HCl is a protecting group for the carboxylic acid. In the context of coupling this amino acid to a growing peptide chain on a solid support, this group is not directly involved in the peptide bond formation. However, its presence can influence the solubility of the amino acid derivative in the reaction solvent. For peptides intended to have a C-terminal ester, this modification can increase hydrophobicity and improve cell membrane permeability.[6]
Q4: How can I detect incomplete coupling of H-D-Arg(NO₂)-OMe HCl?
The most common method for detecting incomplete coupling in real-time is the use of a qualitative colorimetric test to detect the presence of unreacted primary amines on the resin. The Kaiser test (ninhydrin test) is a highly sensitive and widely used method.
-
Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of a significant amount of free primary amines, suggesting a successful coupling.
Troubleshooting Guide
If an incomplete coupling of H-D-Arg(NO₂)-OMe HCl is detected, the following troubleshooting steps and protocols are recommended.
Problem: Positive Kaiser test after the initial coupling step.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for incomplete coupling.
Solution 1: Double Coupling
This is the most straightforward initial step to drive the reaction to completion.
Experimental Protocol: Double Coupling
-
After the initial coupling time, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh solution of activated H-D-Arg(NO₂)-OMe HCl using the same equivalents of the amino acid, coupling reagent, and base as in the initial coupling.
-
Add the fresh coupling solution to the resin.
-
Allow the second coupling reaction to proceed for the same duration as the first, or longer (e.g., 1-2 hours).
-
Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling.
Solution 2: Change Coupling Reagent
If double coupling is ineffective, switching to a more potent coupling reagent can overcome the steric hindrance.
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Type | Relative Efficiency | Notes |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective, but may be slow for hindered couplings. |
| HBTU/HCTU | Aminium/Uronium Salt | High | Widely used and effective, but can cause guanidinylation of the N-terminus if used in excess. |
| HATU | Aminium/Uronium Salt | Very High | Highly recommended for difficult and sterically hindered couplings due to its high reactivity and low racemization potential. [1] |
| PyBOP/PyAOP | Phosphonium Salt | High | Very effective, particularly for minimizing racemization. |
| COMU | Aminium/Uronium Salt | Very High | High efficiency, good solubility, and improved safety profile as it is not based on potentially explosive HOBt/HOAt. |
Experimental Protocol: Coupling with HATU
-
Neutralization: In a separate vessel, dissolve H-D-Arg(NO₂)-OMe HCl (3-5 equivalents) in DMF. Add DIPEA (1 equivalent per equivalent of HCl salt) and vortex briefly.
-
Activation: To the neutralized amino acid solution, add HATU (0.95 equivalents relative to the amino acid) and an additional amount of DIPEA (2 equivalents relative to the amino acid). Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF and perform a Kaiser test.
Solution 3: Capping Unreacted Amines
If a small percentage of amines remain unreacted after troubleshooting, it is advisable to permanently block them to prevent the formation of deletion peptides.
Experimental Workflow: Capping
Caption: Workflow for capping unreacted amines.
Experimental Protocol: Capping with Acetic Anhydride
-
Following the final wash after the coupling step, drain the solvent from the resin.
-
Prepare a capping solution (e.g., 5% acetic anhydride, 5% DIPEA in DMF).
-
Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min).
-
A confirmatory Kaiser test should be negative (yellow).
Key Experimental Protocols
Protocol 1: Neutralization of H-D-Arg(NO₂)-OMe HCl
-
Objective: To deprotonate the amine hydrochloride to the free amine for efficient coupling.
-
Procedure:
-
Dissolve the required amount of H-D-Arg(NO₂)-OMe HCl in a minimal amount of DMF.
-
Add one equivalent of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), for each equivalent of the hydrochloride salt.
-
Vortex the solution for 30-60 seconds.
-
Proceed immediately with the addition of the coupling reagent for activation.
-
Protocol 2: Kaiser Test (Ninhydrin Test)
-
Objective: To qualitatively detect the presence of free primary amines on the resin.
-
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.
-
Reagent C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (10-15) in a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Intense Blue/Purple: Incomplete coupling.
-
Yellow/Colorless: Complete coupling.
-
Protocol 3: On-Resin Removal of the NO₂ Protecting Group
-
Objective: To deprotect the nitro group from the arginine side chain while the peptide is still attached to the resin.
-
Reagents:
-
2 M SnCl₂ in 2-MeTHF (2-methyltetrahydrofuran)
-
0.04 M Phenol
-
0.2 M aqueous HCl
-
-
Procedure:
-
After completion of the peptide synthesis, wash the resin-bound peptide with 2-MeTHF.
-
Prepare the deprotection solution of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.
-
Add the deprotection solution to the resin.
-
Heat the reaction mixture at 55°C. The reaction time will be sequence-dependent and may require monitoring by HPLC analysis of a cleaved sample. Sonication can be used to accelerate the removal.[2][3]
-
Once the deprotection is complete, wash the resin thoroughly with 2-MeTHF and then proceed with the final cleavage of the peptide from the resin.
-
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing H-D-Arg(NO2)-OMe HCl
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of synthetic peptides incorporating the nitroarginine derivative, H-D-Arg(NO2)-OMe HCl.
Troubleshooting Guide
This section addresses common problems encountered during the purification of peptides containing this compound.
Problem 1: Poor peak shape (tailing or broadening) in RP-HPLC.
-
Question: Why are my peptide peaks tailing or broad during RP-HPLC purification?
-
Answer: Poor peak shape for arginine-containing peptides is often due to secondary ionic interactions between the positively charged guanidinium group of arginine and residual free silanol groups on the silica-based stationary phase. While the nitro (NO2) protecting group mitigates this by reducing the basicity of the guanidinium group, residual interactions can still occur.
-
Solution 1: Optimize Trifluoroacetic Acid (TFA) Concentration. TFA acts as an ion-pairing agent, neutralizing the positive charges on the peptide and masking the silanol groups on the column. Ensure your mobile phases (both aqueous and organic) contain 0.1% TFA.[1][2]
-
Solution 2: Use a Different Ion-Pairing Reagent. If TFA does not provide satisfactory results, consider using an alternative ion-pairing reagent.
-
Solution 3: Check Column Health. The column itself may be degraded. Try washing the column or using a new one to see if peak shape improves.
-
Problem 2: Co-elution of the target peptide with impurities.
-
Question: I'm having trouble separating my target peptide from closely eluting impurities. What can I do?
-
Answer: Co-elution often occurs with impurities that have very similar hydrophobicity to the target peptide, such as deletion sequences (missing one amino acid) or diastereomers.[3][4]
-
Solution 1: Flatten the Elution Gradient. A shallower gradient during the elution of the target peptide increases the resolution between peaks. For example, if your peptide elutes at 40% Acetonitrile, try a gradient that goes from 35-45% Acetonitrile over a longer period.
-
Solution 2: Change the Stationary Phase. If using a C18 column, switching to a C4 or a diphenyl column can alter the selectivity of the separation, potentially resolving your target peptide from the impurity.[1]
-
Solution 3: Employ an Orthogonal Purification Method. If RP-HPLC alone is insufficient, a secondary purification step using a different separation principle is recommended. Ion-exchange chromatography (IEX) is an excellent choice as it separates molecules based on charge differences rather than hydrophobicity.[5][6] A peptide and a deletion sequence impurity may have a different net charge, allowing for separation by IEX.
-
Problem 3: The desired peptide is not found in the eluate.
-
Question: After purification, I can't find my target peptide. What could have happened?
-
Answer: There are several potential reasons for the absence of the target peptide in the final product.
-
Cause 1: Incomplete Cleavage or Deprotection. The NO2 group on the arginine side chain might not have been completely removed during the cleavage from the resin. This results in a more hydrophobic, protected peptide that will have a significantly different retention time than expected.
-
Troubleshooting: Analyze the crude product before purification to confirm the presence of the desired peptide mass. If you see a mass corresponding to the peptide with the NO2 group still attached, the deprotection step needs to be optimized. A recent study has shown that the NO2 group can be removed on-resin using SnCl2 in mild acidic conditions.[7][8]
-
Cause 2: Peptide Precipitation. The peptide may have precipitated on the column, especially if it has low solubility in the mobile phase.
-
Troubleshooting: Ensure the peptide is fully dissolved in the injection buffer. If solubility is an issue, consider adding a small amount of organic solvent to the sample or using a different injection buffer.
-
Cause 3: Strong Retention on the Column. The peptide may be binding too strongly to the column and not eluting under the current gradient conditions.
-
Troubleshooting: Extend the gradient to a higher percentage of organic solvent (e.g., 95-100% Acetonitrile) to ensure all bound substances are eluted.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect when synthesizing peptides with this compound?
A1: Common impurities can be categorized as follows:
-
Synthesis-Related Impurities:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling during solid-phase peptide synthesis (SPPS).[3][4]
-
Truncated Sequences: Peptides that are shorter than the target sequence, often resulting from capping steps during synthesis.[9]
-
Incompletely Deprotected Peptides: Peptides where the NO2 group on the arginine side chain or other side-chain protecting groups have not been fully removed.[3]
-
-
Degradation-Related Impurities:
Q2: Which purification technique is best for peptides containing this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides.[1][12][13] For peptides containing the charged arginine residue, ion-exchange chromatography (IEX) can be a powerful complementary technique, either as a preliminary step or a secondary polishing step to remove charge variants.[5][6]
Q3: How does the this compound moiety affect the purification strategy?
A3:
-
D-Arginine: The use of a D-amino acid does not significantly alter the purification strategy compared to an L-amino acid in terms of chromatography principles. However, it is a potential source of diastereomeric impurities if there is any racemization during synthesis.
-
Nitro (NO2) Protecting Group: This group makes the arginine side chain less basic and more hydrophobic. This can improve retention on RP-HPLC columns compared to unprotected arginine.[14] However, incomplete removal of the NO2 group is a common source of impurity.[7]
-
Methyl Ester (OMe): The C-terminal methyl ester increases the overall hydrophobicity of the peptide, leading to longer retention times on RP-HPLC compared to the corresponding free acid.[2]
Q4: What are the recommended column and mobile phase conditions for RP-HPLC purification?
A4: The following table summarizes typical starting conditions for RP-HPLC purification.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 silica, wide-pore (300 Å) | Good retention for a wide range of peptides. Wide pores are suitable for larger molecules.[1] |
| Mobile Phase A | 0.1% TFA in Water | Ion-pairing agent and acidifier to ensure good peak shape.[2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute the peptide from the hydrophobic stationary phase.[1] |
| Detection | 210-220 nm | Wavelength at which the peptide bond absorbs UV light.[12][13] |
| Gradient | Linear gradient, e.g., 5-65% B over 60 min | To be optimized based on the hydrophobicity of the specific peptide. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Gradient: 5% to 65% B over 30 minutes.
-
Sample Preparation: Dissolve crude peptide in Mobile Phase A at a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Preparative RP-HPLC for Purification
-
Column: C18, 21.2 x 250 mm, 10 µm particle size, 300 Å pore size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 15-20 mL/min (adjust based on column specifications).
-
Detection: UV at 220 nm.
-
Gradient: Develop a gradient based on the analytical run. Typically, a shallow gradient around the elution point of the target peptide is used. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.
-
Sample Loading: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile with a small amount of acetic acid or TFA to aid dissolution). Ensure the sample is fully dissolved and filtered.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Post-Purification: Analyze the collected fractions by analytical RP-HPLC to determine their purity. Pool the pure fractions and lyophilize to obtain the final peptide powder.
Visualizations
Caption: Standard workflow for the purification of synthetic peptides.
Caption: Troubleshooting logic for common peptide purification issues.
References
- 1. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. polypeptide.com [polypeptide.com]
- 10. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 11. agilent.com [agilent.com]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. bachem.com [bachem.com]
- 14. Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H-D-Arg(NO2)-OMe HCl in Solid-Phase Peptide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility and use of H-D-Arg(NO2)-OMe HCl with various resins and linkers in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using an Arg(NO2) protecting group in peptide synthesis?
A1: The nitro (NO2) protecting group for the arginine side chain offers several key advantages:
-
Prevention of δ-lactam formation: This is a significant side reaction during the activation and coupling of arginine, which can lead to chain termination. The electron-withdrawing nature of the NO2 group effectively prevents this.[1][2][3][4][5]
-
Stability: The Arg(NO2) group is stable in common solvents used in SPPS, such as DMF.[2][3]
Q2: Is this compound suitable for direct attachment to a resin as the first amino acid?
A2: this compound is generally not used for direct attachment to a resin as the C-terminal amino acid in standard Fmoc or Boc SPPS. This is because it has a free N-terminus and a methyl-esterified C-terminus. Standard SPPS protocols require an N-terminally protected amino acid (e.g., Fmoc-D-Arg(NO2)-OH) to be coupled to the resin.
However, it can be strategically used to synthesize peptides with a C-terminal methyl ester by coupling it to the C-terminus of a resin-bound peptide.[6]
Q3: How is the nitro protecting group on arginine typically removed?
A3: The NO2 group can be removed under different conditions:
-
On-resin removal: It can be removed while the peptide is still attached to the resin using a solution of stannous chloride (SnCl₂) in mild acidic conditions.[1][2][3][5][7]
-
During cleavage: In Boc-based SPPS, the NO2 group is typically removed during the final cleavage from the resin using strong acids like HF. However, this can sometimes lead to the formation of ornithine as a side product.[7][8]
-
Post-cleavage: If the NO2 group is not removed during cleavage, it can be removed in solution using methods like hydrogeolysis or treatment with stannous chloride.[7]
-
Standard TFA cleavage: For peptides synthesized using Fmoc chemistry on acid-labile resins, a common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5), which can also effect the removal of the Arg(NO2) group.[2][9]
Q4: What are the potential side reactions associated with Arg(NO2)?
A4: While it prevents δ-lactam formation, some potential side reactions include:
-
Formation of ornithine: This can occur during cleavage, particularly with strong acids like HF.[7][9]
-
Incomplete deprotection: The removal of the NO2 group can sometimes be slow or incomplete, especially in longer peptides with multiple arginine residues. Sonication can help to facilitate the removal in such cases.[1][2][3]
-
Modification of sensitive residues: During cleavage, side reactions can affect sensitive amino acids like tryptophan and methionine. The use of scavengers in the cleavage cocktail is crucial.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low loading efficiency on resin | Inactive resin (e.g., hydrolysis of 2-CTC resin). | Ensure the use of dry solvents and reagents, especially with moisture-sensitive resins like 2-Chlorotrityl chloride.[10] |
| Steric hindrance. | Use a less sterically hindered resin or optimize coupling conditions (e.g., longer reaction time, use of coupling activators like HATU). | |
| Incomplete coupling of subsequent amino acids | Poor swelling of the resin-peptide. | Ensure adequate swelling of the resin in the appropriate solvent (e.g., DMF, DCM) before coupling. |
| Aggregation of the peptide chain. | Use structure-breaking elements (e.g., pseudoprolines) or a different solvent system. | |
| Formation of side products during cleavage | Inadequate scavenging of reactive cations. | Always use a scavenger cocktail appropriate for the peptide sequence (e.g., TIS for tryptophan-containing peptides).[8] |
| Premature deprotection of other side chains. | Use an orthogonal protection strategy where side-chain protecting groups are stable to the N-terminal deprotection conditions.[8] | |
| Incomplete removal of the Arg(NO2) group | Sequence-dependent difficulties in deprotection. | Increase the reaction time for deprotection, repeat the deprotection step, or use sonication to enhance the reaction.[2] |
| Inefficient deprotection reagent. | Ensure the freshness and correct concentration of the SnCl₂ solution for on-resin deprotection. |
Experimental Protocols
Protocol 1: Loading of the First Amino Acid (Fmoc-protected) onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is for attaching the first, N-terminally protected amino acid to the resin.
-
Resin Swelling: Swell the 2-CTC resin in dichloromethane (DCM) for 30 minutes.[6][11]
-
Amino Acid Preparation: In a separate vessel, dissolve 1.0 to 1.5 equivalents of the Fmoc-protected amino acid in DCM (or a minimal amount of DMF to aid dissolution).[12]
-
Coupling: Add the amino acid solution to the swollen resin. Add 1.0 equivalent of N,N-diisopropylethylamine (DIPEA) and agitate for 5 minutes. Then, add another 1.5 equivalents of DIPEA and continue to agitate for 30-60 minutes.[12]
-
Capping: To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.[11]
-
Washing: Wash the resin sequentially with DCM, DMF, and finally methanol.
-
Drying: Dry the loaded resin under vacuum.
Protocol 2: On-Resin Deprotection of Arg(NO2) Group
-
Reagent Preparation: Prepare a 2 M solution of SnCl₂ with 0.04 M phenol and 0.2 M aqueous HCl in 2-MeTHF.[3]
-
Resin Washing: Wash the peptide-resin with a solution of 2-MeTHF containing 0.1% aqueous HCl.[2]
-
Deprotection Reaction: Add the SnCl₂ solution to the resin and heat at 55°C for 30 minutes with occasional stirring.[2][3]
-
Monitoring: Take a small aliquot of the resin, cleave the peptide, and analyze by HPLC to check for complete deprotection.
-
Washing: Once the reaction is complete, filter the solution and wash the resin thoroughly with 2-MeTHF.[2]
Diagrams
Caption: General workflow for solid-phase peptide synthesis incorporating an Arg(NO2) residue.
Caption: Compatibility relationship between the protected amino acid, resins, and linker types.
References
- 1. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptideweb.com [peptideweb.com]
- 12. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Nitric Oxide Synthase Inhibitors: H-D-Arg(NO2)-OMe HCl vs. L-NAME
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two nitric oxide synthase (NOS) inhibitors: H-D-Arg(NO2)-OMe HCl (also known as D-NAME) and L-NAME. This analysis is based on available experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological processes, including vasodilation, neurotransmission, and immune responses. The production of NO is catalyzed by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While the basal production of NO is essential for homeostasis, its overproduction, particularly by iNOS, can contribute to pathological conditions. Consequently, NOS inhibitors are valuable tools in both research and therapeutic development.
Mechanism of Action
L-NAME (Nω-nitro-L-arginine methyl ester) is a widely used, non-selective NOS inhibitor. It is a synthetic analog of L-arginine, the endogenous substrate for all three NOS isoforms.[1] L-NAME acts as a prodrug and is hydrolyzed by cellular esterases to its active form, Nω-nitro-L-arginine (L-NNA).[2][3] L-NNA then competes with L-arginine for binding to the active site of the NOS enzymes, thereby blocking the synthesis of nitric oxide.[1] Due to its broad-spectrum activity, L-NAME is frequently employed in preclinical research to investigate the systemic physiological effects of NOS inhibition, such as the induction of hypertension.[1]
This compound (D-NAME) is the D-enantiomer of L-NAME.[4] It is generally considered to be the inactive enantiomer and is often used as a negative control in studies investigating the effects of L-NAME.[4][5] The stereospecificity of the NOS active site is thought to prevent D-NAME from effectively binding and inhibiting the enzyme. However, some in vivo studies have reported that D-NAME can induce an increase in mean arterial pressure in rats, an effect similar to that of L-NAME.[4] This suggests that D-NAME may have some biological activity, potentially through a mechanism independent of direct NOS inhibition, or that it may be converted to an active compound in vivo, although this is not well-established.[4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for the inhibition of NOS isoforms by this compound and L-NAME. It is important to note that the inhibitory potency of L-NAME is significantly increased upon its conversion to L-NNA.
| Inhibitor | Target | Species | Inhibitory Concentration (IC₅₀) | Inhibition Constant (Ki) | Reference(s) |
| This compound (D-NAME) | eNOS | - | 500 nM | - | [6] |
| nNOS | - | Data not available | - | ||
| iNOS | - | Data not available | - | ||
| L-NAME | Total NOS | Brain | 70 µM | - | [2][7] |
| nNOS | Human | pIC₅₀: 5.7 | - | ||
| eNOS | Human | pIC₅₀: 5.6 | - | ||
| iNOS | Human | pIC₅₀: 4.3 | - | ||
| L-NNA (active form of L-NAME) | nNOS | Bovine | - | 15 nM | [8][9] |
| eNOS | Human | - | 39 nM | [8][9] | |
| iNOS | Murine | - | 4.4 µM | [8][9] |
Experimental Protocols
The inhibitory activity of NOS inhibitors is typically determined using in vitro enzymatic assays. Two common methods are the Griess assay, which measures nitrite (a stable breakdown product of NO), and the radiolabeled L-arginine to L-citrulline conversion assay.
Griess Assay for Nitrite Quantification
This colorimetric assay is a widely used indirect method to measure NO production.
Principle: The assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO. The Griess reagent converts nitrite into a purple-colored azo compound, and the intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates containing NOS.
-
Enzymatic Reaction: Incubate the sample with L-arginine and necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin) in the presence and absence of the inhibitor (this compound or L-NAME) at various concentrations.
-
Nitrite Quantification:
-
After the incubation period, collect the supernatant.
-
Add the Griess reagent to the supernatant.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value.
-
L-Arginine to L-Citrulline Conversion Assay
This assay provides a direct measurement of NOS activity.
Principle: This method measures the conversion of radiolabeled L-arginine to radiolabeled L-citrulline by NOS. The positively charged L-arginine is separated from the neutral L-citrulline using a cation-exchange resin.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the NOS enzyme source, radiolabeled L-arginine (e.g., [³H]-L-arginine), cofactors, and varying concentrations of the inhibitor.
-
Enzymatic Reaction: Initiate the reaction and incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a cation-exchange resin (e.g., Dowex AG50WX-8).
-
Separation: The resin binds the unreacted radiolabeled L-arginine, while the radiolabeled L-citrulline remains in the supernatant.
-
Quantification: Measure the radioactivity of the supernatant using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the supernatant is proportional to the NOS activity. Calculate the percentage of inhibition for each inhibitor concentration to determine the IC₅₀ value.
Visualizations
Caption: The canonical nitric oxide signaling pathway.
Caption: Competitive inhibition of nitric oxide synthase.
Caption: A typical experimental workflow for determining NOS inhibitor potency.
Conclusion
References
- 1. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Synthase Inhibition by NG-Nitro-l-Arginine Methyl Ester Inhibits Tumor-Induced Angiogenesis in Mammary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.bachem.com [shop.bachem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Arg(Pbf)-OH versus the Revitalized Fmoc-Arg(NO2)-OH
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protecting group for arginine's reactive guanidino side chain is a critical decision that profoundly impacts yield, purity, and cost. While Fmoc-Arg(Pbf)-OH has long been the gold standard, a re-evaluation of the classic nitro (NO2) protecting group, in the form of Fmoc-Arg(NO2)-OH, presents a compelling alternative with distinct advantages.
This guide provides an objective, data-driven comparison of Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH, offering insights into their performance, side-reaction profiles, and deprotection strategies to inform the selection of the optimal reagent for your synthetic needs.
At a Glance: Key Physicochemical and Performance Properties
A summary of the core characteristics of each arginine derivative reveals the fundamental trade-offs between the two.
| Property | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(NO2)-OH |
| Molecular Weight | 648.77 g/mol [1] | 469.46 g/mol |
| Side-Chain Protecting Group | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | NO2 (Nitro) |
| Solubility | Soluble in polar aprotic solvents like DMF and NMP.[2] Can be sparingly soluble, sometimes requiring sonication.[3] | Generally soluble in common SPPS solvents. |
| Stability in Solution (DMF/NBP) | Reported to be completely stable at room temperature and 45°C.[4] | Reported to be completely stable at room temperature and 45°C.[4][5] |
| α-Amino Deprotection | Standard basic conditions (e.g., 20% piperidine in DMF).[2] | Standard basic conditions (e.g., 20% piperidine in DMF).[4] |
| Side-Chain Deprotection | Strong acid cleavage (e.g., TFA-based cocktails).[2] | Reductive cleavage (e.g., SnCl2 in mild acid) on-resin.[4][5][6] |
Experimental Data: The Critical Side Reaction - δ-Lactam Formation
One of the most significant challenges during the coupling of arginine is the intramolecular cyclization of the activated carboxylic acid with its own side-chain guanidinium group, forming an inactive δ-lactam.[7][8] This side reaction terminates the peptide chain, leading to des-Arg (deleted arginine) sequences and reducing the overall yield.[7]
Recent studies have quantitatively demonstrated that the choice of protecting group has a dramatic effect on the propensity for δ-lactam formation. The electron-withdrawing nature of the NO2 group significantly disfavors this side reaction compared to the bulky, electron-donating Pbf group.[9]
| Arginine Derivative | Solvent | δ-Lactam Formation after 30 min (%) | Reference |
| Fmoc-Arg(NO2)-OH | DMF | 3 | [9] |
| Fmoc-Arg(Pbf)-OH | DMF | 12 | [9] |
This four-fold decrease in δ-lactam formation for the NO2 derivative at the 30-minute mark is a significant advantage, translating to higher coupling efficiency and purer final peptides.[4] While both derivatives can achieve high coupling efficiency (>99%) after 120 minutes, the reduced side reaction profile of Fmoc-Arg(NO2)-OH is a key benefit, especially in large-scale or cost-sensitive syntheses.[4]
Experimental Protocols & Methodologies
Reproducibility in peptide synthesis hinges on well-defined protocols. Below are the methodologies for coupling and side-chain deprotection for both arginine derivatives.
Standard SPPS Coupling Cycle
The following diagram illustrates a typical workflow for incorporating either Fmoc-Arg(Pbf)-OH or Fmoc-Arg(NO2)-OH into a growing peptide chain on a solid support.
Standard Solid-Phase Peptide Synthesis (SPPS) cycle.
Coupling Protocol:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF or NBP.[9]
-
Activation: In a separate vessel, prepare a solution of the Fmoc-Arg(X)-OH derivative (1.5 eq.), an activating agent (e.g., DIC, 1.5 eq.), and an additive (e.g., Oxyma, 1.5 eq.) in DMF or NBP.[4]
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.[4][10] For Fmoc-Arg(Pbf)-OH, a double coupling may be employed to mitigate steric hindrance or δ-lactam formation.[7][10]
-
Washing: Following the coupling step, thoroughly wash the resin with DMF to remove excess reagents.[10]
Side-Chain Deprotection: A Tale of Two Chemistries
The deprotection of the arginine side chain represents the most significant divergence between the two derivatives, offering a choice between standard strong acid cleavage and an orthogonal reductive method.
The Pbf group is designed for removal during the final cleavage of the peptide from the resin using a strong acid cocktail.
Pbf side-chain deprotection and resin cleavage.
Protocol for Pbf Deprotection and Cleavage:
-
Wash the final peptide-resin with DCM and dry it.[9]
-
Add a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS), to the resin.[9]
-
Agitate the mixture at room temperature for 1.5-3 hours.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[9]
A key advantage of the NO2 group is its stability to TFA, allowing for an orthogonal deprotection strategy while the peptide remains on the resin. This is particularly useful for the synthesis of protected peptide fragments. A novel, straightforward method utilizes tin(II) chloride (SnCl2).[4][6]
Orthogonal on-resin deprotection of the NO2 group.
Protocol for On-Resin NO2 Deprotection:
-
Prepare Deprotection Solution: Prepare a solution of 2M SnCl2, 0.04M phenol, and 0.2M aqueous HCl in 2-MeTHF (a green solvent).[5] Sonication may be required to dissolve the SnCl2.[6]
-
Reaction: Add the deprotection solution to the peptide-resin and heat to 55°C. The reaction time is sequence-dependent and may be accelerated with sonochemistry.[6]
-
Washing: After the reaction is complete, filter and wash the resin thoroughly to remove reagents. The resulting peptide-resin now has a deprotected arginine side chain and can be further elongated or cleaved from the support.
Performance Comparison and Conclusion
The choice between Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH is a strategic one, with significant implications for the outcome of a peptide synthesis campaign.
Fmoc-Arg(Pbf)-OH remains the industry workhorse due to its well-documented reliability and compatibility with standard TFA cleavage protocols.[9] Its primary advantage is the convenience of simultaneous side-chain deprotection and resin cleavage. However, this comes at a cost, both literally—it is a significantly more expensive reagent—and chemically, due to its higher propensity for δ-lactam formation and the potential for the cleaved Pbf group to cause side reactions with sensitive residues like tryptophan.[4][12]
Fmoc-Arg(NO2)-OH has re-emerged as a powerful and cost-effective alternative. Its standout features include:
-
Reduced Side Reactions: A significantly lower tendency to form yield-reducing δ-lactams.[4][9]
-
Orthogonal Deprotection: Stability to TFA allows for on-resin side-chain manipulation, which is invaluable for fragment condensation strategies.[6]
-
Cost-Effectiveness: The raw materials and synthesis of Fmoc-Arg(NO2)-OH are considerably less expensive than its Pbf counterpart.[4]
The main drawback has historically been the harsh conditions required for NO2 removal. However, the development of milder, on-resin reduction methods using SnCl2 has largely overcome this limitation, making it a viable and attractive option for modern peptide synthesis.[4][6]
References
- 1. Fmoc-Arg(Pbf)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Chiral Purity Analysis of H-D-Arg(NO₂)-OMe HCl: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the chiral purity of pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the chiral purity analysis of H-D-Arg(NO₂)-OMe HCl, a key building block in peptide synthesis. Experimental data and detailed protocols are presented to facilitate informed decisions in a research and development setting.
The stereochemistry of amino acid derivatives used in drug synthesis is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, robust analytical methods are required to accurately quantify the enantiomeric excess of these compounds. This guide focuses on the chiral purity analysis of Nω-nitro-D-arginine methyl ester hydrochloride (H-D-Arg(NO₂)-OMe HCl), providing a detailed examination of the primary analytical technique, HPLC, and a comparative overview of other viable methods.
High-Performance Liquid Chromatography (HPLC) for Chiral Purity
HPLC is the most widely adopted technique for chiral separations in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility. The key to a successful chiral HPLC separation lies in the selection of a suitable Chiral Stationary Phase (CSP). For the analysis of amino acid derivatives like H-D-Arg(NO₂)-OMe HCl, two types of CSPs have demonstrated significant utility: crown ether-based and macrocyclic glycopeptide-based columns.
Recommended HPLC Method
Based on the analysis of structurally similar compounds, a reliable method for the chiral purity of H-D-Arg(NO₂)-OMe HCl can be established using a crown ether-based CSP, such as a CROWNPAK® CR(+) column. This type of CSP operates on the principle of forming diastereomeric complexes between the chiral crown ether and the primary amine of the analyte.
Experimental Protocol: HPLC with Crown Ether-Based CSP
| Parameter | Recommended Condition |
| Column | CROWNPAK® CR(+) or similar, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acidic aqueous solution with organic modifier. A typical starting point is 0.1 M Perchloric Acid (pH ~1-2) / Acetonitrile (85:15, v/v). The ratio can be adjusted to optimize resolution and retention time. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25°C (can be varied to improve separation) |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the H-D-Arg(NO₂)-OMe HCl sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Expected Results:
Using a CROWNPAK® CR(+) column, the L-enantiomer is expected to elute before the D-enantiomer. The method should provide baseline separation of the two enantiomers, allowing for accurate quantification of the chiral purity.
Potential Impurities:
A potential impurity to monitor is the hydrolyzed form of the analyte, Nω-nitro-arginine. During the synthesis of protected arginine derivatives, the formation of δ-lactam is also a possible side reaction that could lead to impurities.[1]
Experimental Workflow for HPLC Chiral Purity Analysis
References
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with H-D-Arg(NO₂)-OMe HCl
In the realm of peptide synthesis and analysis, the choice of protecting groups for reactive amino acid side chains is a critical determinant of success. For arginine, a frequently incorporated and highly basic residue, the guanidino group necessitates robust protection to prevent unwanted side reactions during peptide chain elongation. The nitro (-NO₂) group, utilized in reagents such as H-D-Arg(NO₂)-OMe HCl, represents one of the earliest and still relevant strategies for arginine protection. This guide provides a comprehensive comparison of peptides synthesized using the nitro protecting group with those using other common alternatives, focusing on their behavior during mass spectrometric analysis. Experimental data and detailed protocols are presented to support the objective comparison, aimed at researchers, scientists, and professionals in drug development.
Comparison of Arginine Protecting Groups in Peptide Synthesis
The selection of a protecting group for arginine's side chain significantly impacts the efficiency of peptide synthesis, cleavage conditions, and the purity of the final product. The nitro group, while historically significant, is often compared with more modern sulfonyl-based protecting groups like Pbf, Pmc, and Mtr in the context of Fmoc-based solid-phase peptide synthesis (SPPS).
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Cleavage Conditions |
| **Nitro (NO₂) ** | -NO₂ | Prevents δ-lactam formation during coupling; Stable in solution.[1][2] | Requires harsh cleavage conditions (e.g., HF) or reduction, which can lead to side reactions like ornithine formation.[3] | SnCl₂ in mild acid; Catalytic hydrogenation.[2][3] |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | High acid lability, allowing for rapid and efficient cleavage under mild TFA conditions.[4] | Can be sterically hindering; Higher cost compared to other protecting groups.[2][5] | Standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O).[2] |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | More acid labile than Mtr.[2] | Less labile than Pbf, requiring longer TFA treatment, which can lead to lower yields.[4] | Longer treatment with TFA compared to Pbf. |
| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Acid labile.[3] | Requires harsh and prolonged cleavage conditions, increasing the likelihood of side reactions.[4] | Extended cleavage times (up to 24 hours) with TFA and scavengers.[4] |
| Tos | Tosyl | Stable. | Largely incompatible with standard Fmoc/tBu cleavage protocols; More suited for Boc-based strategies.[3][4] | Harsh conditions like hydrofluoric acid (HF).[4] |
Mass Spectrometry Fragmentation Behavior of Nitroarginine-Containing Peptides
The presence of the nitro group on the arginine side chain imparts a unique fragmentation signature upon mass spectrometric analysis, particularly using collision-induced dissociation (CID).
Upon low-energy CID, protonated nitroarginine and peptides containing this modified residue undergo a characteristic homolytic cleavage of the N-N bond in the nitroguanidine group. This results in the neutral loss of a nitro radical (NO₂•), which has a mass of 46 Da.[6] This fragmentation pathway is highly dependent on the protonation state of the peptide. For peptides with mobile protons, this radical fragmentation is a dominant event.[6]
In contrast, other ionization states, such as deprotonated molecules or those with a fixed charge, tend to fragment via heterolytic cleavage, leading to the loss of small, even-electron neutral molecules like dinitrogen monoxide (N₂O) and H₂N₂O₂ from the nitroguanidine group.[6] The basicity of other amino acid residues within the peptide can also influence the fragmentation pattern. Peptides containing other basic residues like lysine or another arginine may exhibit more fragmentation directed at the nitroguanidine side chain.[6]
This distinct fragmentation behavior can be advantageous for identifying and sequencing peptides containing nitroarginine. The neutral loss of 46 Da can serve as a diagnostic marker for the presence of this modification.
Experimental Protocols
This protocol outlines the general steps for incorporating a D-arginine residue with a nitro protecting group into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with a 20% solution of piperidine in DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-D-Arg(NO₂)-OH and a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIEA).
-
Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 1-2 hours) to form the peptide bond.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection (Nitro Group Removal):
-
Method A (Reductive Cleavage): Treat the peptidyl-resin with a solution of SnCl₂ in a slightly acidic medium (e.g., in 2-MeTHF) at an elevated temperature (e.g., 55 °C) to remove the nitro group.[2]
-
Method B (Catalytic Hydrogenation): Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). After precipitation and purification of the nitro-protected peptide, perform catalytic hydrogenation to remove the nitro group.
-
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, wash, and dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
This protocol describes the general procedure for analyzing a synthesized peptide containing a nitroarginine residue by tandem mass spectrometry.
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water, acetonitrile, and formic acid).
-
Mass Spectrometer Setup:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the protonated peptide precursor ion.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the precursor ion of the nitroarginine-containing peptide for fragmentation.
-
Use collision-induced dissociation (CID) as the fragmentation method.
-
Acquire the product ion spectrum (MS2).
-
-
Data Analysis:
-
Analyze the MS2 spectrum for characteristic fragment ions.
-
Look for the neutral loss of 46 Da (NO₂) from the precursor ion.
-
Identify the b- and y-type fragment ions to confirm the peptide sequence.
-
Compare the fragmentation pattern to that of a similar peptide containing an unprotected arginine or an arginine with a different protecting group to observe the differences in fragmentation behavior.
-
Visualizations
Caption: Workflow for peptide synthesis using H-D-Arg(NO₂)-OMe HCl and subsequent analysis.
Caption: Comparison of CID fragmentation pathways for nitroarginine vs. unprotected arginine peptides.
References
H-D-Arg(NO2)-OMe HCl: An Inactive Control for Nitric Oxide Synthase Inhibition Studies
A comprehensive guide for researchers validating the use of H-D-Arg(NO2)-OMe HCl as a negative control in studies of nitric oxide synthase (NOS) activity and signaling.
In the intricate world of cellular signaling, the precise modulation of enzyme activity is paramount for maintaining physiological balance. Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of biological processes, from vasodilation to neurotransmission and immune responses. The study of NOS function and the development of therapeutic agents targeting this pathway often rely on the use of specific inhibitors. Among the most widely used is Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME), a potent inhibitor of all three NOS isoforms. To ensure the specificity of the observed effects, a robust inactive control is essential. This guide validates the use of this compound, the D-enantiomer of L-NAME, for this purpose, providing a comparative overview, experimental protocols, and pathway diagrams.
The Principle of Stereoselectivity: Why this compound is an Inactive Control
The catalytic activity of nitric oxide synthase is highly stereospecific, a fundamental principle in enzyme kinetics. NOS enzymes specifically recognize and bind to the L-enantiomer of arginine, their natural substrate, to produce nitric oxide.[1] This stereoselectivity extends to arginine analogs, including inhibitors.
H-L-Arg(NO2)-OMe HCl (L-NAME) acts as a competitive inhibitor by mimicking L-arginine and binding to the active site of NOS, thereby blocking the synthesis of NO. Conversely, its D-enantiomer, this compound (D-NAME), due to its different spatial arrangement, does not fit into the active site of the enzyme. This makes this compound an ideal negative control, as it is structurally almost identical to L-NAME but lacks the ability to inhibit NOS. The effects of L-arginine analogues on NOS activity are known to be enantiomer-specific, and for this reason, D-NAME is frequently employed as a negative control for L-NAME in research.[2]
Comparative Analysis: L-NAME vs. D-NAME
| Feature | H-L-Arg(NO2)-OMe HCl (L-NAME) | This compound (D-NAME) |
| Synonyms | Nω-nitro-L-arginine methyl ester hydrochloride | Nω-nitro-D-arginine methyl ester hydrochloride |
| Stereochemistry | L-enantiomer | D-enantiomer |
| Mechanism of Action | Competitive inhibitor of all NOS isoforms | Inactive; does not bind to the NOS active site |
| Effect on NOS Activity | Potent inhibition | No significant inhibition |
Experimental Protocols
To experimentally validate the inactivity of this compound and compare its effects to L-NAME, a nitric oxide synthase activity assay can be performed. The following is a generalized protocol for the Griess assay, a common method for measuring nitrite, a stable and quantifiable breakdown product of NO.
Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)
Objective: To measure the production of nitric oxide from a sample (e.g., cell lysate or purified enzyme) and to assess the inhibitory effects of L-NAME and D-NAME.
Materials:
-
Cell or tissue lysate containing NOS, or purified NOS enzyme
-
NOS reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin)
-
L-arginine (substrate)
-
H-L-Arg(NO2)-OMe HCl (L-NAME)
-
This compound (D-NAME)
-
Griess Reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution)
-
Nitrite standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols to ensure the presence of active NOS.
-
Reaction Setup: In a 96-well plate, set up the following reaction groups in triplicate:
-
Control: Lysate/enzyme + reaction buffer + L-arginine
-
L-NAME Treated: Lysate/enzyme + reaction buffer + L-arginine + various concentrations of L-NAME
-
D-NAME Treated: Lysate/enzyme + reaction buffer + L-arginine + various concentrations of D-NAME
-
Blank: Reaction buffer + L-arginine (no lysate/enzyme)
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for the enzymatic reaction to occur.
-
Griess Reaction: Add the Griess Reagent to each well. This will react with any nitrite present to form a colored azo dye.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Generate a standard curve using the nitrite standards.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Compare the nitrite levels in the L-NAME and D-NAME treated groups to the control group to determine the percentage of inhibition.
-
Expected Results: The L-NAME treated group should show a dose-dependent decrease in nitrite production, indicating inhibition of NOS activity. In contrast, the D-NAME treated group should show no significant difference in nitrite production compared to the control group, confirming its inactivity as a NOS inhibitor.
Visualizing the Nitric Oxide Signaling Pathway and Experimental Workflow
To further clarify the context of these experiments, the following diagrams, generated using the DOT language, illustrate the nitric oxide signaling pathway and a typical experimental workflow for inhibitor validation.
References
D-Arginine Incorporation: A Comparative Guide to its Impact on Peptide Structure and Function
For researchers, scientists, and drug development professionals, the strategic modification of peptide therapeutics is paramount to enhancing their efficacy and in vivo stability. The substitution of the naturally occurring L-arginine with its D-enantiomer is a key strategy in this endeavor. This guide provides an objective comparison of how D-arginine incorporation influences peptide structure, stability, and biological activity, supported by experimental data and detailed protocols.
The introduction of a D-amino acid, such as D-arginine, into a peptide sequence fundamentally alters its stereochemistry. This "mirror image" configuration at a single amino acid residue can have profound effects on the peptide's three-dimensional structure and its interactions with the chiral environment of a biological system, most notably its resistance to enzymatic degradation.[1][2]
Impact on Proteolytic Stability
One of the most significant and well-documented advantages of incorporating D-arginine is the dramatic increase in resistance to proteolysis.[1][3] Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[1][2] Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly extended half-life in biological systems.[1]
Table 1: Comparative Proteolytic Stability of L-Arginine vs. D-Arginine Peptides
| Peptide | Modality | Treatment | Result | Reference |
| R4F4 | L-amino acids | Trypsin | Degraded into smaller fragments | [4] |
| D-R4F4 | D-amino acid substitution | Trypsin | Stable, retained antimicrobial efficacy | [4] |
| Polybia-CP | L-amino acids | Trypsin & Chymotrypsin | Susceptible to degradation | [5] |
| D-CP | All D-amino acids | Trypsin & Chymotrypsin | Significantly enhanced stability | [5] |
Conformational Effects of D-Arginine Incorporation
The impact of a D-arginine substitution on a peptide's secondary and tertiary structure is highly dependent on the original conformation of the peptide.
-
α-Helical Structures: The introduction of a D-amino acid is often disruptive to the right-handed α-helix, a common secondary structure motif. This can lead to significant destabilization of the peptide's intended fold.[6][7]
-
β-Sheet Structures: In peptides rich in β-sheets, a single L-to-D substitution can be even more detrimental, in some cases causing the peptide to become completely unfolded at room temperature.[6][7]
-
β-Turns and Loops: In contrast, D-amino acids can be well-tolerated or even preferred in β-turn structures, which are crucial for the folding and function of many peptides.
Table 2: Impact of D-Amino Acid Substitution on Miniprotein Stability
| Miniprotein (Structure) | Position of L-to-D Substitution | ΔTm,app (°C) | Observation |
| VHP (α-helix rich) | His27 | -1.2 | Modest destabilization |
| VHP (α-helix rich) | Asn19 | -13.1 | Modest destabilization |
| VHP (α-helix rich) | Lys24 | -28.5 | Large destabilization |
| WW (β-sheet rich) | Multiple single substitutions | Not measurable | Complete unfolding at room temperature |
Data adapted from variable temperature circular dichroism measurements. ΔTm,app represents the change in the apparent melting temperature relative to the wild-type peptide. A negative value indicates destabilization.[6]
Modulation of Biological Activity
The altered spatial orientation of the guanidinium group in D-arginine can lead to modified binding affinities for biological targets like receptors and cell membranes.[1] This can result in altered, enhanced, or even novel biological activities.
Table 3: Comparative Antimicrobial Activity of L-Arg vs. D-Arg Containing Peptides (MIC in µM)
| Peptide Sequence | Target Organism | L-Arg Version MIC (µM) | D-Arg Version MIC (µM) |
| (RRWWRF)₂ | E. coli | >100 | 31 |
| (RRWWRF)₂ | B. subtilis | 15 | 15 |
| R4F4 | P. aeruginosa | Decreased activity in serum | Stable activity in serum |
MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. A lower MIC value indicates greater potency.[1][4]
Visualizing the Impact and Assessment Workflow
The following diagrams illustrate the conceptual and experimental workflows associated with assessing the impact of D-arginine incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Detecting δ-Lactam Formation with Arginine Derivatives: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the formation of δ-lactam derivatives from arginine residues is a critical challenge that can impact product purity and yield. This intramolecular cyclization leads to a truncated peptide, necessitating robust analytical methods for its detection and quantification. This guide provides an objective comparison of key analytical techniques for identifying and quantifying δ-lactam side products, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The primary methods for the analysis of δ-lactam formation are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). While RP-HPLC is a foundational technique for purity assessment, LC-MS offers enhanced specificity and sensitivity, making it a powerful tool for impurity identification. Nuclear Magnetic Resonance (NMR) spectroscopy can also serve as a valuable, albeit less routine, method for structural confirmation.
| Analytical Method | Principle of Separation/Detection | Information Provided | Typical Performance Characteristics |
| RP-HPLC with UV Detection | Separation based on hydrophobicity. | Retention time, peak area (% purity). | Purity Determination: Relative purity based on UV absorbance at 214 nm.[1] Limitations: Co-elution of impurities with similar hydrophobicity can occur, making accurate quantification challenging.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by hydrophobicity coupled with mass-to-charge ratio (m/z) detection. | Molecular weight confirmation, impurity identification, and precise quantification. | Quantification: Absolute quantification is possible, especially with the use of internal standards.[1] Sensitivity: High sensitivity allows for the detection and quantification of low-abundance impurities.[2][3] Specificity: High degree of specificity enables the identification of co-eluting impurities based on mass differences.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of nuclear spin transitions in a magnetic field. | Detailed structural information, confirmation of covalent structure. | Purity Assessment: 1D NMR (e.g., ¹H NMR) signal intensity is directly proportional to the number of protons, allowing for a quantitative purity check.[4] Structural Elucidation: 2D NMR techniques can confirm the amino acid sequence and identify structural modifications like lactam formation.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for RP-HPLC and LC-MS analysis of peptide samples to detect δ-lactam formation.
Purity Analysis by RP-HPLC
Objective: To assess the purity of a synthetic peptide and quantify the relative amount of the δ-lactam impurity.
Sample Preparation:
-
Dissolve the synthetic peptide in an appropriate solvent (e.g., water with 0.1% Trifluoroacetic Acid (TFA)) to a concentration of 1 mg/mL.[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.[5]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size).[5]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point.[1][5]
-
Detection: UV absorbance at 214 nm or 220 nm.[5]
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[1] The δ-lactam, being a modified form of the arginine-containing peptide, will typically have a different retention time.
Impurity Identification and Quantification by LC-MS
Objective: To confirm the molecular weight of the target peptide and identify and quantify the δ-lactam impurity.
Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent (e.g., 0.1% formic acid in water) to a concentration of approximately 10 pmol/µL.[4] For quantitative analysis, a known concentration of a stable isotope-labeled (SIL) internal standard peptide can be added.[1]
-
For plasma samples, protein precipitation with acetonitrile may be required.[6]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm).[7]
-
Gradient: A suitable gradient is established to separate the peptide from its impurities. For example, a gradient from 5% to 85% Mobile Phase B over 14 minutes.[7]
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[7]
-
Detection: A triple-quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) can be used.[2]
-
Data Acquisition: Full scan mode to identify the molecular weights of the components or Multiple Reaction Monitoring (MRM) for targeted quantification.[2]
Data Analysis:
-
Compare the observed molecular weight to the theoretical calculated mass of the peptide and its potential δ-lactam derivative.
-
For quantitative analysis, generate a calibration curve by plotting the ratio of the peak areas of the target peptide to the internal standard against the concentration of the target peptide.[1]
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. LC–MS/MS assay for the determination of a novel D-peptide antagonist of CXCR4 in rat plasma and its application to a preclinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
L-Arginine vs. D-Arginine Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between peptides incorporating L-arginine (L-Arg) and its D-enantiomer (D-Arg) is critical for therapeutic design. The substitution of the naturally occurring L-Arg with the synthetic D-Arg can profoundly alter a peptide's stability, cellular uptake, receptor interaction, and overall biological efficacy. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, to inform the rational design of next-generation peptide therapeutics.
The seemingly subtle change in the stereochemistry of a single amino acid residue has significant implications for a peptide's three-dimensional structure and its interaction with the chiral environment of a biological system. One of the most significant advantages of incorporating D-amino acids is the increased resistance to enzymatic degradation, as proteases are highly specific for L-amino acid substrates.[1] This enhanced proteolytic stability often translates to a longer biological half-life, a crucial attribute for therapeutic peptides.[1] However, the impact on biological activity is not as straightforward and is highly dependent on the peptide's function and target.
Comparative Analysis of Biological Activities
The decision to use L-Arg or D-Arg in a peptide sequence must be weighed based on the desired biological outcome. The following sections and tables summarize the comparative performance of L-Arg and D-Arg containing peptides in key therapeutic areas.
Cell-Penetrating Peptides (CPPs)
Arginine-rich peptides are renowned for their ability to traverse cellular membranes, acting as cell-penetrating peptides (CPPs) to deliver various cargo molecules into cells.[1] The substitution of L-Arg with D-Arg can influence the efficiency and mechanism of this cellular uptake.
While the positive charge of the guanidinium group is essential for the initial electrostatic interaction with the negatively charged cell surface, the spatial orientation of this group can affect subsequent internalization steps.[1][2] Studies have shown that the cellular uptake of L- and D-enantiomers of CPPs can be cell-type dependent. For instance, L-CPPs were found to be taken up more efficiently in HeLa and MC57 fibrosarcoma cells, whereas D-CPPs showed higher internalization in Jurkat T leukemia cells.[3][4] This difference is partly attributed to interactions with cell surface heparan sulfates, where L- and D-peptides may bind with similar affinity but differ in their ability to trigger endocytic uptake.[4]
Table 1: Comparison of Cellular Uptake for L-Arg vs. D-Arg CPPs
| Peptide Type | Cell Line | Observation | Reference |
| L-Arg CPP (R9) | HeLa, MC57 fibrosarcoma | Higher uptake efficiency compared to D-Arg counterpart. | [3][4] |
| D-Arg CPP (r9) | Jurkat T leukemia | Higher uptake efficiency compared to L-Arg counterpart. | [3] |
| L-Arg and D-Arg CPPs | General | Similar binding affinity to heparan sulfates on the cell surface. | [2] |
Antimicrobial Peptides (AMPs)
The primary mechanism of action for many arginine-rich antimicrobial peptides is the disruption of the bacterial cell membrane.[1] The incorporation of D-Arg can be a valuable strategy to enhance the stability and efficacy of AMPs. D-amino acid substitution can lead to peptides with significantly improved resistance to proteases found in serum and secreted by bacteria, without compromising, and sometimes even enhancing, their antimicrobial activity.[5][6]
For example, a study on derivatives of the antimicrobial peptide R4F4 showed that the D-amino acid version (D-R4F4) retained its potent antimicrobial activity and exhibited significantly improved stability in the presence of trypsin and human serum compared to the L-amino acid version.[5][6]
Table 2: Antimicrobial Activity and Stability of L-Arg vs. D-Arg Peptides
| Peptide | Condition | Antimicrobial Activity (MIC) | Stability | Reference |
| R4F4 (L-Arg) | Standard | Active | Degraded by trypsin and serum | [6] |
| D-R4F4 (D-Arg) | Standard | Active | Stable in trypsin and serum | [6] |
| HC-1(R) (L-Arg) | Standard | Active against bacteria and C. albicans | Not specified | [7] |
| [D]HC-1(R) (D-Arg) | Standard | Comparable activity to L-Arg version | Not specified | [7] |
RGD Peptides for Integrin Binding
The Arginyl-Glycyl-Aspartic acid (RGD) motif is a key recognition sequence for integrin receptors, playing a crucial role in cell adhesion.[8] The stereochemistry of the arginine residue in RGD peptides is critical for receptor binding and subsequent biological activity. In this context, replacing L-Arg with D-Arg often leads to a significant reduction or complete loss of binding affinity for certain integrins.[9] However, the effect can be dependent on the overall peptide structure (linear vs. cyclic) and the specific integrin subtype. For instance, some studies have shown that substituting L-amino acids with D-amino acids in the flanking regions of the RGD motif in cyclic peptides can actually enhance binding affinity and selectivity for αvβ3 integrin.[10]
Table 3: Integrin Binding Activity of L-Arg vs. D-Arg RGD Peptides
| Peptide Modification | Integrin Subtype | Observation | Reference |
| L-Arg to D-Arg in RGD sequence | General | Often results in reduced or completely inactive peptides. | [9] |
| D-amino acid substitution flanking RGD in cyclic peptides | αvβ3 | Can lead to stronger binding activity compared to all L-amino acid versions. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments cited in the comparison of L-Arg and D-Arg peptides.
Peptide Stability Assay in Human Serum
This assay evaluates the proteolytic stability of peptides in a biologically relevant fluid.
-
Peptide Incubation: The test peptide (e.g., R4F4 or D-R4F4) is incubated in human serum at a defined concentration (e.g., 50 μM) at 37°C.[6]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 3, 6, 24 hours).
-
Protein Precipitation: The serum proteins are precipitated to stop the enzymatic reaction and isolate the peptide. This can be achieved by adding an organic solvent like acetonitrile or an acid like trichloroacetic acid (TCA), followed by centrifugation.[11][12]
-
Analysis: The supernatant containing the peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining over time.[11][12] The half-life of the peptide is then calculated.
Cellular Uptake Assay using Flow Cytometry
This method quantifies the internalization of fluorescently labeled peptides into cells.
-
Cell Culture: Adherent or suspension cells (e.g., HeLa, Jurkat) are cultured to an appropriate density.
-
Peptide Labeling: The L- and D-Arg peptides are conjugated with a fluorescent dye (e.g., FITC, Carboxyfluorescein).
-
Incubation: Cells are incubated with the fluorescently labeled peptides at a specific concentration (e.g., 10 μM) for a defined period (e.g., 1-4 hours) at 37°C. To distinguish between cell surface binding and internalization, a parallel experiment can be run at 4°C to inhibit endocytosis.[2]
-
Washing: After incubation, cells are washed with phosphate-buffered saline (PBS) to remove non-adherent peptides. To remove surface-bound peptides, a wash with a heparin solution or acidic buffer can be performed.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The geometric mean fluorescence intensity is used to quantify the amount of internalized peptide.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
-
Bacterial Culture: A logarithmic phase culture of the target bacterium (e.g., E. coli, S. aureus) is prepared and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Peptide Dilution: The antimicrobial peptide is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[6]
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Effect of Selectively Introducing Arginine and D-Amino Acids on the Antimicrobial Activity and Salt Sensitivity in Analogs of Human Beta-Defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of H-D-Arg(NO₂)-OMe HCl: A Comparative Guide to NMR Spectroscopic Analysis
This guide provides a comprehensive overview of the characterization of H-D-Arg(NO₂)-OMe HCl using Nuclear Magnetic Resonance (NMR) spectroscopy. Below, we present anticipated NMR data, a detailed experimental protocol for data acquisition, and a comparison with related compounds, offering researchers, scientists, and drug development professionals a robust resource for their analytical needs.
Anticipated NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for H-D-Arg(NO₂)-OMe HCl. These values are predicted based on the analysis of similar arginine derivatives and are provided for comparative purposes. Actual experimental values may vary depending on the solvent, concentration, and pH.
Table 1: Predicted ¹H NMR Data for H-D-Arg(NO₂)-OMe HCl
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα | ~4.0 | Triplet | ~6.5 |
| Hβ | ~1.9 | Multiplet | - |
| Hγ | ~1.7 | Multiplet | - |
| Hδ | ~3.3 | Quartet | ~6.0 |
| OCH₃ | ~3.8 | Singlet | - |
| NH₂ | ~8.5 | Broad Singlet | - |
| Guanidino-NH | ~7.5, ~7.8 | Broad Singlets | - |
Table 2: Predicted ¹³C NMR Data for H-D-Arg(NO₂)-OMe HCl
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~172 |
| Cα | ~54 |
| Cβ | ~28 |
| Cγ | ~24 |
| Cδ | ~40 |
| C (Guanidino) | ~158 |
| OCH₃ | ~53 |
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of H-D-Arg(NO₂)-OMe HCl in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will affect the chemical shifts of exchangeable protons (NH, OH). D₂O is commonly used for amino acid hydrochlorides.
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
Workflow and Data Analysis
The logical flow for the characterization of H-D-Arg(NO₂)-OMe HCl using NMR is depicted below. This workflow ensures a systematic approach from sample preparation to final structure elucidation.
Caption: Workflow for NMR-based characterization.
Comparative Analysis
The NMR data for H-D-Arg(NO₂)-OMe HCl can be compared with its L-enantiomer and the parent amino acid, D-arginine.
-
H-L-Arg(NO₂)-OMe HCl: The ¹H and ¹³C NMR spectra are expected to be identical to the D-enantiomer, as they are enantiomers. Chiral resolving agents would be necessary to distinguish them by NMR.
-
D-Arginine: The absence of the methyl ester group in D-arginine would result in the disappearance of the singlet around 3.8 ppm in the ¹H NMR spectrum and the signal around 53 ppm in the ¹³C NMR spectrum. The chemical shifts of the α-carbon and the carbonyl carbon would also be different due to the presence of a carboxylate versus a methyl ester. The guanidino group protons and carbons in D-arginine will also have different chemical shifts compared to the nitroguanidino group in H-D-Arg(NO₂)-OMe HCl. Generally, arginine exhibits guanidinium proton signals around 3.0-3.5 ppm and aliphatic side-chain protons between 1.7 and 2.3 ppm.[1]
References
Safety Operating Guide
Proper Disposal of H-D-Arg(NO2)-OMe HCl: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This document provides essential guidance on the proper disposal procedures for H-D-Arg(NO2)-OMe HCl (N-ω-Nitro-D-arginine methyl ester hydrochloride), a compound commonly used in biomedical research.
The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS). Researchers, scientists, and drug development professionals should always consult their institution's specific safety guidelines and local regulations in conjunction with this information.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it may cause eye, skin, and respiratory tract irritation.[1][2] Ingestion or inhalation may be harmful.[1][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection: Wear chemical-impermeable gloves.[4]
-
Body Protection: A lab coat or full suit should be worn to prevent skin contact.[3]
-
Respiratory Protection: In case of dust formation, use a dust respirator or a self-contained breathing apparatus.[3]
Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][2] An eyewash station and safety shower should be readily accessible.[1]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to adhere to federal, state, and local environmental control regulations.[3]
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder.
-
Contaminated Materials: Items such as weighing paper, gloves, pipette tips, and empty containers that have come into contact with the chemical.
-
Liquid Waste: Solutions containing this compound.
2. Solid Waste Disposal:
-
For small spills, carefully sweep or vacuum the material and place it into a designated and clearly labeled waste disposal container.[1][3] Avoid generating dust.[1]
-
For larger spills, use a shovel to transfer the material into a suitable, closed container for disposal.[3][4]
-
Package the sealed container for collection by your institution's hazardous waste management service.
3. Contaminated Materials Disposal:
-
All disposable materials that have been in contact with this compound should be considered contaminated.
-
Place these materials in a sealed, labeled container separate from regular laboratory trash.
-
Dispose of as chemical waste through your institution's approved procedures.
4. Liquid Waste Disposal:
-
Do not discharge solutions containing this compound into drains, as this could harm the environment.[4]
-
Collect all aqueous and organic solutions containing this compound in a designated, labeled, and sealed waste container.
-
The container should be appropriate for the solvent used (e.g., a solvent-safe container for organic solutions).
-
Arrange for pickup by your institution's hazardous waste disposal team.
Quantitative Data Summary
| Waste Type | Description | Recommended Disposal Method |
| Unused/Expired Solid | Pure this compound powder. | Collect in a labeled, sealed container. Dispose of as chemical waste according to institutional and local regulations. |
| Contaminated Disposables | Gloves, weighing paper, pipette tips, etc., that have touched the chemical. | Place in a sealed bag or container labeled as chemical waste. Arrange for hazardous waste pickup. |
| Aqueous Solutions | Solutions of this compound in water or buffers. | Collect in a labeled, sealed aqueous waste container. Do not pour down the drain. Dispose of via hazardous waste services. |
| Organic Solutions | Solutions of this compound in organic solvents. | Collect in a labeled, sealed solvent waste container. Dispose of via hazardous waste services. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
